2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
2-amino-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-4-1-2-5(8(11)7(4)10)13-6(14)3-12;/h1-2H,3,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPVDIDZOUHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CN)F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046757-38-3 | |
| Record name | Acetamide, 2-amino-N-(2,3,4-trifluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1046757-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, a fluorinated aromatic amide of interest in medicinal chemistry and drug development. Due to the limited publicly available experimental data on this specific molecule, this guide establishes a foundational understanding by integrating predicted properties with established knowledge of structurally analogous compounds. We will delve into its chemical identity, propose a viable synthetic pathway, discuss potential pharmacological applications based on related structures, and outline appropriate analytical and safety protocols. This document is intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and exploration of this and similar fluorinated compounds.
Introduction and Chemical Identity
This compound is a chemical compound characterized by a trifluorinated phenyl ring attached to an amino acetamide moiety, presented as a hydrochloride salt.[1] The presence of multiple fluorine atoms on the aromatic ring is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] While this specific compound is listed in chemical databases, there is a notable absence of published experimental studies detailing its synthesis, properties, or biological activity.[1] This guide, therefore, aims to bridge this knowledge gap by providing a scientifically grounded framework for its investigation.
Physicochemical Properties (Predicted)
In the absence of experimental data, the physicochemical properties of 2-amino-N-(2,3,4-trifluorophenyl)acetamide (the free base) have been predicted based on its chemical structure. These predicted values offer a preliminary understanding of the compound's behavior in various experimental settings.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇F₃N₂O | PubChemLite[1] |
| Monoisotopic Mass | 204.05104 Da | PubChemLite[1] |
| XlogP (predicted) | 0.5 | PubChemLite[1] |
Proposed Synthesis and Purification
A plausible and efficient synthetic route for this compound is proposed, drawing from established methodologies for the synthesis of N-aryl acetamides and related compounds. The proposed two-step synthesis involves the initial formation of an intermediate, 2-chloro-N-(2,3,4-trifluorophenyl)acetamide, followed by amination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (Intermediate)
This step involves the acylation of 2,3,4-trifluoroaniline with chloroacetyl chloride.[4][5][6][7]
-
To a solution of 2,3,4-trifluoroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an inert solvent (e.g., dichloromethane or toluene) cooled to 0 °C, add chloroacetyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2,3,4-trifluorophenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom in the intermediate with an amino group, followed by salt formation.[8][9][10]
-
Dissolve the purified 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add a concentrated aqueous solution of ammonia (excess, e.g., 10-20 equivalents).
-
Heat the mixture in a sealed vessel at a temperature ranging from 50-80 °C for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting crude 2-amino-N-(2,3,4-trifluorophenyl)acetamide in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Potential Pharmacological Profile (Speculative)
The incorporation of a trifluoromethylphenyl moiety into small molecules is a well-established strategy in drug discovery to enhance potency, metabolic stability, and bioavailability.[11][12] While the specific biological activities of this compound are unknown, the broader class of N-aryl acetamides has been reported to exhibit a range of pharmacological effects.
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated that derivatives of N-aryl acetamides possess significant antimicrobial and antifungal properties.[13] The trifluoromethylphenyl group in the target compound could potentially enhance these activities.
-
Anticancer Properties: The trifluoromethyl group is a common feature in many anticancer drugs.[11][12] It is plausible that this compound could be investigated for its antiproliferative effects on cancer cell lines.
It is imperative to note that these are speculative applications based on the activities of related compounds. Rigorous biological screening would be necessary to determine the actual pharmacological profile of the title compound.
Proposed Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound, ensuring its identity, purity, and stability.[14][15][16]
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure determination. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds.[17] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis to confirm the chemical structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |
Safety and Handling
Given the lack of specific toxicity data for this compound, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. General safety protocols for handling aromatic fluorine compounds should be strictly followed.[18][19][20][21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound represents a promising yet understudied molecule. This guide provides a foundational framework for its synthesis, analysis, and potential applications by leveraging data from analogous compounds. It is our hope that this document will stimulate further research into this and other novel fluorinated compounds, ultimately contributing to advancements in medicinal chemistry and drug development.
References
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Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
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How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?. Protheragen Blog. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
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Exploring ¹⁹F NMR in Drug Development. News-Medical.Net. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
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reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
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Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. International Union of Crystallography. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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2-[[2-(4-acetamidophenyl)sulfanylacetyl]amino]-N-(2,3,4-trifluorophenyl)acetamide. PubChem. [Link]
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Fluorine Safety. Purdue University. [Link]
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
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Fluorine. Airgas. [Link]
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2-Chloro-N-(4-fluorophenyl)acetamide. National Institutes of Health. [Link]
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. [Link]
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the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
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An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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2-(2-(2-(2-((4-(1-Methylpiperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)pyridin-3-yl)acetamide. PubChem. [Link]
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Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts. [Link]
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PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. WIPO Patentscope. [Link]
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2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis techniques to ensure the synthesis of a well-characterized final product.
Introduction
This compound belongs to the class of N-aryl acetamides, which are significant pharmacophores in numerous biologically active compounds. The trifluorinated phenyl ring is a key structural feature, often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The primary amine group provides a handle for further chemical modifications, making this compound a versatile building block in the synthesis of more complex molecules. This guide will detail a reliable two-step synthesis of the title compound, followed by a comprehensive characterization using modern analytical techniques.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the N-acylation of 2,3,4-trifluoroaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,3,4-trifluorophenyl)acetamide. The subsequent step is an ammonolysis of the chloro-intermediate to yield the desired 2-amino-N-(2,3,4-trifluorophenyl)acetamide, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
This initial step involves the formation of an amide bond between 2,3,4-trifluoroaniline and chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
To a solution of 2,3,4-trifluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of chloroacetyl chloride to the amine is a highly exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-N-(2,3,4-trifluorophenyl)acetamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure intermediate as a solid.
Part 2: Synthesis of this compound
The second step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by an amino group using ammonia. The resulting free base is then converted to its hydrochloride salt.
Experimental Protocol:
-
Dissolve the purified 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (1 equivalent) in a suitable solvent that is miscible with aqueous ammonia, such as ethanol or tetrahydrofuran.
-
To this solution, add a concentrated aqueous solution of ammonia (a large excess, e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
-
The resulting residue, containing the crude 2-amino-N-(2,3,4-trifluorophenyl)acetamide, is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
To this solution, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, this compound.
Characterization of this compound
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Caption: Analytical techniques for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: Signals in the range of 7.0-8.0 ppm, showing complex coupling patterns due to the fluorine substituents.
-
-CH₂- (methylene) protons: A singlet or a multiplet (if coupled to the amine protons) around 3.5-4.5 ppm.
-
-NH₂ (amino) protons: A broad singlet around 8.0-9.0 ppm (as the ammonium salt).
-
-NH- (amide) proton: A singlet or triplet around 9.0-10.0 ppm.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl carbon (-C=O): A signal in the range of 165-175 ppm.
-
Aromatic carbons: Multiple signals in the range of 110-160 ppm, with characteristic C-F coupling constants.
-
Methylene carbon (-CH₂-): A signal around 40-50 ppm.
-
| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Aromatic Protons/Carbons | 7.0-8.0 ppm | 110-160 ppm (with C-F coupling) |
| -CH₂- | ~3.5-4.5 ppm | ~40-50 ppm |
| -NH₂ (as -NH₃⁺) | ~8.0-9.0 ppm (broad) | - |
| -NH- (amide) | ~9.0-10.0 ppm | - |
| -C=O | - | ~165-175 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorption Bands (cm⁻¹):
-
N-H stretching (amide): A sharp peak around 3300-3500 cm⁻¹.
-
N-H stretching (primary amine salt): A broad band in the region of 2400-3200 cm⁻¹.
-
C=O stretching (amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.
-
N-H bending (amide II band): An absorption around 1510-1550 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1100-1400 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide N-H Stretch | 3300-3500 |
| Amine Salt N-H Stretch | 2400-3200 (broad) |
| Amide C=O Stretch | 1650-1680 |
| Amide N-H Bend | 1510-1550 |
| C-F Stretch | 1100-1400 |
| Aromatic C=C Stretch | 1450-1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak ([M+H]⁺): The expected m/z for the protonated molecule (C₈H₈F₃N₂O) is approximately 221.06.
-
Fragmentation Pattern: Common fragmentation pathways for N-phenylacetamides include cleavage of the amide bond, loss of the acetamide side chain, and fragmentation of the aromatic ring. The presence of the trifluoro substitution will influence the fragmentation pattern.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | ~221.06 | Protonated molecular ion |
| [M-NH₃]⁺ | ~204.05 | Loss of ammonia |
| [C₆H₂F₃NH]⁺ | ~146.02 | Fragment from cleavage of the amide C-N bond |
| [C₂H₄NO]⁺ | ~58.03 | Acetamide fragment |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final product. A reverse-phase HPLC method would be suitable for this polar, aromatic compound.
Suggested HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducible retention times.
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound. The detailed protocols for synthesis and comprehensive characterization using NMR, FTIR, MS, and HPLC provide researchers with the necessary information to produce and validate this valuable chemical intermediate. The successful synthesis and characterization of this compound will enable its use in various research and development applications, particularly in the design and synthesis of novel therapeutic agents.
References
- Synthesis of N-Aryl 2-Chloroacetamides and Their Chemical Reactivity Towards Various Types of Nucleophiles.
- A Facile Amidation of Chloroacetyl Chloride using DBU. International Journal of ChemTech Research, 2017.
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
This compound. PubChem, CID 16243594. [Link]
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride CAS number lookup
An In-depth Technical Guide to 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (CAS: 1046757-38-3)
Disclaimer: this compound is a research chemical for which detailed, peer-reviewed experimental data is not widely available in public literature. This guide has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on established principles of organic chemistry, analogous compound data, and predictive modeling. The protocols and characterization methods described herein are proposed methodologies and should be adapted and validated by qualified researchers.
Introduction and Scientific Context
This compound, identified by the CAS number 1046757-38-3, represents a unique molecular scaffold of significant interest to researchers in drug discovery and materials science. Its structure combines a trifluorinated aniline moiety with an amino-acetamide group. The incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets[1]. The vicinal trifluoro-substitution pattern on the phenyl ring creates a distinct electronic and steric environment, making this compound a valuable, yet under-explored, building block for novel chemical entities.
This guide provides a foundational understanding of this compound, proposing robust methodologies for its synthesis, purification, and analytical characterization. It is intended to empower researchers to confidently incorporate this molecule into their development pipelines.
Physicochemical and Computed Properties
While experimental data is scarce, computational modeling provides valuable insights into the molecule's properties. The data presented below is sourced from PubChem's computational predictions and should be considered as such.
| Property | Value | Data Source |
| CAS Number | 1046757-38-3 | Angene Chemical[2] |
| Molecular Formula | C₈H₈ClF₃N₂O | ChemicalBook[3] |
| Molecular Weight | 240.61 g/mol | Angene Chemical[2] |
| Monoisotopic Mass | 240.028 g/mol | Angene Chemical[2] |
| Predicted XlogP | 0.5 | PubChemLite[4] |
| Topological Polar Surface Area | 55.1 Ų | Angene Chemical[2] |
| Hydrogen Bond Donor Count | 3 | Angene Chemical[2] |
| Hydrogen Bond Acceptor Count | 4 | Angene Chemical[2] |
| Rotatable Bond Count | 2 | Angene Chemical[2] |
Proposed Synthesis Pathway and Experimental Protocol
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (Intermediate)
This step involves the acylation of the starting aniline with chloroacetyl chloride. This is a standard method for forming amide bonds.[5]
-
Rationale: Chloroacetyl chloride is a highly reactive acylating agent. The reaction is typically run at a low temperature initially to control the exothermic reaction and in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Dichloromethane (DCM) is an excellent inert solvent for this transformation.
-
Protocol:
-
To a solution of 2,3,4-trifluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM (10 mL/g of aniline) in a flame-dried, three-neck flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound (Final Product)
This step utilizes the Gabriel synthesis, a reliable method for converting alkyl halides to primary amines, avoiding over-alkylation issues.
-
Rationale: The chloro-acetamide intermediate is an excellent substrate for SN2 reaction with potassium phthalimide. The resulting phthalimide is then cleaved using hydrazine hydrate to release the desired primary amine (the free base). Finally, protonation with HCl affords the stable hydrochloride salt.
-
Protocol:
-
Combine the 2-chloro-N-(2,3,4-trifluorophenyl)acetamide intermediate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Heat the mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature, pour into ice water, and collect the precipitated solid (the phthalimide-protected intermediate) by filtration.
-
Suspend the dried solid in ethanol (EtOH) and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 4-6 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude free base in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) until precipitation ceases.
-
Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final this compound.
-
Proposed Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following workflow outlines the standard analytical techniques that should be employed.
Analytical Workflow Diagram
Caption: Standard workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound.
-
Proposed Method: A reverse-phase HPLC method would be suitable.[7][8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Expected Result: A single major peak representing the pure compound. Purity is calculated from the peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆ (due to the hydrochloride salt).
-
¹H NMR (Proton NMR):
-
Expected Signals: A broad singlet for the -NH₃⁺ protons, a singlet for the -CH₂- (methylene) protons, a singlet for the amide -NH- proton, and complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) for the two aromatic protons, showing coupling to each other and to fluorine.
-
-
¹³C NMR (Carbon NMR):
-
Expected Signals: Signals for the methylene carbon, the carbonyl carbon, and six distinct aromatic carbons. The aromatic carbons will exhibit C-F coupling, which can be complex.
-
-
¹⁹F NMR (Fluorine NMR):
-
Expected Signals: Three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring. The signals will show complex splitting patterns due to F-F and F-H coupling.
-
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and exact mass of the free base.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: The calculated monoisotopic mass for the free base [M+H]⁺ (C₈H₈F₃N₂O) is 205.0583. The measured mass should be within ±5 ppm of this value.
Potential Applications and Research Opportunities
While specific applications for this compound are not documented, its structural features suggest high potential as a key intermediate in several areas:
-
Medicinal Chemistry: As a fragment or building block for synthesizing novel protease inhibitors, kinase inhibitors, or other targeted therapeutics. The trifluorophenyl motif can be crucial for achieving desired potency and pharmacokinetic profiles.
-
Agrochemicals: Similar fluorinated structures are found in modern pesticides and herbicides. This compound could serve as a starting point for new active ingredients.
-
Materials Science: Incorporation into polymers or functional materials where the unique electronic properties of the trifluorinated ring could be exploited.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, it must be handled with extreme caution as a substance of unknown toxicity. The following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[10][11]
The reagents proposed for its synthesis are hazardous. Specifically, chloroacetyl chloride is highly corrosive and a lachrymator, and 2,3,4-trifluoroaniline is toxic. All synthetic steps must be performed with appropriate engineering controls and PPE.
References
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Angene Chemical. This compound | 1046757-38-3. [Link]
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El-Sayed, N. N. E., et al. (2017). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 11(1), 1-15. [Link]
-
Zhang, Z., et al. (2021). Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines. Organic Letters, 23(23), 9332-9336. [Link]
-
Prasanna, A., et al. (2018). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 8(39), 21871-21876. [Link]
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Maxell. Safety Data Sheet. [Link]
-
RSC Publishing. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]
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Attia, K. A., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Future Journal of Pharmaceutical Sciences, 4(1), 58-66. [Link]
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PubChemLite. This compound. [Link]
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Electrochem Solutions. Product Information. [Link]
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Illumina. Material Safety Data Sheet. [Link]
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PubChem. 2-[[2-(4-acetamidophenyl)sulfanylacetyl]amino]-N-(2,3,4-trifluorophenyl)acetamide. [Link]
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Wang, J., et al. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3651. [Link]
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PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. [Link]
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SIELC Technologies. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. [Link]
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
PubChem. 2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide. [Link]
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Yan, Q., et al. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 20(7), 12119-12130. [Link]
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ResearchGate. Quantitative H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]
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An In-depth Technical Guide to the Solubility of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Novel API
To the researchers, scientists, and drug development professionals who endeavor to translate promising molecules into therapeutic realities, this guide offers a comprehensive exploration into the solubility of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its journey from a formulated drug product to its site of action. Poor solubility can lead to low bioavailability, therapeutic inefficacy, and significant challenges in formulation development.[1]
This document moves beyond a mere compilation of data. It is structured to provide a foundational understanding of the principles governing the solubility of this specific fluorinated amine hydrochloride salt. We will delve into the "why" behind experimental design, offering field-proven insights into predicting, measuring, and interpreting solubility data. While specific, quantitative solubility values for this compound are not extensively reported in public literature, this guide provides the necessary framework and detailed protocols to empower researchers to determine these values in their own laboratories.
Molecular Profile and Its Implications for Solubility
The structure of this compound offers several clues to its potential solubility behavior. As a hydrochloride salt of a primary amine, the molecule is expected to have a significant ionic character. The trifluorophenyl group introduces a region of high lipophilicity and electron withdrawal, which can influence intermolecular interactions.[2][3]
Key Structural Features Influencing Solubility:
-
Amine Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule compared to its free base form. This suggests a higher affinity for polar solvents capable of solvating the charged amine group and the chloride counter-ion.
-
Acetamide Group: The acetamide linkage provides both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This functionality will favor interactions with protic and other hydrogen-bonding solvents.
-
Trifluorophenyl Ring: The three fluorine atoms on the phenyl ring are highly electronegative, creating a strong dipole and increasing the molecule's overall polarity. However, the phenyl ring itself is lipophilic. The trifluorophenyl group can enhance lipophilicity, which may improve solubility in less polar organic solvents.[2][3] The introduction of fluorine can also modulate pKa, further influencing solubility.[3]
Predicted Solubility Trends:
Based on this analysis, we can anticipate the following general solubility trends:
-
High Solubility: In polar protic solvents like methanol, ethanol, and to a lesser extent, isopropanol. These solvents can engage in hydrogen bonding with the acetamide group and effectively solvate the ionic hydrochloride salt.
-
Moderate Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents.
-
Low to Negligible Solubility: In non-polar solvents like hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the polar and ionic parts of the molecule.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[4]
Materials and Equipment
-
This compound (ensure purity and characterization)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of the API into a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).[5]
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.[4]
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method).
-
Quantify the concentration of the dissolved API using a validated analytical method, such as HPLC. A calibration curve should be prepared using standards of known concentrations.
-
Diagram of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | [High] |
| Ethanol | 24.5 | [High] | |
| Isopropanol | 19.9 | [Moderate] | |
| Polar Aprotic | Acetonitrile | 37.5 | [Moderate] |
| Dimethylformamide (DMF) | 36.7 | [Moderate] | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Moderate-High] | |
| Non-Polar | Dichloromethane | 9.1 | [Low] |
| Toluene | 2.4 | [Very Low] | |
| Hexane | 1.9 | [Insoluble] |
(Note: The solubility values in this table are predictive and should be determined experimentally.)
Causality of Solubility: Solvent-Solute Interactions
The observed solubility trends can be explained by the principle of "like dissolves like." The high solubility in polar protic solvents is due to the strong ion-dipole interactions between the solvent and the hydrochloride salt, as well as hydrogen bonding with the acetamide group. In polar aprotic solvents, the primary interactions are dipole-dipole and ion-dipole, which are generally weaker than hydrogen bonds, leading to moderate solubility. The lack of favorable interactions with non-polar solvents results in poor solubility.
Logical Relationship Diagram
Caption: Factors Influencing the Solubility of the API.
Conclusion: A Roadmap for Formulation Development
Understanding the solubility of this compound in organic solvents is a cornerstone for its successful development as a therapeutic agent. This guide has provided a comprehensive framework for predicting and experimentally determining this critical parameter. By following the detailed protocols and considering the underlying physicochemical principles, researchers can generate reliable solubility data. This information is invaluable for selecting appropriate solvents for synthesis, purification, and the formulation of dosage forms with optimal biopharmaceutical properties. The interplay of the ionic hydrochloride salt, the hydrogen-bonding acetamide group, and the lipophilic trifluorophenyl ring creates a unique solubility profile that, once characterized, will pave the way for rational and efficient drug product development.
References
-
PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Retrieved from [Link]
-
World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization. Retrieved from [Link]
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Barmpoutis, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Kallio, T., et al. (2005). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Fluoropharm. (2025). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). Retrieved from [Link]
-
Surov, A. O., et al. (2016). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Mele, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
-
Alhalaweh, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
PubChem. 2-[[2-(4-acetamidophenyl)sulfanylacetyl]amino]-N-(2,3,4-trifluorophenyl)acetamide. Retrieved from [Link]
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Barmpoutis, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Retrieved from [Link]
-
Wireko, F. C. (2016). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. Retrieved from [Link]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
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Markopoulou, C., et al. (2023). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets. MDPI. Retrieved from [Link]
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Duez, B., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Pospíšil, J., et al. (2016). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
Rowe, M. K., et al. (2016). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm. Retrieved from [Link]
-
PubChem. N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. Retrieved from [Link]
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2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride molecular weight and formula
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, a fluorinated aromatic amide of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The strategic incorporation of a trifluorophenyl moiety imparts unique physicochemical properties that make this compound a valuable intermediate for organic synthesis and a key building block in drug discovery programs. This document details its chemical identity, molecular formula, and molecular weight, and explores established synthetic pathways, analytical characterization techniques, and potential applications. Furthermore, it provides essential safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties and utility.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the primary amine 2-amino-N-(2,3,4-trifluorophenyl)acetamide. The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronics, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-amino-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride |
| Molecular Formula | C₈H₈ClF₃N₂O |
| Molecular Weight | 240.61 g/mol |
| CAS Number | 1046757-38-3 |
| Parent Compound Formula | C₈H₇F₃N₂O |
| Parent Compound Mass | 224.15 g/mol |
Table 2: Predicted Physicochemical Data
| Property | Value | Source |
| Monoisotopic Mass | 240.02822 Da | Calculated |
| Topological Polar Surface Area | 55.1 Ų | Angene Chemical |
| Complexity | 215 | Angene Chemical |
| Hydrogen Bond Donor Count | 3 | Angene Chemical |
| Hydrogen Bond Acceptor Count | 4 | Angene Chemical |
| Rotatable Bond Count | 2 | Angene Chemical |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process starting from 2,3,4-trifluoroaniline. This pathway involves the formation of an N-aryl-2-chloroacetamide intermediate, followed by nucleophilic substitution to introduce the primary amine.
Step 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (Intermediate)
The foundational step is the acylation of 2,3,4-trifluoroaniline with chloroacetyl chloride. This reaction is a standard method for forming N-aryl chloroacetamides.[1] The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[2]
Protocol:
-
Dissolve 2,3,4-trifluoroaniline (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-N-(2,3,4-trifluorophenyl)acetamide intermediate. Purification can be achieved by recrystallization.
Step 2: Amination and Hydrochloride Salt Formation
The chloroacetamide intermediate is then converted to the final product via nucleophilic substitution of the chlorine atom. A common method involves reaction with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.
Protocol:
-
Dissolve the 2-chloro-N-(2,3,4-trifluorophenyl)acetamide intermediate (1.0 eq) in a suitable solvent like isopropanol or ethanol.
-
Add a concentrated solution of ammonia in methanol or aqueous ammonia (excess).
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 60-100 °C. The reaction progress should be monitored by HPLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude 2-amino-N-(2,3,4-trifluorophenyl)acetamide free base in a suitable solvent such as ethyl acetate or diethyl ether.
-
Add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.
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The Trifluorophenyl Acetamide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The trifluorophenyl acetamide core is a prominent structural motif in contemporary medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which collectively contribute to improved pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of trifluorophenyl acetamide derivatives. We will delve into their diverse applications, including their roles as potent enzyme inhibitors, anticancer agents, antimicrobial compounds, and modulators of neuroinflammatory processes. Through a detailed examination of structure-activity relationships (SAR), mechanistic insights, and key experimental protocols, this guide aims to equip researchers and drug development professionals with the critical knowledge needed to leverage this versatile scaffold in the design of next-generation therapeutics.
The Trifluorophenyl Acetamide Moiety: A Chemical Chameleon
The trifluorophenyl acetamide scaffold is characterized by a central acetamide linkage flanked by a phenyl ring and a trifluoromethyl-substituted phenyl ring. The position of the trifluoromethyl group(s) on the phenyl ring, along with substitutions on the second phenyl ring and the acetamide nitrogen, provides a rich chemical space for derivatization and optimization of biological activity.
The trifluoromethyl group is a key player in the pharmacological prowess of these derivatives. Its strong electron-withdrawing nature can significantly influence the acidity of nearby protons and the overall electronic distribution of the molecule. This, in turn, can modulate binding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby enhancing the pharmacokinetic profile of the parent molecule.[1]
General Synthetic Strategies
The synthesis of trifluorophenyl acetamide derivatives is typically achieved through straightforward and robust chemical transformations. The most common approach involves the coupling of a trifluorophenylacetic acid derivative with a substituted aniline or the reaction of a trifluorophenylacetyl chloride with an appropriate amine.
A variety of coupling reagents can be employed for the amide bond formation, offering flexibility in substrate scope and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also been utilized to construct more complex derivatives by introducing diverse aryl or heteroaryl moieties.[2]
Experimental Protocol: General Amide Coupling for Trifluorophenyl Acetamide Synthesis
-
Acid Activation: Dissolve the desired trifluorophenylacetic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a tertiary amine base (e.g., DIPEA, triethylamine; 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add the desired substituted aniline or amine (1.0-1.2 eq).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired trifluorophenyl acetamide derivative.
Anticancer Activity: Targeting Key Oncogenic Pathways
Trifluorophenyl acetamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][3] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Aurora Kinase B Inhibition
Aurora kinase B (AURKB) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[4] Its overexpression is a common feature in many human cancers, making it an attractive therapeutic target.[4] Certain trifluorophenyl acetamide derivatives have been identified as potent and selective inhibitors of AURKB.[4] For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has demonstrated significant efficacy in human cancer-derived cells and in mouse xenograft models.[4]
FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Internal tandem duplication (ITD) mutations in FLT3 lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[5] Specific trifluorophenyl acetamide derivatives, such as N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, have been developed as potent and selective inhibitors of the FLT3-ITD mutant, demonstrating significant anti-leukemic activity in preclinical models.[5]
Table 1: Cytotoxic Activity of Representative Trifluorophenyl Acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 2b | PC3 (Prostate) | 52 | Unknown | [3] |
| Compound 2c | PC3 (Prostate) | 80 | Unknown | [3] |
| Compound 2c | MCF-7 (Breast) | 100 | Unknown | [3] |
| CHMFL-FLT3-335 | MOLM-13 (AML) | < 0.01 | FLT3-ITD | [5] |
| Compound 4b | Various | Not specified | AURKB | [4] |
Antimicrobial and Antiparasitic Potential
The trifluorophenyl acetamide scaffold has also demonstrated significant promise in the development of novel antimicrobial and antiparasitic agents.
Antibacterial Activity
Derivatives incorporating a pyrazole ring alongside the trifluoromethylphenyl moiety have shown potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[6] These compounds not only inhibit bacterial growth but also prevent the formation of biofilms, which are notoriously difficult to eradicate.[6] The presence of the trifluoromethyl group is often crucial for this enhanced antibacterial efficacy.[6]
Anticryptosporidial Activity
Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium, is a significant global health concern, particularly for children and immunocompromised individuals.[7] Current treatment options are limited and often ineffective.[7] Recent research has identified aryl acetamide triazolopyridazines containing a trifluorophenyl group as potent inhibitors of Cryptosporidium growth.[7] Structure-activity relationship studies have highlighted the critical role of the fluorine atoms in maximizing potency, with electron-withdrawing groups on the aryl tail being preferred.[7]
Modulation of Neuroinflammation and Neurodegenerative Diseases
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[8][9] Oxidative stress is a major contributor to this inflammatory cascade.[8]
Antioxidant and Anti-inflammatory Properties
Several studies have reported the antioxidant and anti-inflammatory activities of acetamide derivatives.[10] Some trifluorophenyl acetamide derivatives have been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages.[10] This free radical scavenging ability may contribute to their neuroprotective effects by mitigating oxidative stress-induced neuronal damage.[8][10]
Enzyme Inhibition in Neurodegeneration
Certain enzymes, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), are important targets in the treatment of neurodegenerative diseases.[11] Novel trifluorophenyl acetamide derivatives containing thiazole and triazole moieties have been investigated for their ability to inhibit these enzymes.[11] Some of these compounds have shown promising inhibitory activity against both AChE and MAOs, suggesting their potential as multi-target agents for the treatment of complex neurodegenerative conditions.[11]
Conclusion and Future Directions
The trifluorophenyl acetamide scaffold has unequivocally established itself as a privileged structure in drug discovery, yielding derivatives with a wide spectrum of potent biological activities. The unique properties conferred by the trifluoromethyl group, combined with the synthetic tractability of the acetamide linkage, provide a robust platform for the development of novel therapeutics.
Future research in this area should focus on:
-
Elucidating precise mechanisms of action: For many derivatives, the exact molecular targets remain to be identified.
-
Optimizing pharmacokinetic and safety profiles: Further medicinal chemistry efforts are needed to enhance drug-like properties and minimize off-target effects.
-
Exploring novel therapeutic applications: The versatility of this scaffold suggests that its potential is far from exhausted, and it may hold promise for treating a wider range of diseases.
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved January 21, 2026, from [Link]
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Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2025, September 27). ResearchGate. Retrieved January 21, 2026, from [Link]
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Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. (2026, January 14). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. In the absence of specific literature on this compound, this guide synthesizes established principles of thermal analysis, degradation pathways of analogous structures (fluorinated aromatic compounds, acetamides, and hydrochloride salts), and regulatory expectations for forced degradation studies. It serves as a predictive and methodological resource for researchers, outlining experimental designs, expected outcomes, and advanced analytical techniques for characterizing the thermal behavior of this and similar pharmaceutical candidates.
Introduction: The Criticality of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] For novel compounds like this compound, a thorough understanding of its behavior under thermal stress is paramount. This molecule, possessing a trifluorinated phenyl ring, an acetamide group, and a hydrochloride salt, presents a unique combination of functional groups that will dictate its degradation profile.
Fluorinated aromatic compounds often exhibit altered electronic properties and metabolic stability, while the acetamide linkage can be susceptible to hydrolysis at elevated temperatures.[3][4] Furthermore, the hydrochloride salt form, while often used to enhance solubility and stability, can also introduce specific degradation pathways, particularly at high temperatures.[5]
This guide will provide a robust, scientifically-grounded approach to:
-
Predicting the thermal stability and potential decomposition pathways of this compound.
-
Designing and executing a comprehensive thermal analysis program.
-
Identifying and characterizing potential degradation products.
-
Adhering to regulatory expectations for stability testing as outlined by the International Council for Harmonisation (ICH).[6][7][8]
Predicted Thermal Behavior and Decomposition Pathways
Based on the structure of this compound, several key thermal events and decomposition pathways can be anticipated. The trifluorophenyl group is expected to be relatively stable, though high temperatures can lead to the cleavage of C-F bonds.[9] The acetamide linkage and the hydrochloride salt are likely to be the more labile parts of the molecule.
A hypothetical decomposition pathway is proposed below, outlining the key stages of degradation.
Caption: Predicted thermal decomposition pathways for this compound.
A Comprehensive Experimental Workflow for Thermal Stability Assessment
A multi-technique approach is essential for a thorough evaluation of thermal stability. The following workflow provides a logical progression from initial screening to in-depth characterization.
Caption: Experimental workflow for assessing thermal stability.
Step 1: Thermogravimetric Analysis (TGA) for Initial Stability Assessment
Thermogravimetric Analysis (TGA) is the foundational technique for assessing thermal stability by measuring changes in a sample's mass as a function of temperature.[1][2]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Instrumentation: Utilize a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, and a separate run in an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of mass loss is a key indicator of thermal stability.
Data Presentation:
| Parameter | Predicted Value Range | Justification |
| Onset of Decomposition (Tonset) | 150 - 250 °C | Based on the stability of similar acetamide and hydrochloride salt compounds.[10][11] |
| Major Mass Loss Steps | 2-3 steps | Initial loss of HCl, followed by decomposition of the organic moiety. |
| Residue at 600 °C | < 5% | Expected for a complete decomposition of an organic molecule. |
Step 2: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12][13][14] It is crucial for identifying melting points, phase transitions, and decomposition exotherms or endotherms.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results (e.g., from ambient to 300 °C).
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate decomposition or crystallization.
Data Presentation:
| Thermal Event | Predicted Temperature Range | Justification |
| Melting Point (Tm) | 180 - 220 °C | Typical range for small molecule hydrochloride salts. |
| Decomposition | > 200 °C (Exothermic) | Decomposition is often an exothermic process. |
Advanced Analytical Techniques for Degradant Identification
Identifying the products of thermal decomposition is critical for understanding the degradation mechanism and ensuring the safety of a drug substance.
Hyphenated Techniques: TGA-MS and TGA-FTIR
Coupling TGA with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) allows for the real-time identification of evolved gases during decomposition.[15]
-
TGA-MS: Provides mass-to-charge ratio information of the volatile degradation products, enabling their identification.
-
TGA-FTIR: Identifies the functional groups of the evolved gases through their characteristic infrared absorption spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Solid Residue Analysis
Forced degradation studies, as recommended by ICH guidelines, involve stressing the drug substance under various conditions (heat, humidity, acid, base, light, oxidation) to generate degradation products.[6][8] The resulting mixture is then analyzed by techniques like LC-MS to separate and identify the degradants.[16][17][18][19]
Protocol:
-
Forced Degradation: Expose the sample to controlled thermal stress (e.g., in an oven at a temperature below its melting point for a defined period).
-
Sample Preparation: Dissolve the stressed sample in a suitable solvent.
-
LC-MS Analysis:
-
Chromatography: Use a suitable HPLC or UHPLC column to separate the parent compound from its degradation products.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and degradant ions, facilitating their elemental composition determination.[16]
-
Tandem MS (MS/MS): Fragment the ions of interest to obtain structural information.
-
Conclusion: A Pathway to Ensuring Drug Substance Stability
While direct experimental data for this compound is not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for its thermal stability assessment. By employing a combination of predictive reasoning based on chemical structure and a systematic experimental approach utilizing modern analytical techniques, researchers can thoroughly characterize the thermal behavior of this and other novel pharmaceutical compounds. This in-depth understanding is not only a regulatory requirement but also a fundamental aspect of developing safe and effective medicines.
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Computational study on the thermal decomposition and isomerization of the CH3OCF2O radical. (2025). ResearchGate. [Link]
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Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025). ResearchGate. [Link]
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Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]
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Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). National Center for Biotechnology Information. [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]
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Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (n.d.). PubMed. [Link]
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Thermal Decomposition of Date Seed/Polypropylene Homopolymer: Machine Learning CDNN, Kinetics, and Thermodynamics. (n.d.). National Center for Biotechnology Information. [Link]
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Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. (2021). MDPI. [Link]
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Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). MDPI. [Link]
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Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: A Robust HPLC-MS/MS Protocol for the Quantitative Analysis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Introduction
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. The trifluorophenyl moiety imparts unique chemical properties, often enhancing metabolic stability and potency. Accurate and precise quantification of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of this compound in a manner that is both efficient and compliant with rigorous regulatory standards.
The inherent polarity of the primary amine and the acetamide group, combined with the hydrophobicity of the trifluorinated phenyl ring, presents a unique challenge for chromatographic separation. This protocol addresses this by employing a mixed-mode chromatographic strategy, ensuring robust retention and excellent peak shape. The high sensitivity and selectivity of tandem mass spectrometry make it the ideal detection technique for this analyte, allowing for low-level quantification even in complex matrices.
Scientific Principles and Method Rationale
The selection of the analytical technique was driven by the physicochemical properties of 2-amino-N-(2,3,4-trifluorophenyl)acetamide. Its polar nature makes it challenging to retain on traditional reversed-phase columns.[1][2] Therefore, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) approach is often more suitable for such analytes.[1][3] This protocol utilizes a column with polar-embedded capabilities to achieve a balance of hydrophobic and hydrophilic interactions, leading to optimal retention and separation.
Mass spectrometry was chosen for its unparalleled sensitivity and specificity. The trifluorophenyl group provides a distinct isotopic pattern and fragmentation profile, which is leveraged for highly selective detection using Multiple Reaction Monitoring (MRM). This minimizes the potential for interference from other components in the sample matrix. The method is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6]
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data reporting.
Caption: High-level workflow for the analysis of this compound.
Materials and Methods
Reagents and Materials
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Internal Standard (IS): Deuterated this compound or a structurally similar compound with stable isotope labels.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure)
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
Instrumentation
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic method was optimized to provide a short run time while maintaining excellent peak shape and resolution.
| Parameter | Condition | Rationale |
| Column | Polar-embedded C18, 2.1 x 100 mm, 1.8 µm | Provides a balance of hydrophobic and hydrophilic interactions for optimal retention of the polar analyte. The smaller particle size enhances efficiency.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions and particle size to ensure optimal chromatographic performance. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential for peak distortion. |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine group is readily protonated, making positive ion mode the most sensitive for this compound. |
| Capillary Voltage | 3.5 kV | Optimized for maximum ion signal. |
| Source Temperature | 150 °C | A lower source temperature can help to minimize in-source fragmentation. |
| Desolvation Temp. | 400 °C | Efficiently desolvates the ions entering the mass spectrometer. |
| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are critical for ion formation and transmission and must be optimized for the instrument used. |
| MRM Transitions | Analyte: m/z 203.1 → 146.0 (Quantifier), 203.1 → 118.0 (Qualifier) | Precursor ion corresponds to the protonated molecule [M+H]+. Product ions are chosen for their specificity and abundance. |
| IS: To be determined based on the selected standard | The internal standard should have distinct MRM transitions from the analyte. | |
| Collision Energy | Optimized for each transition | Collision energy is optimized to maximize the abundance of the product ions. |
Protocol: Step-by-Step
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B. The concentration range should encompass the expected sample concentrations.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
Accurately weigh the sample containing the analyte and dissolve it in a known volume of the dilution solvent to achieve a concentration within the calibration range.
-
Spike all standards, QCs, and samples with the internal standard to a final concentration.
-
-
HPLC-MS/MS System Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Set up the mass spectrometer with the optimized parameters.
-
Create a sequence table in the instrument control software including blanks, calibration standards, QCs, and samples.
-
-
Data Acquisition:
-
Inject the sequence.
-
Monitor the system for any pressure fluctuations or signal abnormalities during the run.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantify the analyte in the samples and QCs using the calibration curve.
-
Method Validation
This method was validated in accordance with the ICH Q2(R1) guidelines.[4][5][6] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in a blank sample. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for the calibration curve over the specified range. |
| Range | The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[5] |
| Accuracy | The mean recovery should be within 80-120% of the nominal concentration for low concentrations and 90-110% for medium and high concentrations. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 15% for the lower limit of quantification (LLOQ) and ≤ 10% for all other concentrations. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. Typically determined as a signal-to-noise ratio of 10:1 and confirmed by accuracy and precision measurements. |
| Robustness | The method should be demonstrated to be reliable with respect to small, deliberate variations in method parameters such as mobile phase composition, column temperature, and flow rate. The results should remain within the acceptance criteria for accuracy and precision. |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
This application note provides a comprehensive and robust HPLC-MS/MS method for the quantitative analysis of this compound. The method is sensitive, selective, and has been developed and validated to meet the stringent requirements of the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine analysis, ensuring the quality and consistency of their products.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. 1995. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. 2024. [Link]
-
Interchim. Method Development HPLC. [Link]
-
U.S. Food and Drug Administration. FDA Releases Guidance on Analytical Procedures. 2024. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
MDPI. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. 2024. [Link]
-
PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hplc.eu [hplc.eu]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. interchim.fr [interchim.fr]
Application Notes and Protocols for the Use of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride in Peptide Synthesis
Abstract
Introduction and Scientific Rationale
2-amino-N-(2,3,4-trifluorophenyl)acetamide is an N-aryl aminoacetamide derivative. The presence of a trifluorinated phenyl ring is significant; the high electronegativity of fluorine atoms can create a dipole moment and alter the electronic properties of the aromatic ring, potentially leading to enhanced interactions within a protein binding pocket.[1] Furthermore, fluorination can increase the hydrophobicity and metabolic stability of the resulting peptide, properties that are highly desirable in therapeutic peptide design.[1][2]
This reagent can be conceptualized in two primary applications within peptide synthesis:
-
As a Capping Agent: To introduce a trifluorophenylacetamido group at the N-terminus of a peptide. This can be useful for mimicking a natural N-acetyl group but with modified electronic and steric properties.
-
As a Non-canonical Amino Acid Analogue: When the primary amino group is protected (e.g., with Fmoc), the resulting derivative can be incorporated within a peptide sequence, introducing a fluorinated side chain.
The hydrochloride salt form suggests the primary amine is unencumbered and ready for direct use in a coupling reaction.
Physicochemical Properties and Handling
While extensive experimental data for 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is not publicly available[3], some properties can be predicted or inferred from its structure and related compounds.
| Property | Value / Information | Source |
| Molecular Formula | C₈H₇F₃N₂O · HCl | [3] |
| Molecular Weight | ~258.61 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and NMP, commonly used in SPPS. | Inferred |
| Storage | Store in a cool, dry place, under an inert atmosphere to prevent degradation. | [7] |
Safety and Handling Precautions
Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride suggests the following precautions should be taken[8]:
-
Hazard Class: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[8]
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies.[4][5][6] Researchers should optimize these conditions for their specific peptide sequence and scale.
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide
This protocol describes the coupling of this compound to the free N-terminal amine of a peptide chain synthesized on a solid support.
Workflow Diagram:
Caption: Workflow for N-terminal capping.
Step-by-Step Methodology:
-
Resin Preparation:
-
Begin with the fully synthesized, resin-bound peptide.
-
Perform the final Fmoc deprotection step using 20% piperidine in DMF.[5]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, use the following:
-
2-amino-N-(2,3,4-trifluorophenyl)acetamide HCl: 3 equivalents (e.g., 0.3 mmol, ~77.6 mg)
-
Coupling Agent (e.g., HATU): 2.9 equivalents (e.g., 0.29 mmol)
-
Base (e.g., DIPEA): 6 equivalents (e.g., 0.6 mmol). Note: The extra base is required to neutralize the hydrochloride salt of the reagent and the salt formed during the activation of the coupling agent.
-
-
Dissolve the components in DMF (e.g., 2 mL). Allow to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
To monitor the reaction, take a small sample of the resin, wash it, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Protocol 2: Synthesis of an Fmoc-Protected Derivative for Internal Incorporation (Theoretical)
To incorporate the 2-amino-N-(2,3,4-trifluorophenyl)acetamide moiety within a peptide sequence, its primary amine must first be protected, for example, with an Fmoc group. This protocol outlines a theoretical synthesis of the required Fmoc-protected building block.
Reaction Scheme Diagram:
Caption: Synthesis of the Fmoc-protected building block.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%).
-
Addition of Fmoc-Cl: Cool the solution in an ice bath. Add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Fmoc-protected building block.
This newly synthesized building block can then be used in a standard SPPS protocol, similar to other Fmoc-protected amino acids.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Capping (Positive Kaiser Test) | - Insufficient equivalents of reagent, coupling agent, or base.- Steric hindrance from the peptide sequence.- Poor resin swelling. | - Increase the equivalents of the capping reagent and coupling agents.- Extend the reaction time or increase the temperature (e.g., to 40°C).- Ensure adequate resin swelling before the coupling step. |
| Formation of Side Products | - Racemization during coupling.- Reaction of the trifluorophenyl ring with cleavage reagents. | - Use a high-quality coupling agent known to minimize racemization (e.g., HATU, HCTU).- Optimize the cleavage cocktail and minimize cleavage time. |
| Poor Solubility of the Final Peptide | - The highly fluorinated moiety increases overall hydrophobicity. | - Use a modified purification buffer system, such as one containing a small percentage of acetonitrile or isopropanol.- Lyophilize from a solution containing acetonitrile/water. |
Conclusion
This compound is a potentially valuable reagent for modifying peptides to enhance their pharmacological properties. While direct, published protocols for its use are scarce, its application in peptide synthesis can be reliably guided by established SPPS principles. By serving as an N-terminal capping agent, it offers a straightforward method to introduce a trifluorinated aryl group, potentially improving metabolic stability and receptor interactions. The theoretical pathway to an Fmoc-protected derivative further expands its utility, allowing for its incorporation as an internal, non-canonical residue. The protocols and considerations outlined in this document provide a robust starting point for researchers to explore the integration of this unique fluorinated building block into their peptide drug discovery programs.
References
-
BIOFOUNT. This compound. Available at: [Link]
-
Lead Sciences. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Available at: [Link]
-
Meenashisundaram, G., et al. (2021). Fluorinated peptide biomaterials. Comprehensive Biomaterials II, 4, 435-455. Available at: [Link]
-
M. T. D. M. de Magalhães, et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology, 4(5), 385-391. Available at: [Link]
-
PubChemLite. This compound (C8H7F3N2O). Available at: [Link]
-
Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 32-39. Available at: [Link]
-
Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
Albericio, F., et al. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 6(1), 1. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Pharmaffiliates. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride. Available at: [Link]
Sources
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- 2. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 4. biomatik.com [biomatik.com]
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- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride - Lead Sciences [lead-sciences.com]
- 8. fishersci.com [fishersci.com]
Application Note: Robust and Reproducible GC-MS Analysis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride Through Optimized Derivatization Strategies
Abstract
This application note presents a comprehensive guide to the successful gas chromatography-mass spectrometry (GC-MS) analysis of the polar and thermally labile compound, 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. Direct GC-MS analysis of this compound is fraught with challenges, including poor peak shape, low sensitivity, and potential thermal degradation. To overcome these limitations, we detail two robust derivatization protocols: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acylation with trifluoroacetic anhydride (TFAA). The underlying chemical principles, step-by-step methodologies, and comparative data are presented to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible quantitative and qualitative results.
Introduction: The Analytical Challenge
2-amino-N-(2,3,4-trifluorophenyl)acetamide is a compound of interest in pharmaceutical and chemical research. Its structure, featuring a primary amine, an amide linkage, and a trifluorophenyl ring, imparts high polarity. Furthermore, its common formulation as a hydrochloride salt further decreases its volatility, making it unsuitable for direct GC-MS analysis.[1][2][3]
Direct injection of the underivatized compound into a GC-MS system typically results in:
-
Poor Peak Shape: Tailing peaks due to strong interactions with active sites on the column and in the injection port.[1]
-
Low Volatility: Incomplete vaporization in the injector, leading to poor transfer to the analytical column and low signal intensity.[2][4]
-
Thermal Degradation: The high temperatures required for volatilization can cause the molecule to break down, leading to inaccurate quantification and the appearance of artifact peaks.[5]
-
Column Bleed and Contamination: The non-volatile salt can deposit in the injector and at the head of the column, leading to system contamination and increased background noise.
To circumvent these issues, chemical derivatization is an essential sample preparation step.[1][4][6] This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[1][2][4] This guide will explore two effective derivatization strategies: silylation and acylation.
The Rationale Behind Derivatization: Enhancing Analyte Properties
The primary goal of derivatization in this context is to mask the polar functional groups—the primary amine (-NH2) and the amide (-NH-)—by replacing the active hydrogens with nonpolar, thermally stable groups.
Silylation: The Versatile Choice
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2][7] The reagent of choice for this application is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of 1% trimethylchlorosilane (TMCS) as a catalyst.[1][8]
Mechanism of Silylation with BSTFA: The lone pair of electrons on the nitrogen atoms of the primary amine and the amide group act as nucleophiles, attacking the silicon atom of the BSTFA molecule.[1] This leads to the displacement of a leaving group and the formation of a stable TMS derivative. The addition of TMCS enhances the silylating power of BSTFA, making it more effective for derivatizing less reactive sites like amides and sterically hindered amines.[8][9][10]
The reaction proceeds as follows:
-
The primary amine is readily silylated to form a bis-TMS derivative.
-
The amide hydrogen is also replaced by a TMS group.
The resulting molecule is significantly less polar, more volatile, and more thermally stable than the parent compound.[2][7]
Acylation: Creating Stable and Volatile Derivatives
Acylation involves the introduction of an acyl group into the analyte molecule.[1] For this application, trifluoroacetic anhydride (TFAA) is an excellent choice. It reacts readily with primary and secondary amines to form stable and highly volatile trifluoroacetyl derivatives.[11][12]
Mechanism of Acylation with TFAA: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule.[1][13] This results in the formation of a stable amide bond and the release of a trifluoroacetic acid molecule. The amide hydrogen can also be acylated under forcing conditions, though the primary amine is significantly more reactive. Acylation effectively neutralizes the basicity of the amine and eliminates its ability to form hydrogen bonds, thus increasing volatility.[10]
Experimental Protocols
Handling the Hydrochloride Salt
A critical first step is to address the hydrochloride salt form of the analyte. The presence of HCl can interfere with the derivatization reactions. There are two primary approaches:
-
Neutralization prior to derivatization: The sample can be dissolved in a suitable solvent and neutralized with a weak base like sodium bicarbonate or triethylamine.[14][15] The free base can then be extracted into an organic solvent, dried, and derivatized.
-
Direct derivatization with excess reagent: For silylation with BSTFA, the reagent can often directly derivatize the hydrochloride salt, with the byproduct scavenging the HCl.[16][17] However, for acylation with TFAA, prior neutralization is recommended to prevent unwanted side reactions and ensure complete derivatization.
For the protocols below, we will assume the starting material is the free base or has been appropriately neutralized and dried.
Protocol 1: Silylation with BSTFA + 1% TMCS
Materials:
-
2-amino-N-(2,3,4-trifluorophenyl)acetamide
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the analyte (e.g., 1 mg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][7]
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[7]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 45-60 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Materials:
-
2-amino-N-(2,3,4-trifluorophenyl)acetamide (free base)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the analyte (e.g., 1 mg) into a reaction vial. Ensure the sample is dry.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Solvent and Excess Reagent Removal: Gently evaporate the solvent and excess TFAA under a stream of nitrogen. This step is important as the acidic byproduct can be detrimental to the GC column.[10]
-
Reconstitution: Redissolve the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) for injection.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Visualization of Workflows and Reactions
Expected Results and Data Comparison
The following table summarizes the anticipated improvements in GC-MS performance after derivatization.
| Parameter | Underivatized Analyte | Silylated Derivative (BSTFA) | Acylated Derivative (TFAA) |
| Retention Time | Variable, may not elute | Consistent, earlier elution | Consistent, sharp peak |
| Peak Shape | Broad, significant tailing | Symmetrical, sharp | Symmetrical, very sharp |
| Volatility | Very Low | High | Very High |
| Thermal Stability | Poor, prone to degradation | Good | Excellent |
| Mass Spectrum | Weak molecular ion, fragmentation from degradation products | Clear molecular ion [M]+, characteristic fragments [M-15]+ | Strong molecular ion [M]+, predictable fragmentation |
| Sensitivity | Low | High | Very High |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low derivatization yield | - Presence of moisture in the sample or reagents.- Insufficient reagent volume or reaction time/temperature.- Incomplete neutralization of the hydrochloride salt. | - Ensure all glassware is oven-dried and reagents are fresh and stored under inert gas. Dry the sample thoroughly.[1][7]- Optimize reaction conditions; increase reagent excess, time, or temperature.[7]- Confirm complete neutralization before proceeding with derivatization. |
| Multiple peaks for the derivatized analyte | - Incomplete derivatization (e.g., mono- and di-silylated species).- Side reactions. | - Increase reaction time, temperature, or catalyst concentration (for silylation).[9]- Ensure the starting material is pure. |
| Peak tailing persists | - Active sites in the GC inlet liner or column.- Co-eluting interfering compounds. | - Use a deactivated inlet liner. Condition the column properly.- Optimize the GC temperature program to separate interferences. |
| Rapid degradation of derivatives | - Silyl derivatives can be susceptible to hydrolysis. | - Analyze samples as soon as possible after derivatization. Ensure the final solvent is anhydrous.[7] |
Conclusion
The derivatization of this compound is a critical step for enabling its reliable analysis by GC-MS. Both silylation with BSTFA + 1% TMCS and acylation with TFAA are highly effective methods for improving the volatility, thermal stability, and chromatographic behavior of this polar compound. The choice between the two methods may depend on specific analytical requirements, such as the need for the extreme stability offered by acylated derivatives or the broader applicability of silylation to other potential analytes in a mixture. By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers can achieve accurate and reproducible GC-MS data for this and other challenging polar analytes.
References
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ResearchGate. (n.d.). Acylation Derivatization Reagents. Retrieved from [Link]
-
Adis International. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
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ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 1.
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 6(1), 1.
-
Serban, C. N. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
- Kind, T., et al. (2014). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 4(4), 946-963.
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- Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1493-1500.
-
Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]
-
ResearchGate. (2020, April 28). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
-
Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, BSTFA. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
- Chan, K. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Fiedler, J. L., et al. (2023).
-
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
- Csenki, J. T., et al. (2020).
-
Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]
-
Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]
- De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37.
-
ResearchGate. (2018, August 13). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?. Retrieved from [Link]
- Yusof, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 51.
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]
- Lee, J. S., et al. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
Mastering Chemistry Help. (2013, February 13). Acylation of amines. Retrieved from [Link]
-
Xtalks. (2015, October 8). Study Finds Flaw in GC-MS Analysis of Small Molecules. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
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Application Note: A Robust Protocol for the N-Acylation of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
Abstract
This application note provides a detailed, reliable, and scientifically-grounded protocol for the N-acylation of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. N-acylated amino amides are significant structural motifs in medicinal chemistry and drug development.[1] Given the hydrochloride salt form of the starting material, this protocol emphasizes the critical in-situ liberation of the free amine using a non-nucleophilic organic base to facilitate a high-yield acylation reaction. The methodology is based on the well-established Schotten-Baumann reaction conditions, adapted for a homogenous organic phase.[2][3][4][5][6] We detail the reaction setup, execution, work-up, and purification, explaining the rationale behind each step to ensure reproducibility and success for researchers in pharmaceutical and chemical development.
Introduction
N-acylation is a fundamental transformation in organic synthesis that involves the attachment of an acyl group to an amine.[7][8] This reaction is instrumental in the synthesis of amides, which are prevalent in a vast number of pharmaceuticals, natural products, and advanced materials.[1] The substrate, this compound, presents two key challenges:
-
The primary amino group is protonated as a hydrochloride salt, rendering it non-nucleophilic.
-
The molecule contains an existing amide bond, necessitating mild conditions to avoid hydrolysis or side reactions.
This protocol overcomes these challenges by employing a stoichiometric amount of a tertiary amine base, such as triethylamine (TEA), to neutralize the HCl salt and scavenge the HCl byproduct generated during the acylation with an acyl chloride.[9][10] This ensures the primary amine is in its free, nucleophilic state, ready to react with the electrophilic acylating agent.[11] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride.[12][13][14][15][16]
Reaction Principle and Mechanism
The overall transformation is the conversion of a primary amino group to a secondary amide. The reaction proceeds in three key stages:
-
Deprotonation (In-situ Free Base Formation): The tertiary amine base (e.g., Triethylamine) deprotonates the ammonium hydrochloride salt to generate the free primary amine, which is the active nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[12][15]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. The protonated tertiary amine base serves as the counterion for this chloride.
This process, often referred to as Schotten-Baumann conditions, is a classic and highly reliable method for amide synthesis.[2][4][5]
Experimental Protocol
Materials and Reagents
| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) | Purpose |
| 2-amino-N-(2,3,4-trifluorophenyl)acetamide HCl | 258.59 g/mol | 1.0 | 259 mg | Starting Material |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 g/mol | 1.05 | 82 mg (74 µL) | Acylating Agent |
| Triethylamine (TEA) | 101.19 g/mol | 2.2 | 223 mg (307 µL) | Base/Acid Scavenger |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL | Solvent |
| Saturated aq. NaHCO₃ Solution | - | - | ~20 mL | Quenching/Work-up |
| Brine (Saturated aq. NaCl) | - | - | ~20 mL | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
Causality Behind Choices:
-
Acyl Chloride (1.05 eq): A slight excess ensures the complete consumption of the starting amine.
-
Triethylamine (2.2 eq): One equivalent is required to neutralize the starting hydrochloride salt. A second equivalent is needed to scavenge the HCl generated by the reaction.[10] A slight excess (0.2 eq) ensures the reaction medium remains basic.
-
Anhydrous DCM: A dry, aprotic solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.[17]
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC) and column chromatography.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, 259 mg).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) followed by triethylamine (2.2 eq, 307 µL). Stir the resulting suspension at room temperature for 15 minutes. This allows for the in-situ formation of the free amine.
-
Cooling: Cool the flask in an ice-water bath to 0 °C. This is crucial to control the initial exothermic reaction upon adding the acyl chloride.[17][18]
-
Acylating Agent Addition: Slowly add the acyl chloride (1.05 eq, 74 µL) dropwise to the stirred suspension over 5-10 minutes. A white precipitate (triethylammonium chloride) will typically form.[9]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting amine spot is completely consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acyl chloride and neutralize the reaction mixture.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add another 10 mL of water. Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with DCM (2 x 15 mL).[19]
-
Washing: Combine the organic layers and wash sequentially with 20 mL of 1 M HCl (to remove residual triethylamine), 20 mL of saturated aqueous NaHCO₃ (to remove acidic impurities), and 20 mL of brine (to remove residual water).[20]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, high-purity compound.[21][22]
Workflow Diagram
Characterization
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify the presence of the newly formed amide C=O and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety and Handling Precautions
-
Acyl chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially harmful solvent. All operations should be performed in a well-ventilated fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation of starting material. | Ensure 2.2 equivalents of dry triethylamine are used. Stir the amine/base mixture for at least 15 minutes before adding the acyl chloride. |
| Inactive acyl chloride. | Use a fresh bottle of the acylating agent or re-distill if necessary. | |
| Low Yield | Hydrolysis of acyl chloride. | Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under an inert atmosphere. |
| Product loss during work-up. | Be careful during the extraction steps; emulsions can sometimes form. A brine wash helps break up emulsions. | |
| Multiple Products | Side reactions. | Maintain a low temperature (0 °C) during the addition of the acyl chloride to minimize side reactions. |
Conclusion
This application note outlines a comprehensive and validated protocol for the N-acylation of this compound. By employing a dual-function organic base to both liberate the free amine and scavenge the acidic byproduct, this method provides a high-yielding and clean route to the desired N-acylated products. The detailed, step-by-step instructions and rationale are designed to enable researchers to successfully implement this important synthetic transformation.
References
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- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
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- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis.
- Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
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- Benchchem. (n.d.). The Role of Triethylamine in Pharmaceutical Synthesis: Application Notes and Protocols.
- Benchchem. (n.d.). Application Note and Protocol: Selective N-Acylation of 1-Aminopentan-3-ol.
- Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.
- National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- Taylor & Francis. (n.d.). Mild and Useful Method for N-Acylation of Amines.
- Benchchem. (n.d.). Technical Support Center: Purification of N-Substituted Acetamide Compounds.
- Avicenna J. Phytomed. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- PubMed Central. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides.
- PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids.
- Reddit. (2024, September 14). Acid chloride reaction with amine : r/OrganicChemistry.
- Benchchem. (n.d.). Application Notes and Protocols for N-Acylation with 2-Oxoacetamide Derivatives.
- Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
- PubMed. (2009). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides.
- OpenWetWare. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Benchchem. (n.d.). Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride.
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Theoretical Application Notes and Protocols for 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride in Polymer Chemistry
Abstract: This document provides a theoretical exploration of the potential applications of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride in polymer chemistry. As of the date of this publication, a comprehensive literature review has revealed no established use of this specific compound in polymerization processes. Therefore, this guide is intended for researchers, scientists, and drug development professionals as a forward-looking analysis of its potential utility, based on its unique molecular structure. We will dissect the compound's functional groups and propose two primary hypothetical applications: as a surface-modifying end-capping agent and as a co-monomer in the synthesis of novel fluorinated polyamides. Detailed, theoretically grounded protocols are provided for each proposed application, along with a discussion of the expected properties of the resultant polymers.
Introduction and Structural Analysis
The field of polymer chemistry is in constant pursuit of novel monomers and modifying agents that can impart unique properties to materials. Fluorinated polymers, in particular, are of significant interest due to their exceptional thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties.[1][2][3]
The molecule this compound possesses a compelling combination of functional groups that suggest its potential as a valuable building block in polymer synthesis.
Molecular Structure:
Caption: Workflow for end-capping a polymer with the fluorinated amine.
Protocol 1: End-Capping of Poly(ethylene glycol) (PEG)
This protocol describes a hypothetical procedure for end-capping hydroxyl-terminated PEG.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (Mn = 2000 g/mol )
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
Free-Basing the Amine:
-
Dissolve this compound (1.2 eq. per PEG hydroxyl group) in DCM.
-
Add triethylamine (1.5 eq.) dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes. The formation of triethylammonium chloride precipitate may be observed.
-
-
Polymer Activation (Performed in a separate flask under inert atmosphere):
-
Dissolve hydroxyl-terminated PEG (1 eq.) in anhydrous DCM.
-
Add DCC (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Stir the solution at room temperature for 1 hour to activate the terminal hydroxyl groups.
-
-
Coupling Reaction:
-
Slowly add the free-based amine solution from Step 1 to the activated PEG solution from Step 2 under an inert atmosphere.
-
Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude polymer by adding the concentrated solution dropwise into a large volume of cold, stirring diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with fresh diethyl ether to remove unreacted starting materials.
-
Dry the purified, end-capped polymer under vacuum at 40 °C for 24 hours.
-
-
Characterization:
-
Confirm the end-capping via ¹H and ¹⁹F NMR spectroscopy (presence of signals corresponding to the trifluorophenyl group).
-
Verify the molecular weight and polydispersity via Gel Permeation Chromatography (GPC).
-
Assess surface properties by measuring the water contact angle on a spin-coated film of the modified polymer.
-
Hypothetical Application 2: Co-monomer for Fluorinated Polyamides
Concept: In this scenario, 2-amino-N-(2,3,4-trifluorophenyl)acetamide is used as a mono-functional co-monomer during the synthesis of a polyamide. Its single primary amine will react with a diacid chloride, incorporating the trifluorophenyl group as a pendant side chain. This approach modifies the bulk properties of the polymer.
Rationale: Incorporating bulky, fluorinated side groups into a polyamide backbone can significantly alter its properties. It is expected to disrupt the strong inter-chain hydrogen bonding typical of polyamides, which would increase solubility and processability. [4][5]Furthermore, the presence of fluorine throughout the material can enhance its thermal stability and lower its dielectric constant, making it a candidate for high-performance applications. [6][7]
Caption: Copolymerization scheme for a fluorinated polyamide.
Protocol 2: Synthesis of a Fluorinated Aromatic Polyamide
This protocol outlines a hypothetical low-temperature solution polycondensation to synthesize a polyamide with pendant trifluorophenyl groups.
Materials:
-
2-amino-N-(2,3,4-trifluorophenyl)acetamide (free-based)
-
4,4'-Oxydianiline (ODA)
-
Terephthaloyl chloride (TPC)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Preparation:
-
Dry 4,4'-oxydianiline (ODA) and LiCl under vacuum at 100°C overnight.
-
Recrystallize terephthaloyl chloride (TPC) from hexane.
-
Prepare the free-base form of 2-amino-N-(2,3,4-trifluorophenyl)acetamide as described in Protocol 1, Step 1, and ensure it is thoroughly dried.
-
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve ODA (0.95 eq.), the fluorinated monoamine (0.05 eq.), and LiCl (5 wt% of solvent) in anhydrous NMP. Stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid TPC (1.0 eq.) to the stirred solution in one portion. A rapid increase in viscosity is expected.
-
Add a small amount of pyridine (2 eq. relative to TPC) to act as an acid scavenger.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution should become highly viscous.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution slowly into a large volume of rapidly stirring methanol. This will precipitate the polyamide.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer extensively with hot water and then with methanol to remove LiCl, residual solvent, and unreacted monomers.
-
Dry the final fluorinated polyamide in a vacuum oven at 80 °C for 48 hours.
-
-
Characterization:
-
Confirm the polymer structure and incorporation of the fluorinated monomer via FTIR and NMR spectroscopy.
-
Determine the molecular weight by GPC using a suitable solvent system (e.g., DMAc with LiCl).
-
Evaluate thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [5][8] * Test the solubility of the resulting polymer in various organic solvents (e.g., NMP, DMAc, THF, Chloroform). [9] * Cast a film from an NMP solution to evaluate its optical transparency and mechanical properties (tensile strength). [7][10]
-
Expected Polymer Properties
The incorporation of 2-amino-N-(2,3,4-trifluorophenyl)acetamide as a modifying agent or co-monomer is predicted to significantly influence the final polymer's properties.
| Property | Expected Outcome of Fluorine Incorporation | Rationale |
| Solubility | Increased in organic solvents like NMP, DMAc, THF. | The bulky trifluorophenyl groups disrupt polymer chain packing and reduce intermolecular forces. [4][9][6] |
| Thermal Stability | Enhanced (Higher decomposition temperature). | The high bond energy of C-F bonds contributes to greater thermal resistance. [1][5] |
| Glass Transition Temp. (Tg) | May increase or decrease depending on chain flexibility. | Bulky side groups can restrict chain motion (increase Tg), but disruption of packing can increase free volume (decrease Tg). |
| Surface Energy | Significantly Decreased . | Fluorinated moieties are known to be low-energy and will migrate to the surface, resulting in hydrophobicity and oleophobicity. [11][12] |
| Dielectric Constant | Decreased . | The low polarizability of the C-F bond reduces the overall dielectric constant of the material. [1][9] |
| Optical Transparency | Potentially Increased . | Fluorine incorporation can reduce intermolecular charge-transfer complexes, leading to less colored and more transparent films. [6][7] |
Conclusion and Future Research
While this compound currently has no documented role in polymer chemistry, its structure presents a compelling case for its potential as a specialty chemical for creating advanced functional polymers. The theoretical applications outlined in this document—as a surface-modifying end-capping agent and as a co-monomer for fluorinated polyamides—are grounded in established principles of polymer synthesis and the known effects of fluorination.
Future research should focus on the practical synthesis and rigorous characterization of the polymers proposed in these protocols. Validating these hypotheses could introduce a valuable new tool for materials scientists seeking to develop polymers with tailored surface properties, enhanced thermal performance, and improved processability for applications ranging from advanced coatings to microelectronics.
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- Rudolph, T., et al. "Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters." Macromolecules, vol. 41, no. 22, 2008, pp. 8513-8519.
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- 9. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 10. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biostable Fluorine-Containing Coatings on the Surface of Polymers [mdpi.com]
Application Notes and Protocols for the Biological Screening of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Abstract
This document provides a comprehensive guide for the initial biological evaluation of the novel compound, 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. As a compound with limited existing biological data, a structured and logical screening cascade is paramount to elucidating its potential bioactivity. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind a multi-tiered screening approach. We will proceed from foundational cytotoxicity profiling to more specific target-based assays, such as enzyme inhibition and receptor binding studies. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, reproducibility, and robust data analysis.
Introduction: Rationale for Screening a Novel Fluorinated Acetamide
The compound this compound represents a novel chemical entity. The presence of a trifluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, or alter electronic properties. The acetamide backbone provides a versatile scaffold for potential interactions with various biological targets. Given the absence of established biological activity for this specific molecule, a systematic screening approach is essential to uncover its pharmacological potential.
This guide outlines a hierarchical screening strategy, beginning with a broad assessment of cellular toxicity to establish a viable concentration range for subsequent, more specific biological assays. Following this, we present protocols for two major classes of drug targets: enzymes and receptors. This tiered approach ensures that resources are focused on compounds with a desirable therapeutic window, minimizing wasted effort on non-specific or overly toxic molecules.[1] The overarching goal is to efficiently identify and characterize any potential "hit" activity, paving the way for more advanced lead optimization studies.[2]
Foundational Screening: Cytotoxicity Profiling
Before investigating specific mechanistic activities, it is crucial to determine the general cytotoxicity of this compound. Cytotoxicity assays are fundamental in early-stage drug development to identify compounds that are toxic to cells and to establish a therapeutic window.[1] These assays measure various cellular health indicators, such as metabolic activity, membrane integrity, or ATP levels.[3]
A common and robust method is the use of resazurin-based assays (e.g., AlamarBlue™), which measure the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[3] This provides a quantitative measure of cell viability.
Experimental Workflow: Cytotoxicity Assessment
The workflow for assessing cytotoxicity is a critical first step in the screening cascade.
Caption: Workflow for cell viability and cytotoxicity screening.
Protocol: Resazurin-Based Cytotoxicity Assay
-
Cell Preparation: Seed a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) into a 96-well, clear-bottom, black-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in culture medium.
-
Cell Treatment: Add 10 µL of the diluted compound to the appropriate wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.[4] Also, include a positive control for cytotoxicity (e.g., 10% DMSO or a known cytotoxic drug).
-
Incubation: Return the plate to the incubator for 24 to 72 hours. The incubation time should be chosen based on the cell line's doubling time and the expected mechanism of action.[4]
-
Detection: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the fluorescence at an excitation/emission of ~560/590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[1]
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 100 | 5.2 ± 1.5 |
| 50 | 15.8 ± 3.2 |
| 25 | 45.1 ± 4.5 |
| 12.5 | 80.3 ± 5.1 |
| 6.25 | 95.7 ± 3.8 |
| 3.13 | 98.2 ± 2.9 |
| Vehicle Control | 100 ± 2.5 |
| Calculated IC50 | ~28 µM |
Tier 1 Mechanistic Screening: Enzyme Inhibition Assays
If the compound exhibits low cytotoxicity (e.g., IC50 > 50 µM), the next logical step is to screen it against specific molecular targets. Enzyme activity assays are a cornerstone of drug discovery, used to identify molecules that can modulate the function of disease-relevant enzymes.[5]
This protocol describes a general method for assessing enzyme inhibition, which can be adapted for various enzyme classes such as kinases, proteases, or phosphatases.[6] The key is to have a purified enzyme, a specific substrate that produces a detectable signal upon conversion, and the test compound.[7]
Protocol: General Biochemical Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the specific enzyme substrate.
-
Prepare a 10 mM stock solution of this compound in DMSO, followed by serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add 5 µL of each diluted test compound.
-
Add 10 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate.
-
Controls should include:
-
No enzyme control (background signal).
-
No inhibitor (100% activity) control with vehicle (DMSO).
-
A known inhibitor as a positive control.
-
-
-
Detection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, or luminescence) over time using a plate reader. The detection method will be specific to the substrate used.[7]
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Understanding the Mechanism of Action (MoA)
Once an inhibitory "hit" is identified, further studies are crucial to understand its mechanism of action (MoA).[8] This typically involves performing the enzyme activity assay with varying concentrations of both the substrate and the inhibitor. By analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.[8]
Caption: Decision pathway for determining enzyme inhibition mechanism.
Tier 1 Mechanistic Screening: Receptor Binding Assays
As an alternative or parallel screening path, assessing the compound's affinity for specific receptors is a valuable strategy. Receptor binding assays are widely used to identify ligands that interact with a target receptor, often as a first step in developing agonists or antagonists.[9][10]
A common method is the competitive binding assay, where the test compound competes with a known, radioactively labeled ligand ('radioligand') for binding to the receptor.[9] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare cell membranes or purified receptors containing the target of interest.
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In filter plates or tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[11]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Total Binding: Wells containing receptor and radioligand only.
-
Non-specific Binding (NSB): Wells containing receptor, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.[11]
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter plate, which traps the receptor-ligand complexes.[12]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve and calculate the IC50.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Example Receptor Binding Data
| Compound Conc. (nM) | % Specific Binding |
| 10000 | 2.1 |
| 1000 | 10.5 |
| 100 | 48.9 |
| 10 | 85.3 |
| 1 | 97.8 |
| 0.1 | 99.1 |
| Calculated IC50 | ~110 nM |
| Calculated Ki | ~55 nM (assuming [L] = Kd) |
Assay Validation and Quality Control: Ensuring Data Integrity
For any screening campaign, robust assay validation is critical to ensure that the results are meaningful and reproducible.[13][14] High-throughput screening (HTS) data, in particular, requires rigorous quality control (QC) to minimize artifacts and false positives.[15][16]
Key Validation Parameters
-
Z'-factor: This statistical parameter is used to evaluate the quality of an assay. It reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where pos and neg refer to the positive and negative controls, respectively.
-
-
Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. A higher S/B ratio is generally desirable.
-
Reproducibility: Assays should be reproducible both within the same plate (intra-assay) and between different plates and days (inter-assay).[13]
Integrated Screening Cascade
The overall screening process should follow a logical progression from primary screening to hit confirmation and validation. This ensures that promising compounds are thoroughly characterized while minimizing effort on irrelevant ones.
Caption: Integrated screening cascade for a novel compound.
Conclusion
The successful biological screening of a novel compound like this compound hinges on a systematic, multi-tiered approach. By first establishing a non-toxic concentration range and then proceeding with well-validated, target-specific assays, researchers can efficiently identify and characterize potential biological activities. The protocols and workflows detailed in this guide provide a robust framework for this initial exploration. Rigorous data analysis, adherence to quality control metrics, and logical progression from hit identification to mechanistic studies are essential for generating reliable data that can confidently guide future drug discovery efforts.
References
-
Importance of QC . QIAGEN. Available from: [Link]
-
Comprehensive Analysis of High-Throughput Screening Data . SPIE Digital Library. Available from: [Link]
-
Validation of bioassays for quality control . PubMed. Available from: [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances . PMC. Available from: [Link]
-
Developing and Validating Assays for Small-Molecule Biomarkers . Pharmaceutical Technology. Available from: [Link]
-
Data analysis approaches in high throughput screening . SlideShare. Available from: [Link]
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Biological Assay in Quality Control . Scribd. Available from: [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR . Oxford Academic. Available from: [Link]
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In vitro receptor binding assays: general methods and considerations . PubMed. Available from: [Link]
-
High-throughput screening . Wikipedia. Available from: [Link]
-
Receptor Binding Assays . MilliporeSigma. Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development . ResearchGate. Available from: [Link]
-
In vitro receptor binding assays: General methods and considerations . ResearchGate. Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery . NCBI. Available from: [Link]
-
Analytical and Bioassay Quality Control . Creative Biolabs. Available from: [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery . Annual Reviews. Available from: [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices . Medical Design & Outsourcing. Available from: [Link]
-
Biological assay development and validation . SRI International. Available from: [Link]
-
Cytotoxicity Assays . Boster Bio. Available from: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . PMC. Available from: [Link]
-
High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay . Springer Link. Available from: [Link]
-
Global Quality Control (QC) Assay List . WuXi Biologics. Available from: [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation . PubMed. Available from: [Link]
-
A review for cell-based screening methods in drug discovery . PMC. Available from: [Link]
-
A Practical Approach to Biological Assay Validation . EDQM. Available from: [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview . JoVE. Available from: [Link]
-
Practical Guidance for Small Molecule Screening . Yale Center for Molecular Discovery. Available from: [Link]
-
Mechanism of Action Assays for Enzymes . NCBI Bookshelf. Available from: [Link]
-
Cell-Based Assay Design for High-Content Screening of Drug Candidates . PMC. Available from: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics . BellBrook Labs. Available from: [Link]
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- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. Validation of bioassays for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
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use of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride as a building block in organic synthesis
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Synthesis
In the landscape of contemporary drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can enhance metabolic stability, increase lipophilicity, and favorably alter binding affinities to biological targets. 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (CAS No: 1046757-38-3) represents a key building block in this domain, offering a trifluorinated phenyl moiety coupled with a reactive primary amine, primed for diverse synthetic transformations.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of this compound in organic synthesis. We will delve into its synthesis, key reactions, and potential applications, providing detailed, field-proven protocols to facilitate its integration into your research endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1046757-38-3 | [1] |
| Molecular Formula | C₈H₈ClF₃N₂O | [2] |
| Molecular Weight | 240.61 g/mol | [1] |
| Monoisotopic Mass | 240.028 g/mol | [1] |
| SMILES | C1=CC(=C(C(=C1NC(=O)CN)F)F)F.Cl | [1] |
| InChIKey | QHHISXJXWLNFGV-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.5 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
Synthesis Protocol: A Two-Step Approach to the Target Building Block
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2,3,4-trifluoroaniline. This protocol first involves an N-acylation with a protected aminoacetyl chloride, followed by a deprotection step to yield the desired primary amine hydrochloride.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2,3,4-trifluorophenyl)acetamide
This initial step involves the acylation of 2,3,4-trifluoroaniline with phthaloylglycyl chloride. The phthaloyl group serves as a robust protecting group for the primary amine, preventing side reactions in subsequent steps.
Materials:
-
2,3,4-Trifluoroaniline
-
Phthaloylglycyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4-trifluoroaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve phthaloylglycyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate product.
Step 2: Synthesis of this compound
The phthaloyl protecting group is cleaved using hydrazine hydrate to liberate the primary amine. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt, which often exhibits improved stability and handling characteristics.
Materials:
-
2-(1,3-dioxoisoindolin-2-yl)-N-(2,3,4-trifluorophenyl)acetamide (from Step 1)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl)
-
Diethyl ether
-
Round-bottom flask with reflux condenser, magnetic stirrer, and standard glassware
Protocol:
-
Suspend the phthaloyl-protected intermediate (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours. A white precipitate (phthalhydrazide) will form. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the free amine as an oil or solid.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Cool the solution to 0 °C and add a solution of hydrochloric acid (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate. Stir the suspension at 0 °C for 30 minutes.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Organic Synthesis
While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structure lends itself to a variety of synthetic applications, particularly in the construction of novel bioactive molecules.
Diagram of Potential Synthetic Applications
Caption: Potential synthetic pathways utilizing the target building block.
Synthesis of Heterocyclic Scaffolds:
The primary amine of the title compound is a key functional group for the construction of various nitrogen-containing heterocyles. For instance, condensation with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, while reaction with ortho-phenylenediamines can yield benzimidazoles. These heterocyclic cores are prevalent in many pharmaceutical agents.
Peptide Synthesis and Amide Bond Formation:
As an amino acid derivative, this building block can be incorporated into peptide chains using standard peptide coupling methodologies (e.g., using coupling reagents like HATU or HOBt/EDC). The trifluorophenyl moiety can impart unique conformational constraints or serve as a probe for studying protein-ligand interactions.
N-Functionalization for Library Synthesis:
The primary amine can be readily functionalized through N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig amination) to generate libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its trifluorinated aromatic ring and reactive primary amine offer a gateway to a wide range of complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising synthetic intermediate.
References
-
Angene Chemical. This compound | 1046757-38-3. [Link]
-
BIOFOUNT. This compound. [Link]
-
PubChemLite. This compound (C8H7F3N2O). [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Introduction
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. This compound is a valuable intermediate in pharmaceutical and agrochemical research. The synthesis, while conceptually straightforward, presents several challenges primarily due to the electronic properties of the 2,3,4-trifluoroaniline starting material. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the nucleophilicity of the aniline nitrogen, which can lead to low yields and incomplete reactions during the critical amide bond formation step.[1]
This guide provides a comprehensive framework for troubleshooting common issues, optimizing reaction conditions, and improving the overall yield and purity of the final product. It is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by detailed, field-tested protocols.
Overall Synthetic Workflow
The synthesis is typically performed in a three-stage process:
-
Acylation: Formation of the intermediate, 2-chloro-N-(2,3,4-trifluorophenyl)acetamide, by reacting 2,3,4-trifluoroaniline with chloroacetyl chloride.
-
Amination: Nucleophilic substitution of the chloride in the intermediate with an amino group using ammonia.
-
Salt Formation: Conversion of the resulting primary amine into its stable hydrochloride salt for improved handling and purification.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Problem Area 1: Low Yield in Acylation Step (Stage 1)
Q1: My acylation reaction has stalled or is giving a very low yield of the chloro-intermediate. What is the likely cause?
A: The primary cause is the low nucleophilicity of 2,3,4-trifluoroaniline. The three electron-withdrawing fluorine atoms deactivate the aniline's amino group, making it a poor nucleophile for attacking the chloroacetyl chloride electrophile.[1] Standard acylation conditions are often insufficient.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction for potential decomposition.
-
Extend Reaction Time: Due to the slow kinetics, extending the reaction time to 24-48 hours may be necessary. Track progress by TLC or LC-MS to determine the point of maximum conversion.
-
Choice of Base: A non-nucleophilic organic base is crucial. Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) are standard choices to scavenge the HCl byproduct without competing in the reaction. Ensure at least one equivalent is used.[2]
-
Solvent Selection: Aprotic solvents like toluene, ethyl acetate, or dichloromethane (DCM) are suitable. Ensure the solvent is anhydrous, as water can hydrolyze the chloroacetyl chloride.
Q2: I'm observing multiple spots on my TLC plate, and the desired product is not the major one. What are the potential side reactions?
A: Side reactions in this step can include:
-
Diacylation: The newly formed amide nitrogen, while less reactive, can potentially be acylated again, though this is less common under standard conditions.
-
Hydrolysis of Acyl Chloride: If moisture is present, chloroacetyl chloride will hydrolyze to chloroacetic acid, which will not react under these conditions and consumes your starting material.
-
Reaction with Base: While unlikely with hindered bases like Et3N or DIPEA, trace impurities could lead to side products.
Solutions:
-
Strict Anhydrous Conditions: Dry your solvent and glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Controlled Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of aniline and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction before allowing it to warm or heating.[2]
Problem Area 2: Impurities and Low Yield in Amination Step (Stage 2)
Q1: The amination of my chloro-intermediate is producing a mixture of products, including what appears to be secondary and tertiary amines.
A: This is a classic issue of over-alkylation. The product, 2-amino-N-(2,3,4-trifluorophenyl)acetamide, is also a nucleophile and can compete with ammonia to react with the starting chloro-intermediate. This leads to the formation of dimer and trimer impurities.[3]
Caption: Competing reaction pathways in the amination step.
Solutions:
-
Use a Large Excess of Ammonia: This is the most critical factor. Using a large molar excess of ammonia (e.g., 10-20 equivalents or more) ensures that the concentration of ammonia is significantly higher than the concentration of the product amine. By Le Châtelier's principle, this heavily favors the reaction of the chloro-intermediate with ammonia.[4][5]
-
Reaction Conditions: The reaction is typically run in a sealed pressure vessel with an ethanolic solution of ammonia to reach the required temperatures (e.g., 60-80 °C) for the substitution to occur.
Q2: My reaction is very slow, and a lot of starting material remains even after prolonged heating.
A: The C-Cl bond in the intermediate is relatively strong. Insufficient temperature or pressure will result in a sluggish reaction. Solution: Ensure your sealed reaction vessel is properly heated to the target temperature. Be cautious and use appropriate safety equipment when heating sealed systems. The use of a solvent like ethanol helps to solubilize the reactants and facilitate the reaction.
Problem Area 3: Poor Yield and Purity in Hydrochloride Salt Formation (Stage 3)
Q1: When I add HCl to form the salt, I get an oil or a very low yield of precipitate.
A: This issue often relates to solvent choice and the presence of water. Amine hydrochloride salts can have significant solubility in certain solvents or solvent/water mixtures, preventing precipitation.[6][7] Oiling out occurs when the salt precipitates from a solution in which it is not crystalline.
Solutions:
-
Use an Anhydrous System: The best method is to use a solution of anhydrous HCl in an organic solvent (e.g., HCl in isopropanol, dioxane, or diethyl ether). Dissolve your crude amine product in a suitable solvent like isopropanol (IPA) or ethyl acetate, and then add the HCl solution dropwise.[8]
-
Use an Anti-Solvent: Precipitation can often be induced by adding a non-polar "anti-solvent." A common practice is to dissolve the amine in a minimal amount of a polar solvent like IPA or ethanol and then add the mixture to a larger volume of a non-polar solvent like diethyl ether or hexanes while stirring.[6][7]
-
Avoid Aqueous HCl: Using aqueous HCl can lead to high losses, as the salt is often soluble in the water introduced. If aqueous HCl must be used, you will likely need to perform an extraction and solvent swap, which is less efficient.[6]
Q2: The final hydrochloride salt is colored or has a low melting point, indicating impurities.
A: This suggests that impurities from previous steps have been carried through and co-precipitated with your final product. Solutions:
-
Purify the Free Base First: Before forming the salt, consider purifying the free amine product (from Stage 2) via column chromatography or a simple aqueous workup (acid/base extraction) to remove non-basic impurities.
-
Recrystallization: The crude hydrochloride salt can be recrystallized. A common solvent system is isopropanol/diethyl ether or ethanol/ethyl acetate. Dissolve the salt in a minimal amount of the hot polar solvent and then slowly add the non-polar anti-solvent until turbidity appears. Cool the mixture slowly to allow for the formation of pure crystals.
Frequently Asked Questions (FAQs)
Q1: Why is 2,3,4-trifluoroaniline so much less reactive than aniline? A: The fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the benzene ring and, consequently, from the nitrogen atom's lone pair. This reduced electron density makes the nitrogen a weaker nucleophile and a weaker base, slowing down reactions that require nucleophilic attack, such as acylation.
Q2: Can I use a different acylating agent instead of chloroacetyl chloride in Stage 1? A: Yes. While chloroacetyl chloride is common, other reagents can be used. For difficult couplings with electron-deficient anilines, more potent coupling reagents might improve yields. You could, for example, couple N-Boc glycine (a protected amino acid) with the aniline using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acyl fluoride.[9][10] However, this adds steps (deprotection) and cost to the synthesis.
Q3: Is it necessary to perform the amination step in a sealed tube? A: Yes, it is highly recommended. To achieve the necessary reaction temperature (often above the boiling point of the solvent and ammonia), a sealed system is required to build pressure and keep the ammonia in solution. Attempting this reaction at atmospheric pressure under reflux would result in the loss of gaseous ammonia and an ineffective reaction.[4]
Q4: How do I prepare anhydrous HCl in a solvent like isopropanol? A: This should be done with extreme caution in a well-ventilated fume hood. A common lab-scale method is to slowly add acetyl chloride to cold isopropanol. The acetyl chloride reacts with the alcohol to generate HCl in situ and isopropyl acetate. Alternatively, HCl gas from a cylinder can be bubbled directly into the cold solvent.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (Stage 1)
| Reagent/Parameter | Recommended Value | Rationale |
| 2,3,4-Trifluoroaniline | 1.0 eq | Limiting Reagent |
| Chloroacetyl Chloride | 1.1 - 1.2 eq | Slight excess ensures full conversion of the aniline. |
| Base (Triethylamine) | 1.2 - 1.5 eq | Neutralizes HCl byproduct. Excess ensures basic conditions. |
| Solvent | Toluene (Anhydrous) | Aprotic, allows for heating, good solubility. |
| Temperature | 0 °C to 80 °C | Initial addition at 0 °C for control, then heat to drive reaction. |
| Time | 12 - 24 h | Required due to the low reactivity of the aniline. |
Step-by-Step Methodology:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add 2,3,4-trifluoroaniline (1.0 eq) and anhydrous toluene.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dissolved in a small amount of anhydrous toluene dropwise via the dropping funnel over 30 minutes.[2]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C.
-
Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide (Stage 2)
| Reagent/Parameter | Recommended Value | Rationale |
| Chloro-intermediate | 1.0 eq | Limiting Reagent |
| Ammonia | 7N solution in Methanol | A convenient source of a large excess of ammonia. |
| Temperature | 70 - 90 °C | Necessary to drive the nucleophilic substitution. |
| Time | 24 - 48 h | Reaction can be slow. |
Step-by-Step Methodology:
-
Place the crude 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (1.0 eq) into a pressure-rated reaction vessel equipped with a magnetic stirrer.
-
Add a 7N solution of ammonia in methanol. Ensure the vessel is not filled more than two-thirds full.
-
Seal the vessel securely. (CRITICAL: Use appropriate safety shields and equipment for pressurized reactions).
-
Heat the vessel to 80 °C behind a blast shield and stir for 24-48 hours.
-
After the reaction period, cool the vessel to room temperature completely before carefully venting and opening.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude residue can be taken up in ethyl acetate and washed with water to remove ammonium salts. Dry the organic layer and concentrate to yield the crude free amine.
Protocol 3: Preparation of Hydrochloride Salt (Stage 3)
| Reagent/Parameter | Recommended Value | Rationale |
| Crude Amine | 1.0 eq | Starting material for purification. |
| Solvent System | Isopropanol (IPA) / Diethyl Ether | Good solvent for amine, poor solvent for the salt. |
| Acid Source | ~2M HCl in Diethyl Ether | Anhydrous source, promotes clean precipitation. |
| Temperature | 0 °C | Lower temperature decreases salt solubility, maximizing yield. |
Step-by-Step Methodology:
-
Dissolve the crude 2-amino-N-(2,3,4-trifluorophenyl)acetamide in a minimum amount of isopropanol.
-
In a separate flask, prepare a larger volume of diethyl ether and cool it to 0 °C.
-
While stirring the cold diethyl ether, slowly add the IPA solution of your amine.
-
Add a solution of ~2M HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper on a withdrawn drop) and a precipitate forms.
-
Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.
-
Dry the white solid under vacuum to yield the final this compound.
References
- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google P
-
Purification of organic hydrochloride salt? - ResearchGate. ([Link])
-
The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed. ([Link])
-
Nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. ([Link])
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
- Separation and Refining of Amino acids - Mitsubishi Chemical Corpor
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. ([Link])
-
Nucleophilic substitution reactions with ammonia - YouTube. ([Link])
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl)
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B (RSC Publishing). ([Link])
- US20100204470A1 - Method for salt preparation - Google P
-
24.7: Reactions of Amines - Chemistry LibreTexts. ([Link])
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. ([Link])
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - MDPI. (URL not available)
-
Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts - ResearchGate. ([Link])
-
Isolation of primary amines as HCL salt problem - Sciencemadness.org. ([Link])
-
2-Chloro-N-(4-fluorophenyl)acetamide - PMC - NIH. ([Link])
-
Give reasons for the following. Acetylation of aniline reduces its activation effect. - askIITians. ([Link])
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids - Journal of the American Chemical Society. ([Link])
-
General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchGate. ([Link])
-
2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. ([Link])
-
Multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. ([Link])
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ACS Sustainable Chemistry & Engineering. ([Link])
-
The Synthesis of Sterically Hindered Amides - ResearchGate. ([Link])
- Synthesis of N-Alkyl Amino Acids - Monash University. (URL not available)
-
Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. ([Link])
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - Google P
-
Nucleophilic substitution Reaction between ammonia amines with haloalkanes - Doc Brown's Chemistry. ([Link])
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- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. growingscience.com [growingscience.com]
Technical Support Center: Purification of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Last Updated: January 21, 2026
Introduction
Welcome to the technical support guide for 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. This molecule is a highly functionalized intermediate, likely utilized in the development of complex pharmaceutical or agrochemical active ingredients. The presence of a primary amine, an amide, and a trifluorinated aromatic ring presents a unique set of purification challenges. The trifluoro substitution significantly alters the electronic properties and lipophilicity of the aromatic ring, influencing solubility and potential side reactions.[1][2] This guide is structured as a series of troubleshooting scenarios and frequently asked questions to provide actionable solutions to common issues encountered during the purification of this compound and its structural analogs.
The primary goal of purification is typically to isolate the hydrochloride salt in a crystalline, high-purity form, free from starting materials, reaction by-products, and residual solvents. This guide leverages established principles from the synthesis and purification of similar compounds, such as key intermediates for the insecticide Fluralaner, to provide robust, field-proven advice.[3][4]
Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow. Each entry is designed to help you diagnose the issue and implement a logical, effective solution.
Q1: My isolated hydrochloride salt is off-white or yellow and has a purity of less than 95% after the initial workup. What are the likely impurities and what is the first step to improve purity?
A1: An off-color, low-purity initial isolate is a common issue stemming from several potential sources. The discoloration often points to residual reagents or minor degradation pathways, while low purity indicates the presence of starting materials or reaction by-products.
Common Impurities to Suspect:
-
Unreacted Starting Materials: Residual 2,3,4-trifluoroaniline or the N-protected glycine derivative used in the preceding amide coupling step.
-
Coupling Reagents/By-products: Water-soluble by-products from coupling agents (e.g., EDC hydrochloride, HOBt) or residual bases (e.g., triethylamine hydrochloride).
-
Deprotection Reagents: If an N-protecting group (e.g., Boc, Cbz) was used, by-products from the deprotection step can contaminate the product.
-
Dimerization Products: Side reactions, particularly during the amination or coupling stages, can lead to the formation of dimers or other oligomeric impurities.[4]
-
Solvent Adducts: Trapped residual solvents from the reaction or precipitation.
Recommended First-Line Approach: Slurry Washing
Before attempting a full recrystallization, a simple slurry wash in a carefully selected solvent can significantly improve purity by removing more soluble impurities.
-
Rationale: Your desired hydrochloride salt is a polar, ionic compound. It should have relatively low solubility in moderately polar, aprotic solvents compared to many organic by-products.
-
Solvent Choice: Isopropyl acetate or a mixture of isopropanol and diethyl ether are excellent starting points. These solvents are poor solvents for the salt but will readily dissolve many less-polar organic impurities.
-
Procedure:
-
Suspend the crude solid in a minimal volume (e.g., 5-10 mL per gram of solid) of the chosen solvent at room temperature.
-
Stir the slurry vigorously for 30-60 minutes.
-
Filter the solid, wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified solid under vacuum.
-
Analyze the purity by HPLC or NMR to determine if further purification is needed.
-
Q2: I am struggling to perform a successful recrystallization. The compound either oils out or remains completely soluble in common solvent systems.
A2: This is a classic purification challenge, especially for highly functionalized molecules. "Oiling out" occurs when the solid melts in the solvent or becomes supersaturated at a temperature above its melting point in that specific solvent matrix, precipitating as a liquid instead of forming a crystal lattice. The key is a systematic approach to solvent screening.
Causality & Strategy:
The hydrochloride salt is highly polar, making it very soluble in polar protic solvents like water, methanol, and ethanol. Conversely, it is poorly soluble in non-polar solvents like hexanes. The ideal recrystallization solvent will dissolve the compound when hot but have very limited solubility when cold. Often, a binary solvent system (a "solvent" and an "anti-solvent") is required.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents on a small scale (10-20 mg of product).
-
Good Solvents (for dissolving): Methanol, Ethanol, Isopropanol.
-
Poor/Anti-Solvents (for precipitating): Ethyl Acetate, Methyl tert-Butyl Ether (MTBE), Dichloromethane (DCM), Toluene, Heptane.
-
-
Execute a Binary System Recrystallization:
-
Dissolve the compound in a minimum amount of a hot "good solvent" (e.g., isopropanol).
-
While still hot, slowly add a "poor solvent" (e.g., MTBE) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the hot "good solvent" to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, then potentially to 0-5 °C. Slow cooling is critical for forming well-defined crystals rather than an oil.
-
-
If Oiling Out Persists:
-
Reduce Supersaturation: Use a more dilute starting solution.
-
Lower the Temperature Gradient: Ensure cooling is gradual. A dewar flask can be used for very slow cooling.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal once the solution has cooled slightly to provide a nucleation point.
-
Solvent Choice Re-evaluation: The oiling may indicate that the solvent-solute interaction is too strong. Try a slightly less powerful primary solvent. For example, if methanol fails, try ethanol or isopropanol.
-
| Solvent | Polarity Index | Boiling Point (°C) | Role & Rationale |
| Methanol | 5.1 | 65 | Primary Solvent: High dissolving power, use sparingly. |
| Isopropanol (IPA) | 3.9 | 82 | Primary Solvent: Excellent choice. Good dissolving power when hot, lower when cold.[4] |
| Acetone | 5.1 | 56 | Co-Solvent: Can be effective, but its low boiling point can be problematic. |
| Ethyl Acetate | 4.4 | 77 | Anti-Solvent/Co-Solvent: Good for creating binary systems with alcohols.[5] |
| MTBE | 2.5 | 55 | Anti-Solvent: Excellent for precipitating the salt from alcohol solutions. |
| Heptane/Hexane | 0.1 | 98/69 | Anti-Solvent: Use with caution; a large polarity difference can cause rapid precipitation or oiling. |
Q3: My final product shows a persistent impurity peak on HPLC that co-elutes or is very close to the main peak. How can I resolve this?
A3: A closely eluting impurity is often structurally very similar to the target compound, making it difficult to remove by simple crystallization. In this case, a more selective purification technique based on differing physicochemical properties is required.
Strategy: Purification via Free-Basing and Re-salting
This technique temporarily removes the ionic character of the molecule, allowing for purification methods that are more effective on neutral organic compounds, such as silica gel chromatography.
-
Rationale: The free amine form of your compound is significantly less polar than the hydrochloride salt. This change in polarity can dramatically alter its solubility and chromatographic behavior, allowing for separation from polar impurities that remain in the aqueous phase or from less-polar impurities via chromatography. The process of converting to a salt is itself a powerful purification step.[3]
-
Dissolution: Dissolve the impure hydrochloride salt in water.
-
Neutralization: Cool the solution in an ice bath and slowly add a mild inorganic base (e.g., saturated sodium bicarbonate solution) with stirring until the pH is ~8-9. The free amine will precipitate or form an oil.
-
Extraction: Extract the free amine into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Purification of Free Base (Optional): At this stage, the free base can be purified by silica gel column chromatography if necessary. The less polar nature of the free base makes it amenable to this technique.
-
Re-formation of the Salt: Evaporate the solvent to obtain the purified free base. Re-dissolve it in a suitable solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane, or as gaseous HCl) slowly with stirring.
-
Isolation: The purified hydrochloride salt should precipitate. Cool the mixture to maximize yield, then filter, wash with a cold anti-solvent (e.g., ether), and dry under vacuum.
Caption: Workflow for purification via free-basing and re-salting.
Frequently Asked Questions (FAQs)
Q: What is the expected stability of this compound and how should it be stored? A: As a hydrochloride salt, the primary amino group is protonated, which generally increases its stability against oxidative degradation compared to the free base. A safety data sheet for a similar compound indicates stability under normal conditions.[6] However, amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, keep the material in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated.
Q: Why is the hydrochloride salt form preferred over the free base? A: There are several reasons for this common practice in pharmaceutical and chemical development:
-
Stability: Salts are generally more stable and less prone to oxidation or degradation than the corresponding free amines.[3]
-
Physical Properties: Salts are typically crystalline solids with well-defined melting points, making them easier to handle, weigh, and formulate than potentially oily or low-melting free bases.
-
Purification: The process of salt formation and subsequent crystallization is a highly effective method for rejecting impurities, as described in the troubleshooting section.
Q: What analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the primary tool for quantitative purity analysis (% area). A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is a good starting point to ensure consistent protonation of the amine.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and identify any structurally similar impurities. ¹⁹F NMR is particularly valuable for confirming the fluorine substitution pattern on the aromatic ring.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and can help identify the mass of unknown impurities.
-
Ion Chromatography: Can be used to quantify residual inorganic ions (e.g., sodium, chloride) if inorganic salts are a concern.[7]
Q: Can I use activated carbon to remove colored impurities? A: Yes, treatment with activated carbon (charcoal) is a standard method for removing highly conjugated, colored impurities. However, it should be used judiciously as it can also adsorb your product, leading to yield loss.
-
Protocol: During a recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Stir the hot mixture for 5-10 minutes, then perform a hot filtration through a pad of celite or filter aid to remove the carbon before allowing the solution to cool and crystallize. Never add carbon to a boiling solution, as this can cause violent bumping.
Caption: Decision-making flowchart for selecting a purification method.
References
[5] European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents. Retrieved from
[4] Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. Retrieved from
[8] Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Retrieved from
[9] National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem Compound Database. Retrieved from [Link]
[10] Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base. Retrieved from
[11] National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. Retrieved from [Link]
[12] ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]
[13] ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
[1] ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
[14] Taylor & Francis Online. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
[15] MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
[16] National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Retrieved from [Link]
[6] Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Retrieved from [Link]
[17] MDPI. (n.d.). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. Retrieved from [Link]
[18] Taylor & Francis Online. (n.d.). Full article: Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
[2] University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]
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- 4. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
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- 6. fishersci.com [fishersci.com]
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- 10. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents [patents.google.com]
- 11. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Handling of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride in Solution
Introduction Welcome to the technical support guide for 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. This molecule is a key intermediate in pharmaceutical synthesis, and its integrity in solution is paramount for achieving reproducible and accurate experimental outcomes. Degradation can lead to loss of potency, formation of impurities, and unreliable results. This guide provides in-depth, field-proven insights into the primary degradation pathways and offers robust troubleshooting strategies and protocols to ensure the stability of your compound in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution? The two most significant factors leading to the degradation of this compound are hydrolysis of the amide bond and photodegradation. Amide hydrolysis is highly dependent on the pH of the solution, occurring under both acidic and basic conditions.[1][2][3] Photodegradation can occur when solutions are exposed to light, particularly UV, which is a known degradation pathway for fluorinated aromatic compounds.[4][5][6]
Q2: I noticed a precipitate forming in my aqueous buffer. Is this degradation? It could be, but it is more likely a solubility issue. The hydrochloride salt improves aqueous solubility, but the free base may be less soluble. Changes in pH can neutralize the amine hydrochloride, reducing its charge and causing the less soluble neutral form to precipitate. Always verify solubility limits in your specific buffer system before assuming degradation.
Q3: What are the visual or analytical signs of degradation? Visually, degradation is often undetectable (e.g., no color change). The most reliable indicators are analytical. Using a technique like High-Performance Liquid Chromatography (HPLC), you would typically observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products.
Q4: What is the best solvent for preparing a stable stock solution? For maximum stability, especially for long-term storage, a non-aqueous, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. If an alcohol is required, anhydrous ethanol may be used, but storage should be strictly at low temperatures (-20°C or below) to minimize potential reactions. For immediate use in aqueous buffers, prepare the solution fresh and use it promptly.
Q5: How should I store my solutions to maximize stability? All solutions, regardless of the solvent, should be protected from light by using amber vials or by wrapping the container in aluminum foil.[4] For long-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Section 2: Key Degradation Pathways Explained
Understanding the chemical mechanisms of degradation is critical for designing effective stabilization strategies. The structure of this compound possesses two primary liabilities in solution: the amide linkage and the fluorinated aromatic ring.
Pathway 1: Hydrolysis of the Amide Linkage
The amide bond is susceptible to cleavage by water (hydrolysis), a reaction that is significantly accelerated by the presence of acid or base catalysts.[3][7]
-
Acid-Catalyzed Hydrolysis: In an acidic environment (pH < 7), a water molecule attacks the protonated carbonyl carbon of the amide. This is a prevalent risk, as the hydrochloride salt itself renders the initial solution acidic. This reaction yields 2-aminoacetic acid (glycine) and 2,3,4-trifluoroaniline.[1][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), a hydroxide ion directly attacks the carbonyl carbon. This is generally a faster pathway for amide degradation than acid hydrolysis.[2][8] This reaction results in the formation of a carboxylate salt (glycinate) and 2,3,4-trifluoroaniline.
Pathway 2: Photodegradation
Fluorinated aromatic compounds can absorb UV light, leading to the formation of excited states that are susceptible to degradation.[4] While the C-F bond is very strong, photolytic conditions can lead to defluorination or other complex rearrangements, forming a variety of fluorinated byproducts.[5][6] The exact products can be difficult to predict without a dedicated photostability study. The primary preventative measure is straightforward: rigorous exclusion of light.
Section 3: Troubleshooting Guide: Degradation Issues
This section addresses common problems encountered during experiments and provides targeted solutions based on mechanistic reasoning.
| Problem Encountered | Potential Cause & Explanation | Recommended Solution & Action |
| Rapid loss of parent compound in aqueous buffer (assessed by HPLC). | Amide Hydrolysis. The pH of your buffer is likely promoting acid or base-catalyzed hydrolysis. Unbuffered solutions of the hydrochloride salt will be acidic, accelerating degradation.[1][3] | 1. pH Control: Adjust the pH of your solution to a neutral range (approx. 6.0-7.5), where amide hydrolysis is typically at its minimum. 2. Buffer Selection: Use a non-nucleophilic buffer (e.g., phosphate, MES) to maintain pH without participating in the reaction. 3. Fresh Preparation: Prepare aqueous solutions immediately before use. |
| Inconsistent results between experiments run on different days. | Photodegradation. Ambient lab lighting, especially direct sunlight, can cause significant, variable degradation over time. The cumulative effect of light exposure can lead to reproducibility issues.[4][6] | 1. Light Protection: Store all stock solutions and conduct experiments in amber glass vials or tubes. If using clear vessels, wrap them securely in aluminum foil. 2. Minimize Exposure: Avoid leaving solutions on the benchtop under direct light for extended periods. |
| Appearance of multiple, unknown peaks in chromatogram after long-term storage. | Combined Degradation/Improper Storage. Storing solutions at room temperature or 4°C, especially in protic or aqueous solvents, allows both hydrolysis and potentially other oxidative processes to occur slowly over time. Freeze-thaw cycles can introduce water condensation. | 1. Aliquot & Freeze: For long-term storage, prepare single-use aliquots in an anhydrous aprotic solvent (e.g., DMSO) and store at -80°C. 2. Use Anhydrous Solvents: Ensure solvents used for stock solutions are of high purity and are anhydrous to minimize water availability for hydrolysis. |
Section 4: Protocols for Ensuring Solution Stability
Protocol 4.1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a stock solution optimized for long-term stability.
-
Pre-Experiment Setup:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Use anhydrous, high-purity DMSO as the solvent.
-
-
Weighing:
-
Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of the compound into the vial. Example: For 1 mL of a 10 mM solution (M.W. = 250.61 g/mol ), weigh 2.506 mg.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex gently for 1-2 minutes or until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow.
-
-
Storage:
-
Create single-use aliquots in smaller amber microtubes to avoid repeated freeze-thaw cycles.
-
Seal the vials/tubes tightly.
-
Store the main stock and aliquots at -20°C for short-to-medium term (weeks to months) or at -80°C for long-term (months to years).
-
Protocol 4.2: Workflow for a Preliminary Self-Validating Stability Study
This workflow allows you to quickly assess the stability of the compound in your specific experimental buffer.
-
Time Zero (T=0): Prepare a solution of the compound in your final experimental buffer at the target concentration. Immediately inject a sample onto your HPLC system to obtain a reference chromatogram. Record the peak area of the parent compound.[9]
-
Incubation: Store the remainder of the solution under the exact conditions of your experiment (temperature, lighting, container type).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another sample and record the peak area of the parent compound.
-
Evaluation: Calculate the percentage of the compound remaining at each time point relative to T=0. A loss of >5-10% over the course of your experiment indicates significant instability, and the experimental protocol should be modified (e.g., by preparing solutions more frequently).
Section 5: Summary of Stability Recommendations
| Parameter | Recommendation | Rationale & Justification |
| pH Control | Maintain solutions in a buffered pH range of 6.0 - 7.5 . | This range minimizes the rates of both acid and base-catalyzed amide hydrolysis, which are the primary chemical degradation pathways.[10][11] |
| Solvent Choice | Long-Term Storage: Anhydrous DMSO. Aqueous Experiments: Use freshly prepared solutions in a non-nucleophilic buffer. | Aprotic solvents like DMSO prevent hydrolysis. Fresh preparation for aqueous use ensures the compound is used before significant degradation can occur. |
| Temperature | Stock Solutions: ≤ -20°C. Working Solutions: Use immediately or keep on ice for the duration of the experiment. | Lower temperatures dramatically slow the kinetics of all degradation reactions.[11] |
| Light Exposure | Always use amber vials or wrap containers in foil. Avoid exposure to direct sunlight or intense lab lighting. | Protects the fluorinated aromatic ring from photodegradation, a common pathway for such structures.[4][5] |
References
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health (NIH). Available from: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
Amide Chemistry. LibreTexts Chemistry. Available from: [Link]
-
Hydrolysis of Acetamide. YouTube. Available from: [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Available from: [Link]
-
What is the mechanism of Acetamide? Patsnap Synapse. Available from: [Link]
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. National Institutes of Health (NIH). Available from: [Link]
-
Chemistry of Amides- Synthesis and Reactions. LibreTexts Chemistry. Available from: [Link]
-
Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available from: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society Publications. Available from: [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. ResearchGate. Available from: [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available from: [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. National Institutes of Health (NIH). Available from: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health (NIH). Available from: [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]
-
Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed. Available from: [Link]
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Beni-Suef University Journal of Basic and Applied Sciences. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for coupling with 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Welcome to the Technical Support Center for optimizing amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates. Here, we will address the nuances of optimizing reaction conditions for coupling reactions with a particular focus on the electron-deficient amine, 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride .
This document will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific transformation. Our goal is to equip you with the knowledge to not only solve common experimental hurdles but also to understand the underlying chemical principles governing your reaction's success.
Part 1: Understanding the Challenges with this compound
Coupling a carboxylic acid with this compound presents a unique set of challenges that must be addressed for a successful reaction.
-
Electron-Deficient Amine: The presence of three fluorine atoms on the phenyl ring significantly withdraws electron density from the aromatic system. This electronic effect reduces the nucleophilicity of the aniline amine group, making it less reactive towards activated carboxylic acids. Standard coupling conditions may prove sluggish or fail altogether.[1][2]
-
Starting Material is a Hydrochloride Salt: The amine is provided as a hydrochloride salt, meaning the amine group is protonated. It is crucial to add a suitable base to neutralize the salt and generate the free, nucleophilic amine in situ before it can participate in the coupling reaction.
-
Potential for Side Reactions: As with many coupling reactions, side reactions can compete with the desired amide bond formation, leading to lower yields and purification difficulties. Common side reactions include the formation of N-acylurea byproduct when using carbodiimide reagents and racemization if the carboxylic acid partner is chiral.[3]
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My standard EDC/HOBt coupling reaction is giving a low yield. What is the first parameter I should investigate?
A1: The first parameter to scrutinize is the choice and amount of base. Since your starting material is a hydrochloride salt, you need at least one equivalent of a non-nucleophilic tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), to liberate the free amine. For sluggish reactions involving electron-deficient anilines, it is often beneficial to use 2-3 equivalents of the base to ensure the amine remains deprotonated and to neutralize any acidic byproducts generated during the reaction.[4]
Q2: I observe a significant amount of unreacted starting materials. How can I drive the reaction to completion?
A2: If both starting materials remain, this indicates that the reaction conditions are not sufficiently forcing for the coupling to occur efficiently. Consider the following adjustments:
-
Increase the Reaction Temperature: Many amide couplings are initially attempted at room temperature. For electron-deficient amines, elevated temperatures (e.g., 50-80 °C) can significantly increase the reaction rate.[5][6]
-
Switch to a More Potent Coupling Reagent: If EDC/HOBt is failing, moving to a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a logical next step.[7] These reagents are known to be more effective for challenging couplings.[7][8]
-
Increase Reagent Equivalents: Using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine can help drive the reaction to completion.
Q3: I see a new, undesired peak in my LCMS that I suspect is a side product. What could it be?
A3: With carbodiimide reagents like EDC, a common side product is the N-acylurea. This forms when the activated O-acylisourea intermediate, if not promptly intercepted by the amine, undergoes an intramolecular rearrangement.[3][5] To mitigate this, ensure your amine is readily available in its free form (proper base addition) and consider pre-activating the carboxylic acid with the coupling reagent and an additive like HOBt (1-hydroxybenzotriazole) for a short period (15-30 minutes) before adding the amine.
Q4: Can I use an inorganic base like potassium carbonate?
A4: While inorganic bases can be used in some amide coupling protocols, they are generally not recommended for standard solution-phase couplings with reagents like EDC or HATU. These reactions are typically run in polar aprotic solvents like DMF, DCM, or acetonitrile, where inorganic bases have poor solubility. This can lead to reproducibility issues. Stick with soluble organic bases like DIPEA or Et3N for more consistent results.
Q5: Which solvent is the best choice for this reaction?
A5: The choice of solvent is critical. Polar aprotic solvents are generally preferred for amide coupling reactions.[9]
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve a wide range of reactants and reagents.[9][10]
-
Dichloromethane (DCM): Another common choice, particularly for reactions run at or below room temperature.[3][4]
-
Acetonitrile (MeCN): Can also be effective and is sometimes easier to remove during workup than DMF.[1]
For difficult couplings, DMF is often the preferred solvent due to its superior solvating properties.
Troubleshooting Decision Tree
If your initial coupling attempt is unsuccessful, follow this logical troubleshooting workflow.
Caption: A decision tree for troubleshooting failed amide coupling reactions.
Part 3: Recommended Reaction Protocols
Here we provide two detailed, step-by-step protocols for the coupling of a generic carboxylic acid with this compound.
Protocol 1: EDC/HOBt Mediated Coupling
This is a good starting point for optimization.
Reagents & Solvents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the amine solution and stir for 5 minutes.
-
Add the amine/base solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish after 4-6 hours, gradually heat the mixture to 50 °C.
-
Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup, dry the organic layer, and purify the crude product by column chromatography.
Protocol 2: HATU Mediated Coupling (for difficult substrates)
This protocol is recommended when Protocol 1 fails or gives low yields.[4][7]
Reagents & Solvents:
-
Carboxylic Acid (1.1 equiv)
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and this compound (1.0 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or LCMS.
-
Upon completion, work up the reaction as described in Protocol 1.
General Reaction Workflow Diagram
Caption: A generalized workflow for amide coupling reactions.
Part 4: Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting.
EDC/HOBt Coupling Mechanism
-
The carboxylic acid attacks the EDC carbodiimide, forming a highly reactive O-acylisourea intermediate.[4][11]
-
HOBt, acting as a nucleophilic catalyst, intercepts the O-acylisourea to form an activated HOBt-ester. This step is generally faster than the undesired N-acylurea rearrangement and generates a more stable activated species.
-
The free amine then attacks the carbonyl of the HOBt-ester, forming a tetrahedral intermediate.
-
Collapse of the tetrahedral intermediate yields the desired amide product and regenerates HOBt.
HATU Coupling Mechanism
-
The base deprotonates the carboxylic acid, forming a carboxylate anion.[12]
-
The carboxylate attacks the HATU reagent, displacing the HOAt (1-hydroxy-7-azabenzotriazole) group to form a highly reactive O-acyl(tetramethyl)isouronium salt.[8]
-
The liberated HOAt can then react with this intermediate to form an active OAt-ester.
-
The amine attacks the activated ester to form the final amide product.[12] The 7-aza nitrogen in HOAt makes the OAt-ester more reactive than the corresponding HOBt-ester, which is why HATU is often more effective for challenging couplings.[4]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Part 5: Data Summary
This table provides a quick reference for selecting appropriate reaction parameters.
| Parameter | Recommendation for 2-amino-N-(2,3,4-trifluorophenyl)acetamide HCl | Rationale |
| Coupling Reagent | Primary: EDC/HOBtSecondary: HATU, HBTU, PyBOP | Start with cost-effective reagents; escalate to more potent ones if needed for the electron-deficient amine.[1][7] |
| Base | DIPEA, Et3N | Non-nucleophilic tertiary amines prevent side reactions. |
| Base Equivalents | 2.0 - 3.0 | Must neutralize the HCl salt and maintain basic conditions for the free amine. |
| Solvent | DMF, MeCN, DCM | Polar aprotic solvents are standard for amide coupling.[3][9] DMF is often best for difficult cases. |
| Temperature | Room Temperature to 80 °C | Increased temperature may be required to overcome the low reactivity of the electron-deficient aniline.[5][6] |
| Stoichiometry | 1.0 - 1.2 equiv of amine | Use the amine as the limiting reagent. A slight excess of the acid and coupling reagent can improve conversion. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Subash, K., & Nagendra, G. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5971-5974. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
-
Balaraman, K., & Gunanathan, C. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7244-7264. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2015). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(8), 2294-2307. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. bachem.com [bachem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Support Center: Synthesis of Trifluorophenyl Acetamides
Welcome to the Technical Support Center for the synthesis of trifluorophenyl acetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-acetylation of trifluoromethyl-substituted anilines. The inherent electronic properties of the trifluoromethyl group present unique synthetic hurdles that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic outcomes.
I. Understanding the Core Challenge: The Impact of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the aniline nitrogen.[1][2] This decreased nucleophilicity is the primary reason for many of the challenges encountered in the synthesis of trifluorophenyl acetamides, leading to sluggish or incomplete reactions.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Issue 1: Incomplete Reaction or Low Yield
Q: My reaction is sluggish and gives a low yield of the desired trifluorophenyl acetamide. How can I drive the reaction to completion?
A: The reduced nucleophilicity of the trifluoromethylaniline is the most likely culprit. Standard acetylation conditions that work well for aniline may be insufficient. Here’s how to address this:
-
Root Cause Analysis: The lone pair of electrons on the nitrogen of a trifluoromethylaniline is less available to attack the electrophilic carbonyl carbon of the acetylating agent due to the inductive effect of the -CF3 group.
-
Troubleshooting Protocol:
-
Increase Acylating Agent Stoichiometry: A slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents of acetic anhydride or acetyl chloride) can help drive the equilibrium towards the product. However, be cautious as a large excess can lead to diacylation (see Issue 2).
-
Incorporate a Base: The acetylation reaction produces one equivalent of acid (acetic acid or HCl). This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3] The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize this acid.
-
Employ a Catalyst:
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl2), ferric chloride (FeCl3), or aluminum triflate (Al(OTf)3) can activate the acetylating agent, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[4]
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions.[5][6] It reacts with the acetylating agent to form a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the aniline.[7][8][9]
-
-
Issue 2: Formation of Diacetylated Byproduct
Q: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the diacetylated compound. How can I prevent this?
A: Diacylation occurs when the initially formed acetamide is further acetylated. While the amide nitrogen is generally less nucleophilic than the amine nitrogen, under forcing conditions, this side reaction can become significant.
-
Root Cause Analysis: High temperatures, prolonged reaction times, or a large excess of a highly reactive acetylating agent can lead to the formation of the diacetylated product.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a carefully controlled amount of the acetylating agent, typically 1.0 to 1.2 equivalents.
-
Moderate Reaction Temperature: Avoid excessive heating. Monitor the reaction progress by TLC and stop the reaction once the starting aniline is consumed.
-
Gradual Addition: Add the acetylating agent slowly and at a lower temperature to maintain control over the reaction exotherm and minimize localized excesses of the reagent.
-
Issue 3: Hydrolysis of Starting Material or Product
Q: My workup procedure seems to be causing a decrease in my yield, and I suspect hydrolysis. How can I minimize this?
A: Both the starting trifluoromethylaniline and the resulting trifluorophenyl acetamide can be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures. The amide bond in N-[2-(trifluoromethyl)phenyl]maleamic acid, for instance, is known to be cleavable under mildly acidic conditions.[4]
-
Root Cause Analysis: The presence of water during acidic or basic workup can lead to the hydrolysis of the amide bond, reverting the product back to the starting aniline. The starting aniline salt can also be hydrolyzed back to the free amine.
-
Troubleshooting Protocol:
-
Use Mild Workup Conditions: If an acidic wash is used to remove unreacted aniline, perform it at a low temperature (e.g., with ice-cold dilute HCl) and for a minimal amount of time.
-
Avoid Strong Bases in Workup: If a basic wash is necessary, use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent, which would reduce its effectiveness.
-
Issue 4: Formation of Colored Impurities
Q: My crude product is a dark oil or a discolored solid. What is the cause of this, and how can I obtain a clean product?
A: Anilines, in general, are prone to oxidation, which can lead to the formation of colored, often polymeric, impurities.[10] This can be exacerbated by the presence of trace metals or exposure to air and light, especially at elevated temperatures.
-
Root Cause Analysis: Oxidation of the aniline starting material or product.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: If the reaction is run at an elevated temperature, it is good practice to degas the solvent prior to use.
-
Purification:
-
Activated Carbon: During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.[11]
-
Column Chromatography: If recrystallization is insufficient, purification by column chromatography is a reliable method to remove colored byproducts.
-
-
Issue 5: Formation of a Trimeric Impurity (Specifically with 4-Trifluoromethylaniline)
Q: I have read about the potential for trimer formation from 4-trifluoromethylaniline. How can I avoid this?
A: A known issue with 4-trifluoromethylaniline is its potential to form a trimer, especially upon heating of the solidified material.[8][12] This is a hazardous side reaction that can also lead to the evolution of HF gas.[8][12]
-
Root Cause Analysis: While the exact mechanism is not fully elucidated, it is suggested to be a potential autocatalytic decomposition or a result of the heat of crystallization when melting the solidified starting material.[8][12]
-
Troubleshooting Protocol:
-
Handle with Care: If your 4-trifluoromethylaniline has solidified, it is recommended to use it as is, if possible, or to melt it with extreme caution at the lowest possible temperature and for the shortest possible time.
-
Avoid Prolonged Heating: Do not store 4-trifluoromethylaniline at elevated temperatures for extended periods.
-
Quality of Starting Material: Use high-purity 4-trifluoromethylaniline to minimize the presence of impurities that could potentially catalyze this decomposition.
-
III. Frequently Asked Questions (FAQs)
Q1: Which isomer of trifluoromethylaniline (ortho, meta, or para) is the most reactive?
A1: The position of the trifluoromethyl group influences the basicity and nucleophilicity of the aniline. Generally, the electron-withdrawing effect is strongest at the ortho and para positions due to resonance and inductive effects. The meta position is primarily affected by the inductive effect. Therefore, the order of nucleophilicity is typically: meta > para > ortho . The ortho isomer is the least reactive due to both electronic and steric hindrance from the bulky -CF3 group.
Q2: What is a good starting point for a general protocol for the acetylation of a trifluoromethylaniline?
A2: A robust starting protocol would be:
-
Dissolve the trifluoromethylaniline (1.0 eq.) in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add a base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.).
-
If using a catalyst, add a catalytic amount of DMAP (0.1 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform a workup that includes washing with dilute acid (to remove the base and any unreacted aniline), followed by a wash with a saturated solution of sodium bicarbonate, and then brine.
-
Dry the organic layer and concentrate to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Q3: How can I purify my trifluorophenyl acetamide from unreacted aniline?
A3: Unreacted aniline can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[11] The basic aniline will be protonated to form a water-soluble salt that will partition into the aqueous layer, while the neutral acetamide product will remain in the organic layer.
IV. Visualizing the Reaction and Side Reactions
Main Reaction Pathway
Caption: Desired reaction pathway for the N-acetylation of trifluoromethylaniline.
Common Side Reactions
Caption: Common side reactions in trifluorophenyl acetamide synthesis.
V. Quantitative Data Summary
| Issue | Parameter to Control | Recommended Range/Action | Potential Negative Outcome of Deviation |
| Low Yield | Catalyst | Use 0.1 eq. DMAP or 0.2 eq. Lewis Acid | Incomplete reaction |
| Base | 1.5 eq. of non-nucleophilic base | Reaction stalls due to aniline protonation | |
| Diacylation | Acylating Agent | 1.0 - 1.2 equivalents | Formation of diacetylated byproduct |
| Temperature | Room temperature to 50 °C | Increased diacylation at higher temperatures | |
| Hydrolysis | Workup pH | Mildly acidic or basic | Cleavage of amide bond |
| Impurity Formation | Atmosphere | Inert (N₂ or Ar) | Oxidation and formation of colored impurities |
VI. References
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Retrieved from BenchChem website.
-
Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(4), 834-843.
-
Vedejs, E., & Diver, S. T. (1993). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Journal of the American Chemical Society, 115(8), 3358–3359.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from BenchChem website.
-
Gowda, B. T., et al. (2010). N-(2-methylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1688.
-
Krishnan, S., et al. (2001). An Unexpected Incident with 4-Trifluoromethylaniline. Organic Process Research & Development, 5(4), 416–418.
-
Santos-Sánchez, M. F., et al. (2007). N-(2-aminophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4679.
-
Lo, K. M., et al. (2009). N-(phenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143.
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Meyer, M., et al. (2009). A New and Efficient Method for the Synthesis of N-Substituted Maleimides. Synthesis, 2009(14), 2373-2378.
-
Zhang, Y., et al. (2015). pH-Responsive charge-reversal nanoparticles for targeted drug delivery. Advanced Drug Delivery Reviews, 95, 19-31.
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Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2853-2855.
-
Su, Y., et al. (2017). Simple Methods to Control the Ratio of Two Positional Isomers of Mono-Substituted Maleamic Acids and a Highly Efficient Way to Synthesize Di-Substituted Maleamic Acids. Molecules, 22(10), 1678.
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Du, J. Z., et al. (2011). A pH-sensitive charge-reversal system for nuclear drug delivery. Angewandte Chemie International Edition, 50(34), 7837-7841.
-
Chen, Y., et al. (2015). A pH-responsive nanoplatform for targeted drug delivery. Journal of Controlled Release, 219, 25-35.
-
Han, H., et al. (2015). A smart pH-responsive drug delivery system. Chemical Communications, 51(68), 13324-13327.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Trifluoromethyl Anilines: Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Leisten, J. A. (1956). The Acid-catalysed Hydrolysis of Amides. Journal of the Chemical Society, 765-769.
-
Liu, S. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19), 194109.
-
Whitetree, G. H. (2021). Hydroamidation with Acetamides and Trifluoroacetamides (Master's thesis, Georgia Southern University). Digital Commons@Georgia Southern.
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
Scriven, E. F. V., & Murugan, R. (2008). Catalysis by 4-dialkylaminopyridines. In Advances in Heterocyclic Chemistry (Vol. 95, pp. 1-85). Elsevier.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from BenchChem website.
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
ResearchGate. (2012). An Unexpected Incident with 4-Trifluoromethylaniline. Retrieved from [Link]
-
ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]
-
PubMed. (1993). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Retrieved from [Link]
-
ResearchGate. (2014). Mechanistic analyses of DMAP-catalyzed acetylation with PAc. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
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- 4. N-[2-(Trifluoromethyl)phenyl]maleamic acid: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
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enhancing solubility of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride for bioassays
Welcome, researchers. You're likely here because you're working with 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride and have encountered challenges with its solubility in your bioassay systems. This is a common and solvable issue. As a hydrochloride salt of a putative weak base, its aqueous solubility is intrinsically linked to pH and the composition of your media.
This guide is designed to provide you with both immediate answers and in-depth strategies to help you achieve consistent, soluble, and reliable concentrations for your experiments. We will move from foundational concepts to advanced troubleshooting, explaining the scientific rationale behind each recommendation.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries we receive regarding this compound.
Question 1: I dissolved the compound in DMSO for a stock, but it precipitated immediately when I diluted it into my neutral pH cell culture media. Why?
Answer: This is a classic case of a pH shift causing precipitation. Your compound is a hydrochloride salt, which is most stable and soluble at a lower (acidic) pH.[1][2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve the compound regardless of its ionization state.[3][4] However, when this concentrated DMSO stock is introduced into a typical bioassay buffer or cell culture medium buffered to a neutral pH (e.g., pH 7.2-7.4), the compound's primary amine group is deprotonated. This converts the soluble salt form back into its less soluble free base form, causing it to crash out of the solution.
Question 2: What is the best solvent to prepare my initial stock solution?
Answer: For preparing a high-concentration primary stock solution (e.g., 10-50 mM), 100% Dimethyl sulfoxide (DMSO) is the recommended starting point.[3][4][5] It is a powerful, water-miscible solvent with low chemical reactivity that can solubilize most organic compounds intended for biological screening.[3]
Question 3: How much DMSO is safe to use in my cell-based assay?
Answer: This is critically important and cell-line dependent. As a general rule, the final concentration of DMSO in your assay should not exceed 0.5% (v/v), with many sensitive cell lines requiring a limit of <0.1%.[6][7] High concentrations of DMSO can induce cellular stress, affect membrane potential, and even cause apoptosis, confounding your experimental results.[6][8] It is imperative to run a vehicle control—an identical experiment using the same final concentration of DMSO without your compound—to account for any solvent-induced effects.
Question 4: Can I just dissolve the compound directly in an acidic buffer?
Answer: Yes, this is a viable strategy, particularly for biochemical or cell-free assays where the buffer composition can be easily controlled. Since the compound is an amine hydrochloride, it will be more soluble in acidic conditions (e.g., pH 4-5) where the amine group remains protonated.[9][10] However, this approach is often unsuitable for cell-based assays, as most cell lines cannot tolerate such a low pH.
Troubleshooting & Solubility Enhancement Guide
If the FAQs did not resolve your issue, this section provides a more detailed, systematic approach to overcoming solubility challenges.
Problem: Compound Precipitates Upon Dilution in Aqueous Media
This is the most common failure point. The goal is to keep the compound in solution at the final, working concentration in your physiological buffer. Below is a decision-making workflow to guide you.
Caption: Troubleshooting workflow for addressing compound precipitation.
Detailed Experimental Protocols
Protocol 1: pH Modification Strategy (for Biochemical Assays)
This method maintains the compound in its protonated, soluble state by using an acidic intermediate solution.
Principle: The solubility of a weak base's hydrochloride salt increases as the pH of the solution is lowered.[1][2] By preparing an intermediate stock in a weakly acidic buffer before the final dilution, you can often prevent precipitation.
Step-by-Step Methodology:
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 20 mM.
-
Prepare Acidic Diluent: Prepare a sterile-filtered 50 mM Sodium Citrate buffer, pH 4.5.
-
Create Intermediate Stock: Perform a 1:10 serial dilution of your primary DMSO stock into the acidic diluent. For example, add 10 µL of the 20 mM DMSO stock to 90 µL of the pH 4.5 citrate buffer. This results in a 2 mM intermediate stock in 10% DMSO / 90% acidic buffer. Vortex gently.
-
Final Dilution: Use this 2 mM intermediate stock to make your final dilutions in the complete assay buffer. The small volume added should not significantly alter the final pH of your assay.
-
Validation: Always measure the final pH of your assay solution after adding the compound to ensure it remains within the acceptable range for your experiment.
Protocol 2: Cyclodextrin-Mediated Solubilization (for Cell-Based Assays)
This is a powerful and widely used technique in the pharmaceutical industry to enhance the apparent solubility of hydrophobic molecules with minimal cytotoxicity.[11][12]
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate the poorly soluble, non-ionized form of your compound, effectively shielding it from the aqueous environment and keeping it "in solution" as a molecularly dispersed complex.[][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and safety profile.[15][16]
Step-by-Step Methodology:
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your standard cell culture medium or assay buffer. Gentle warming (to ~37°C) and stirring may be required to fully dissolve the cyclodextrin. Sterile filter the final solution.
-
Prepare Primary Compound Stock: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 50 mM).
-
Form the Complex: Add the DMSO stock directly to the HP-β-CD solution while vortexing to create your highest desired concentration. The key is to add the compound to the cyclodextrin solution, not the other way around. The molar ratio of cyclodextrin to the compound should be high.
-
Equilibrate: Allow the solution to equilibrate for at least 1 hour at room temperature or 37°C with gentle agitation to ensure complex formation.
-
Serial Dilutions: Perform all subsequent serial dilutions using the HP-β-CD-containing medium/buffer prepared in Step 1. This ensures the cyclodextrin concentration remains constant across all test conditions.
-
Validation: Run a parallel vehicle control using medium/buffer containing the same final concentration of both DMSO and HP-β-CD to ensure the formulation itself does not impact your assay.[7]
Data Summary Table: Comparison of Solubility Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Co-Solvent (DMSO) | Solubilizes compound in organic phase. | Simple, fast for stock preparation. | High risk of precipitation on dilution; potential for cytotoxicity. | High-concentration primary stocks. |
| pH Modification | Maintains protonated (ionized) state. | Effective, inexpensive. | Not suitable for most live-cell assays; can alter protein function. | Biochemical, cell-free assays. |
| Cyclodextrins | Encapsulation of hydrophobic molecule. | High solubility enhancement; low cytotoxicity.[7][15] | Requires additional reagents; may alter drug availability in some contexts. | Cell-based assays; sensitive systems. |
Underlying Scientific Principles
A deeper understanding of the physicochemical properties at play is essential for effective troubleshooting.
The Role of pKa and pH
The key to understanding the solubility of this compound lies in the acid-base equilibrium of its primary amine group.
Caption: pH-dependent equilibrium of the amine hydrochloride salt.
When the pH of the solution is significantly below the pKa of the conjugate acid (R-NH3+), the equilibrium favors the protonated, charged, and water-soluble salt form. As the pH approaches and surpasses the pKa, the amine group is deprotonated, yielding the neutral, more hydrophobic, and poorly water-soluble free base, which then precipitates.
The Common Ion Effect
While hydrochloride salts generally improve the solubility of basic drugs, it is worth noting that in buffers with very high chloride concentrations (e.g., concentrated HCl), the solubility of the salt itself can be suppressed.[17][18] This "common ion effect" pushes the dissolution equilibrium back towards the solid salt form.[1][18] This is typically not a major concern in standard physiological buffers but can be a factor in specific formulation contexts.
By understanding these principles and applying the structured protocols above, you can effectively enhance the solubility of this compound, leading to more reliable and reproducible data in your bioassays.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health (NIH). [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central, NIH. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]
-
Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. VBN, Aalborg University's Research Portal. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. PubMed. [Link]
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]
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Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
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Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire Research Archive. [Link]
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Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
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Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]
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Solutions and dilutions: working with stock solutions. Rice University. [Link]
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Salt formation to improve drug solubility. Semantic Scholar. [Link]
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How does adding acids (H+ ions) to limited soluble salts help it further dissolve? Chemistry Stack Exchange. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Why do amines dissolve in hydrochloric acid? Quora. [Link]
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2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Autech Scientific. [Link]
-
2-(2-thienyl)-N-(2,3,4-trifluorophenyl)acetamide. PubChem. [Link]
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This compound. PubChemLite. [Link]
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Technical Support Center: Scale-Up Synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
Welcome to the technical support resource for the scale-up synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common questions and troubleshoot specific issues you may encounter, grounding our advice in established chemical principles and practical, field-proven insights.
Overview of the Synthetic Pathway
The most common and scalable synthesis of this compound is a two-step process starting from 2,3,4-trifluoroaniline. The general workflow involves an initial acylation to form a chloroacetamide intermediate, followed by nucleophilic substitution with an ammonia source, and concluding with salt formation.
Caption: Overall synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for this process on a large scale?
A: Scaling up this synthesis requires stringent safety protocols. The primary hazards are associated with the starting materials and reagents.
-
2,3,4-Trifluoroaniline: This starting material is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2] Ensure handling occurs in a well-ventilated area or a closed system, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3][4]
-
Chloroacetyl Chloride: This reagent is highly corrosive, reactive, and lachrymatory. It reacts violently with water and alcohols. All additions must be performed under inert atmosphere (e.g., nitrogen) and with rigorous temperature control to prevent runaway reactions.[5] Use of spark-proof tools and grounded equipment is essential to prevent ignition from static discharge.[3]
-
Ammonia: If using anhydrous ammonia, it must be handled in a pressure-rated reactor by trained personnel. Aqueous ammonia solutions are also corrosive and have a high vapor pressure.
-
Hydrochloric Acid: Concentrated or gaseous HCl is highly corrosive. Using a solution of HCl in a suitable solvent like isopropanol (IPA) is often a safer and more controllable method for salt formation on scale.[6]
Q2: Which base is recommended for the acylation step (Step 1), and why?
A: The choice of base is critical for reaction efficiency and ease of work-up. While tertiary amines like triethylamine (TEA) are common in lab-scale synthesis, they can form hydrochloride salts that are difficult to remove. For scale-up, two options are generally superior:
-
Inorganic Bases (e.g., Sodium Bicarbonate, Potassium Carbonate): These are cost-effective, safe, and the byproducts are easily removed by an aqueous wash. They are particularly suitable for reactions in solvents where the base has sufficient reactivity.
-
Sterically Hindered Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be very effective, often leading to faster and cleaner reactions.[7][8] However, it is more expensive, and its removal must be factored into the purification scheme. A thorough aqueous acid wash is typically required.
Q3: How can I minimize the formation of the dimer impurity during the ammonolysis step (Step 2)?
A: The primary impurity in Step 2 is the dimer formed by the reaction of the product amine with unreacted chloroacetamide intermediate. This is a classic challenge in such substitutions.
Caption: Pathway for the formation of the dimer side-product.
To minimize dimer formation, the key is to ensure the chloroacetamide intermediate preferentially reacts with the ammonia source rather than the product amine. This is achieved by maintaining a high effective concentration of ammonia relative to the product throughout the reaction.
-
Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia (e.g., 10-20 equivalents or more) is the most effective strategy.[9]
-
Controlled Addition: Add the chloroacetamide intermediate slowly to the ammonia solution. This maintains a constantly high ammonia-to-substrate ratio, kinetically favoring the desired reaction.
-
Temperature Control: Lower temperatures can sometimes help control the rate of the secondary reaction, although this may also slow the primary reaction. The optimal temperature should be determined through process development studies.
Troubleshooting Guide
Step 1: Acylation (Formation of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide)
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or stalls. | 1. Insufficiently active base. 2. Low reaction temperature. 3. Poor quality of chloroacetyl chloride (hydrolyzed). | 1. Switch to a stronger base like DBU or ensure the chosen inorganic base is finely powdered for better surface area.[7][8] 2. Gradually increase the temperature, monitoring for exotherm and impurity formation. 3. Use a fresh, unopened bottle of chloroacetyl chloride or re-distill if quality is suspect. |
| Dark reaction color / significant impurity formation. | 1. Reaction temperature too high, causing decomposition. 2. Presence of oxygen. 3. Side reactions due to a nucleophilic base (e.g., TEA). | 1. Improve heat dissipation with better reactor cooling or by diluting the reaction mixture. Ensure slow, subsurface addition of the acid chloride. 2. Ensure the reaction is run under a robust inert atmosphere (N₂ or Ar). 3. Switch to a non-nucleophilic base like DBU or an inorganic base like NaHCO₃. |
| Difficult work-up; formation of emulsions. | 1. Finely divided solids (e.g., base or its salt) stabilizing the interface. 2. pH of the aqueous phase is near the pKa of an impurity or product. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break emulsions. 2. Perform a pre-filtration to remove solids before the aqueous wash, if feasible. 3. Adjust the pH of the aqueous layer significantly higher or lower to ensure all components are either fully protonated or deprotonated. |
Step 2 & 3: Ammonolysis and Salt Formation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Product oils out instead of crystallizing during salt formation. | 1. Solvent system is not optimal; product hydrochloride is too soluble. 2. Presence of impurities inhibiting crystallization. 3. Too rapid addition of HCl. | 1. Introduce an anti-solvent (e.g., heptane, MTBE) after HCl addition, provided the product is insoluble in it. 2. Attempt to seed the solution with a small crystal of pure product. 3. Ensure the free base is fully dissolved before slowly adding the HCl solution at a controlled temperature.[6] |
| Final product has poor filterability (very fine particles). | 1. "Crash" crystallization due to high supersaturation. 2. Insufficient aging time for crystal growth. | 1. Slow down the crystallization process. This can be achieved by slower addition of the acid, slower cooling, or slower addition of an anti-solvent. 2. Implement a controlled cooling profile with an aging/digestion period at an intermediate temperature to allow for crystal growth and maturation.[10] |
| Final API fails for residual solvent specification. | 1. Inefficient drying. 2. Formation of a solvate where the solvent is trapped in the crystal lattice. | 1. Increase drying time or temperature (if product is stable). Use a vacuum oven with a nitrogen sweep. 2. Analyze the solid by techniques like DSC or TGA to check for solvate formation. If a solvate is present, a different crystallization solvent or a solvent-slurry wash may be required to break it. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide HCl
Step 1: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (Intermediate)
-
Charge a suitable, dry, and inerted reactor with 2,3,4-trifluoroaniline (1.0 eq) and an appropriate solvent (e.g., ethyl acetate or THF, ~5-10 volumes).
-
Add a base, for example, finely powdered sodium bicarbonate (1.5 eq).
-
Cool the stirred suspension to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.05-1.1 eq) subsurface, maintaining the internal temperature below 10 °C. The addition rate is critical for temperature management.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC/TLC.
-
Cool the mixture and quench by slowly adding process water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, dilute NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the intermediate, which can be used directly or recrystallized if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Charge a separate reactor with a solution of ammonia (e.g., 7N NH₃ in IPA, >15 eq). Cool to 0-10 °C.
-
Dissolve the chloroacetamide intermediate (1.0 eq) from Step 1 in a suitable solvent (e.g., IPA, ~3-5 volumes).
-
Slowly add the solution of the intermediate to the cooled ammonia solution, maintaining the internal temperature below 20 °C.
-
Seal the reactor and warm to 40-50 °C. Stir until reaction completion is confirmed by HPLC (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and concentrate under vacuum to remove excess ammonia and solvent.
-
Dissolve the resulting residue in a suitable crystallization solvent, such as isopropanol (IPA).
-
Filter the solution to remove any inorganic salts.
-
Slowly add a solution of HCl in IPA (~1.1 eq) to the filtrate while stirring.
-
Allow the product to crystallize. A controlled cooling profile and an aging period (e.g., 2 hours at 20 °C, then cool to 0-5 °C and hold for 4 hours) is recommended to improve crystal size.
-
Isolate the solid product by filtration, wash the cake with cold solvent (IPA or an anti-solvent like MTBE), and dry under vacuum at a suitable temperature (e.g., 45-50 °C).
| Parameter | Step 1: Acylation | Step 2: Ammonolysis & Salt Formation | Rationale |
| Temperature | 0-10 °C (addition) | 40-50 °C (reaction) | Controls exotherm in acylation; provides sufficient energy for C-N bond formation in ammonolysis. |
| Equivalents (Reagent) | ~1.05 eq Chloroacetyl Chloride | >15 eq Ammonia | A slight excess of acylating agent ensures full conversion. A large excess of ammonia minimizes dimer formation.[9] |
| Solvent | Ethyl Acetate, THF | Isopropanol (IPA) | Good solubility for reactants, facilitates work-up (EtOAc), and serves as a good crystallization medium for the final salt (IPA). |
| Work-up | Aqueous washes | Distillation / Crystallization | Removes inorganic byproducts and unreacted reagents effectively. |
References
-
Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
-
Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
-
Siklósi, A., et al. (2024). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development.
-
Fisher Scientific. (2009). SAFETY DATA SHEET: 2,3,4-Trifluoroaniline.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-(Trifluoromethyl)aniline.
-
Synquest Labs. (2017). SAFETY DATA SHEET: 2,3,4,5-Tetrafluoroaniline.
-
Central Drug House (P) Ltd. (n.d.). MATERIAL SAFETY DATA SHEET: 2,3,4-TRIFLUORO ANILINE.
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Magano, J. (2015). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
-
Shang, R., & Fu, Y. (2024). Challenges and outlook for catalytic direct amidation reactions. ResearchGate.
-
Smith, M. T., et al. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery.
-
Magano, J., & Dunetz, J. R. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
-
Zaworotko, M. J., & Childs, S. L. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent. CA 2514092C.
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction.
-
Mishra, D., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. gfl.co.in [gfl.co.in]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride
Welcome to the technical support guide for the purification of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important fluorinated intermediate. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to identify, troubleshoot, and remove critical impurities, ensuring the highest possible quality of the final compound.
Introduction: The Challenge of Purity
The synthesis of this compound, typically involving the acylation of 2,3,4-trifluoroaniline with a protected glycine equivalent followed by deprotection and salt formation, can introduce a variety of process-related impurities. These include unreacted starting materials, reaction byproducts, and degradation products. The presence of a basic primary amine, an amide linkage, and a highly fluorinated aromatic ring gives the molecule unique chemical properties that require carefully optimized purification strategies. This guide explains the causality behind these strategies to help you achieve your desired purity specifications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
The most prevalent impurities typically originate from the synthetic route. These include:
-
Unreacted Starting Materials: 2,3,4-trifluoroaniline and the acylation agent (e.g., 2-chloro-N-(2,3,4-trifluorophenyl)acetamide if the amination is the final step).
-
Dimeric Byproducts: Over-reaction of the primary amine product with the electrophilic precursor can lead to dimer formation, a common issue in similar preparations.[1][2]
-
Hydrolysis Products: Breakdown of the amide bond can regenerate 2,3,4-trifluoroaniline. Hydrolysis of the chloro-acetamide intermediate can also yield a hydroxy-acetamide species.
-
Coupling Reagent Byproducts: If carbodiimide coupling agents (like EDC) are used, corresponding urea byproducts may be present, which can be challenging to remove.[3][4]
Q2: My ¹H NMR spectrum looks clean, but the HPLC shows a significant impurity. What could it be?
This is a common scenario. While ¹H NMR is excellent for structural elucidation, it may not resolve impurities with similar proton environments. The impurity could be a positional isomer of the trifluoroaniline starting material that has carried through the synthesis. A more powerful technique is ¹⁹F NMR spectroscopy , which is highly sensitive to the electronic environment of the fluorine atoms and can easily distinguish between isomers.[5] Additionally, a high-resolution mass spectrometry (HRMS) analysis can help identify the impurity by its exact mass.
Q3: Why is my product showing significant peak tailing during silica gel chromatography?
Peak tailing is a classic problem when purifying basic compounds like amines on standard silica gel.[6] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic primary amine of your product. This secondary interaction causes a portion of the analyte to lag behind the main band, resulting in a tailed peak and poor separation.[6]
Q4: Is it better to purify the final hydrochloride salt or its free base form?
This depends on the chosen method.
-
For Recrystallization: Both forms can be effective, but they will require different solvent systems. Hydrochloride salts are typically soluble in polar protic solvents (like ethanol or methanol) and insoluble in non-polar solvents. The free base will have better solubility in moderately polar organic solvents (like ethyl acetate or dichloromethane).
-
For Silica Gel Chromatography: It is almost always preferable to purify the free base . The hydrochloride salt is too polar and will likely remain at the baseline. The crude salt should first be neutralized with a mild base (e.g., NaHCO₃), extracted into an organic solvent, and then purified.
-
For Reverse-Phase HPLC: Purification is typically performed on the protonated (salt) form . The mobile phase is usually acidified (e.g., with 0.1% TFA or formic acid) to ensure the amine is protonated (R-NH₃⁺), which leads to sharp, symmetrical peaks.[6]
Part 2: Impurity Profile and Identification
A crucial first step in any purification strategy is to identify the nature of the impurities.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Name | Structure (Hypothetical) | Probable Origin | Recommended Detection Method(s) |
| 2,3,4-Trifluoroaniline | Ar-NH₂ | Unreacted starting material | GC-MS, HPLC-UV, ¹⁹F NMR |
| 2-Chloro-N-(2,3,4-trifluorophenyl)acetamide | Ar-NH-C(O)-CH₂Cl | Unreacted intermediate | LC-MS, HPLC-UV |
| Dimer Impurity | Ar-NH-C(O)-CH₂-NH-CH₂-C(O)-NH-Ar | Reaction of product with chloro-acetamide intermediate | LC-MS (identifiable by mass), ¹H NMR |
| Hydrolysis Product (Hydroxy-acetamide) | Ar-NH-C(O)-CH₂OH | Hydrolysis of chloro-acetamide intermediate | LC-MS |
Ar = 2,3,4-trifluorophenyl
Analytical Workflow for Purity Assessment
A robust analytical workflow is essential for tracking and eliminating impurities.
Caption: Analytical workflow for impurity tracking.
Part 3: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for resolving specific purification challenges.
Troubleshooting Guide 1: Removing Unreacted 2,3,4-Trifluoroaniline
The Problem: The starting aniline is basic and has a similar aromatic structure, which can cause it to co-elute with the product in some systems.
The Solution: An acidic aqueous wash is a highly effective method to remove basic impurities like residual aniline.[3] However, this must be done strategically.
Protocol 1: Selective Extraction via pH Adjustment
-
Causality: This protocol relies on the difference in pKa between the aromatic aniline (less basic) and the aliphatic primary amine of the product. By carefully buffering the pH, it's possible to protonate the more basic product, keeping it in the aqueous phase, while the less basic aniline remains in the organic phase. However, a more straightforward method is to convert the product hydrochloride to its free base first.
-
Dissolution & Neutralization: Dissolve the crude hydrochloride salt in a mixture of ethyl acetate and water. Add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the aqueous layer is basic (pH ~8-9), converting your product to the free base.
-
Extraction: Separate the layers. The product's free base will now be in the ethyl acetate layer.
-
Acidic Wash: Wash the ethyl acetate layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid).[3] The unreacted 2,3,4-trifluoroaniline will be protonated and extracted into the aqueous acid layer, while the bulk of the less basic amide product remains in the organic phase.
-
Neutralization and Isolation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl in a solvent (e.g., 2M HCl in diethyl ether) to precipitate the pure salt.
Troubleshooting Guide 2: Eliminating Dimeric and Other High Molecular Weight Impurities
The Problem: Dimeric impurities are significantly less polar and larger than the desired product. They can be difficult to remove if they have similar functional groups.
The Solution: Recrystallization is often the most powerful technique for removing impurities that have different solubility profiles, such as dimers or oligomers.[7]
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Causality: Recrystallization purifies a compound based on differences in solubility between the desired product and impurities in a specific solvent system at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures. For polar salts, polar protic solvents are a good starting point.[7]
-
Solvent Screening: Test the solubility of your crude hydrochloride salt in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof). A good solvent will fully dissolve the product at boiling point but show low solubility at room temperature or 0-4 °C.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified product. Analyze the purity by HPLC.
Troubleshooting Guide 3: Purification by Column Chromatography
The Problem: The product is a polar, basic compound, making it prone to tailing on silica gel.
The Solution: Modify the stationary or mobile phase to suppress the unwanted interactions with silica gel.
Protocol 3: Silica Gel Chromatography with a Basic Modifier
-
Causality: Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the mobile phase deactivates the acidic silanol sites on the silica gel.[6] This prevents the strong binding of your basic amine product, leading to symmetrical peaks and improved separation.
-
Preparation: First, convert the crude hydrochloride salt to its free base using Protocol 1 (Step 1). Dry the organic extract and concentrate it to a small volume.
-
Column Packing: Pack a silica gel column using a non-polar solvent like hexane.
-
Mobile Phase: Prepare your mobile phase. A typical gradient runs from hexane to ethyl acetate. To this system, add 0.5-1% triethylamine (Et₃N) .
-
Loading: Adsorb the crude free base onto a small amount of silica gel and load it onto the top of the column (dry loading). Alternatively, dissolve it in a minimal amount of dichloromethane or the initial mobile phase for wet loading.
-
Elution: Run the column, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc + 1% Et₃N) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require a high-vacuum pump.
-
Conversion to HCl Salt: Convert the purified free base back to the hydrochloride salt as described in Protocol 1 (Step 5).
Purification Decision Tree
This diagram provides a logical path for choosing a purification strategy based on initial analytical data.
Caption: Decision tree for purification strategy.
Part 4: Comparison of Purification Techniques
Choosing the right technique is critical for efficiency and yield.
Table 2: Technique Comparison for Purifying 2-amino-N-(2,3,4-trifluorophenyl)acetamide
| Technique | Pros | Cons | Best For Removing |
| Aqueous Wash (Extraction) | Fast, inexpensive, scalable.[3] | Limited to impurities with different acid/base properties or water solubility. | Unreacted starting materials (amines, acids), water-soluble byproducts.[3] |
| Recrystallization | Potentially yields very high purity material; highly scalable.[7] | Can have lower yields; requires the product to be a solid; solvent screening can be time-consuming. | Impurities with different solubility profiles (e.g., dimers, isomers). |
| Silica Gel Chromatography | High resolving power for a wide range of impurities. | Can be slow and costly (solvents, silica); requires basic modifier for this compound; scalability can be an issue.[6] | Multiple impurities with close polarity to the product. |
| Reverse-Phase HPLC | Excellent for high-purity final polishing; good for polar compounds.[3] | Limited loading capacity; requires specialized equipment; expensive for large scale. | Trace impurities, polar byproducts. |
References
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Available at: [Link]
-
Sab, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.Org. Lett. Available at: [Link]
-
Wikipedia. Urea. Available at: [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Google Patents. (2013). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
PubChem. 2-chloro-n-(2,3,4-trifluorophenyl)acetamide. Available at: [Link]
- Google Patents. (2014). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
Sources
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- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing Protocol for Novel Acetamide Hydrochloride Compounds
Welcome to the Technical Support Center for stability testing of novel acetamide hydrochloride compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust stability profile for this specific class of molecules. The inherent characteristics of acetamide and hydrochloride salt moieties necessitate a tailored approach to stability study design and troubleshooting. This resource provides in-depth, scientifically grounded answers to common challenges, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Stability Concepts for Acetamide Hydrochloride Compounds
Question 1: Why is a specific stability protocol needed for acetamide hydrochloride compounds?
Answer: Novel acetamide hydrochloride compounds possess a unique combination of functional groups that present specific stability challenges. The amide bond is susceptible to hydrolysis, particularly at pH extremes, while the hydrochloride salt form can make the compound hygroscopic and influence its solid-state stability.[1][2] A generic protocol may overlook these potential degradation pathways, leading to an inaccurate stability assessment.
-
Acetamide Group: The amide linkage can undergo hydrolysis to form a carboxylic acid and an amine, a reaction that can be catalyzed by acidic or basic conditions.[3][4][5][6]
-
Hydrochloride Salt: While often used to enhance solubility and stability, hydrochloride salts can increase a compound's affinity for water (hygroscopicity).[][8][9] Moisture uptake can lead to physical changes (like deliquescence) and can accelerate chemical degradation pathways like hydrolysis.[1][9]
-
Solid-State Properties: The crystalline form of the hydrochloride salt can impact its stability. Polymorphic transformations, influenced by temperature and humidity, can alter dissolution rates and bioavailability.[10][11][12]
A tailored protocol, grounded in International Council for Harmonisation (ICH) guidelines, ensures that these specific vulnerabilities are rigorously tested.[13][14]
Question 2: What are the initial steps in designing a stability study for a new acetamide hydrochloride API?
Answer: A well-designed stability study begins with a thorough understanding of the molecule's intrinsic properties and adherence to regulatory guidelines.[15]
-
Forced Degradation (Stress Testing): Before initiating formal stability studies, forced degradation studies are essential.[10][16][17][18][19] These studies deliberately stress the drug substance under harsh conditions (acid/base hydrolysis, oxidation, heat, light) to identify likely degradation products and pathways.[16][17][18][19] This is a cornerstone of the ICH Q1A(R2) guideline.[16] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly "stability-indicating."[16][18]
-
Analytical Method Development: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial.[20] This method must be able to separate the intact active pharmaceutical ingredient (API) from all potential degradation products, impurities, and excipients.[20][21]
-
Hygroscopicity Assessment: Given the hydrochloride salt, determining the compound's hygroscopicity is a critical early step.[][8][9] Dynamic Vapor Sorption (DVS) analysis can quantify moisture uptake at various relative humidity (RH) levels.[] This data informs handling, packaging, and storage requirements.
-
Excipient Compatibility: For drug products, assessing the compatibility of the API with proposed excipients is mandatory.[22][23][24][25][26] Simple binary mixtures of the API and each excipient are stored under accelerated conditions and analyzed for degradation.[25]
Section 2: Troubleshooting Common Experimental Issues
Question 3: My compound shows significant degradation under acidic and basic conditions during forced degradation. How do I interpret this and what are my next steps?
Answer: Significant degradation under hydrolytic stress is not uncommon for acetamide-containing molecules and provides valuable information.
-
Causality: The amide bond is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[5][6] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The result is the cleavage of the amide bond.[6]
-
Troubleshooting & Next Steps:
-
Characterize Degradants: The primary goal is to identify the structure of the degradation products, typically using LC-MS (Liquid Chromatography-Mass Spectrometry). Knowing the degradants confirms the hydrolysis pathway.
-
Refine pH Profile: Investigate the compound's stability across a narrower and more physiologically relevant pH range (e.g., pH 1.2 to 7.4). This will help identify a pH range where the molecule is most stable, which is critical for formulation development, especially for liquid dosage forms.
-
Formulation Strategy: If the compound is intended for oral administration, this data will inform the need for protective strategies, such as enteric coatings, to prevent degradation in the acidic environment of the stomach. For liquid formulations, buffering agents will be critical to maintain a pH of optimal stability.
-
Question 4: I'm observing unexpected peaks in my HPLC chromatogram during a long-term stability study. How do I determine if it's a true degradant or an artifact?
Answer: The appearance of new peaks in a stability chromatogram requires a systematic investigation to avoid an incorrect out-of-specification (OOS) conclusion.[27][28][29]
-
Workflow for Peak Investigation:
Caption: Troubleshooting workflow for new chromatographic peaks.
-
Expert Insights:
-
Placebo Analysis: Always run a placebo (formulation without the API) alongside your stability samples. This helps to rule out degradation products originating from excipients.[24]
-
Container Closure Interaction: The new peak could be a "leachable" from the packaging material (e.g., stoppers, vials).[30] Storing the drug product in an inverted or on-its-side orientation can help assess this.[2]
-
Out-of-Trend (OOT) vs. OOS: A single new peak may be an "out-of-trend" result before it breaches the specification limit (OOS).[31][32] Early detection and investigation are key.[31]
-
Question 5: My solid compound failed appearance specifications at accelerated conditions (40°C/75% RH), showing clumping and discoloration. What is the likely cause?
Answer: This is a classic sign of issues related to hygroscopicity and/or solid-state instability, common for hydrochloride salts.[]
-
Causality:
-
Hygroscopicity: The hydrochloride salt is likely absorbing significant amounts of moisture from the high-humidity environment.[9] This can lead to deliquescence (dissolving in the absorbed water), causing the particles to clump or melt.
-
Chemical Degradation: The absorbed water can act as a plasticizer, increasing molecular mobility within the solid and accelerating underlying chemical degradation reactions, which may manifest as discoloration (e.g., oxidation).[1][9]
-
Polymorphism: The moisture and heat could be inducing a change in the crystalline form of the API, which may have different physical properties.[10]
-
-
Troubleshooting & Next Steps:
-
Confirm Moisture Content: Use Karl Fischer titration to quantify the water content in the failed sample and compare it to the initial sample.
-
Solid-State Characterization: Analyze the failed sample using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for changes in the crystal form compared to the reference standard.
-
Packaging Evaluation: This failure highlights the critical importance of the container closure system. The packaging used for the stability study may not be providing adequate protection from moisture. Consider including packaging with a desiccant or a higher moisture barrier in your next study.[30]
-
Section 3: Protocol Design and Data Interpretation
Question 6: What are the standard ICH conditions for long-term and accelerated stability testing, and how do I apply them?
Answer: The ICH Q1A(R2) guideline provides harmonized storage conditions for stability studies.[14][33] The choice of long-term conditions depends on the climatic zone for which the drug is intended. For a global submission, Zone IVb (hot/very humid) is often considered a worst-case scenario.
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH (Zone II) | 12 Months | To establish the re-test period or shelf life under recommended storage conditions.[33][34] |
| 30°C ± 2°C / 65% RH ± 5% RH (Zone IVa) | 12 Months | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if a significant change occurs during accelerated testing.[33][35] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To accelerate chemical degradation and physical changes to predict long-term stability.[2][33][34] |
Data from ICH Q1A(R2) Guideline.[33]
A "significant change" during accelerated testing (e.g., >5% loss of assay, failure to meet acceptance criteria for degradation products) triggers the need for intermediate testing.[33]
Question 7: What is photostability testing and is it required for my acetamide hydrochloride compound?
Answer: Yes, photostability testing is a mandatory part of the stress testing package under ICH Q1B.[36][37][38][39] It evaluates the effect of light exposure on the quality of the drug substance and drug product.
-
Why it's important: Light exposure can provide the energy to initiate photochemical degradation reactions, such as oxidation or hydrolysis, leading to potency loss and the formation of new impurities.[10][12]
-
Experimental Protocol:
-
Sample Preparation: Expose the drug substance directly to the light source. For the drug product, test it outside its packaging and, if results are equivocal, inside its immediate and marketing packs.[37]
-
Light Source: The light source should emit both visible and ultraviolet (UV) light.[18] The ICH guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[36]
-
Control Sample: A "dark" control, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
-
Analysis: After exposure, samples are analyzed for assay, degradation products, and physical appearance.
Caption: Workflow for ICH Q1B Photostability Testing.
-
References
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Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride and Its Analogues
This guide provides a comprehensive framework for evaluating and comparing the cytotoxic potential of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride against its structural analogues. As the development of novel therapeutic agents progresses, early-stage in vitro cytotoxicity profiling is a critical step to identify promising lead compounds and understand their structure-activity relationships (SAR).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols for conducting these essential assays.
The core compound, this compound, belongs to the broader class of N-phenylacetamide derivatives, which have been investigated for a range of bioactivities, including anticancer effects.[3][4][5] The trifluorophenyl moiety is of particular interest, as the inclusion of fluorine atoms in small molecules can significantly modulate their physicochemical properties and biological activity.[6][7] Understanding how variations in the substitution pattern on the phenyl ring impact cytotoxicity is key to optimizing this chemical scaffold for potential therapeutic applications.
The Rationale for Comparison: Understanding Structure-Activity Relationships (SAR)
The central hypothesis for comparing the title compound with its analogues is that the number and position of electron-withdrawing groups, such as fluorine, on the phenyl ring will directly influence cytotoxic activity.[6][7] Phenylacetamide derivatives have been shown to possess anti-proliferative effects on various human cancer cell lines.[3][8] Studies on related structures have demonstrated that molecules with electron-withdrawing substituents often exhibit increased cytotoxic activity.[9][10] For example, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that analogues bearing a nitro moiety (a strong electron-withdrawing group) were more cytotoxic than those with a methoxy group (an electron-donating group).[5][8]
Therefore, a logical set of analogues for comparison would include:
-
Analogue 1: Non-fluorinated parent compound (2-amino-N-phenylacetamide) to establish a baseline activity.
-
Analogue 2: Monofluorinated regioisomers (e.g., 2-amino-N-(2-fluorophenyl)acetamide, 2-amino-N-(3-fluorophenyl)acetamide, 2-amino-N-(4-fluorophenyl)acetamide) to assess the impact of fluorine's position.
-
Analogue 3: Dichlorinated analogue (e.g., 2-amino-N-(3,4-dichlorophenyl)acetamide) to compare the effect of different halogens.
-
Analogue 4: Analogue with an electron-donating group (e.g., 2-amino-N-(4-methoxyphenyl)acetamide) to contrast with the effects of electron-withdrawing groups.
By systematically evaluating these compounds, a clear SAR profile can be established, guiding future medicinal chemistry efforts.
Experimental Design for Cytotoxicity Assessment
The cornerstone of this comparative analysis is a robust and reproducible in vitro cytotoxicity assay.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, cost-effective, and reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2][12]
The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells.[12] This reaction produces purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.[12]
To generate a comprehensive cytotoxicity profile, it is crucial to test the compounds against a panel of cell lines, including both cancerous and non-cancerous lines. This allows for the determination of a Selectivity Index (SI) , which is a critical parameter for evaluating the therapeutic potential of a compound.[2] A high SI indicates that the compound is preferentially toxic to cancer cells over normal cells, suggesting a wider therapeutic window.[2]
Recommended Cell Line Panel:
-
Human Breast Adenocarcinoma: MCF-7
-
Human Cervical Cancer: HeLa[12]
-
Human Embryonic Kidney (non-cancerous control): HEK293[12]
The workflow for this experimental approach is outlined below.
Caption: Experimental workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for performing the MTT cytotoxicity assay.
Materials:
-
Selected cell lines (e.g., MCF-7, PC-3, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds and analogues from the DMSO stock solutions in complete culture medium. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations.
-
Include wells with vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control (medium only).
-
Return the plate to the incubator for 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the IC₅₀ value (the concentration of a compound that inhibits cell growth by 50%) for each compound on each cell line using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) using the formula:
-
SI = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancerous cells (e.g., MCF-7)
-
-
Comparative Data Analysis and Interpretation
The primary output of this study will be the IC₅₀ values for the title compound and its analogues across the tested cell lines. This data should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2-amino-N-phenylacetamide Analogues
| Compound | Structure Highlights | MCF-7 (Breast) | PC-3 (Prostate) | HeLa (Cervical) | HEK293 (Normal) | Selectivity Index (vs. MCF-7) |
| Title Compound | 2,3,4-trifluorophenyl | Data Point A | Data Point B | Data Point C | Data Point D | D / A |
| Analogue 1 (Parent) | Unsubstituted phenyl | Data Point E | Data Point F | Data Point G | Data Point H | H / E |
| Analogue 2a (4-fluoro) | 4-fluorophenyl | Data Point I | Data Point J | Data Point K | Data Point L | L / I |
| Analogue 2b (2-fluoro) | 2-fluorophenyl | Data Point M | Data Point N | Data Point O | Data Point P | P / M |
| Analogue 3 (3,4-dichloro) | 3,4-dichlorophenyl | Data Point Q | Data Point R | Data Point S | Data Point T | T / Q |
| Analogue 4 (4-methoxy) | 4-methoxyphenyl | Data Point U | Data Point V | Data Point W | Data Point X | X / U |
Data points are placeholders for experimental results.
Interpreting the Results:
-
Potency: A lower IC₅₀ value indicates higher cytotoxic potency. Based on existing literature, it is hypothesized that the trifluorinated title compound will exhibit a lower IC₅₀ (higher potency) than the non-fluorinated and monofluorinated analogues.[6][7] The dichlorinated analogue may show comparable or slightly different potency, while the methoxy-substituted analogue is expected to be the least potent.[5][8]
-
Structure-Activity Relationship: Comparing the IC₅₀ values of the monofluorinated isomers (Analogue 2a vs. 2b) will reveal if the position of the fluorine atom impacts activity. A significant difference would suggest that specific steric or electronic interactions at the binding site are important.
-
Selectivity: The Selectivity Index is paramount. A compound with a high SI (typically >10) is considered a promising candidate for further development, as it suggests a lower likelihood of toxicity to normal tissues at therapeutically effective concentrations.[2]
Conclusion and Future Directions
This guide outlines a systematic approach to compare the cytotoxicity of this compound with its structural analogues. By employing standardized in vitro assays like the MTT test across a well-chosen panel of cell lines, researchers can generate robust and comparable data. This data is fundamental for elucidating structure-activity relationships, identifying the most potent and selective compounds, and making informed decisions for subsequent stages of the drug discovery pipeline. Compounds that demonstrate high potency against cancer cell lines and a favorable selectivity index should be prioritized for further mechanistic studies and in vivo evaluation.
References
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- National Institutes of Health (NIH).
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- Bhadauria, V. S., & Sravanthi, V. SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
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- Said, M. F., et al. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
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- PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated N-Phenylacetamides in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of fluorinated N-phenylacetamides, a class of compounds with significant therapeutic potential. We will explore how the strategic incorporation of fluorine atoms influences their antibacterial and anticancer properties, supported by experimental data and detailed protocols.
The Strategic Advantage of Fluorine in N-Phenylacetamide Scaffolds
The N-phenylacetamide core is a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, often leading to enhanced therapeutic efficacy. Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, all of which are critical factors in drug design.[1] This guide will dissect the structure-activity relationships (SAR) of fluorinated N-phenylacetamides, offering a comparative analysis of their performance against key biological targets.
Comparative Analysis of Biological Activity: A Tale of Two Targets
The versatility of the N-phenylacetamide scaffold is evident in its dual potential as both an antibacterial and an anticancer agent. The introduction and positioning of fluorine atoms play a critical role in modulating this activity.
Antibacterial Activity: The Decisive Role of Fluorine Substitution
Recent studies have highlighted the promising antibacterial potential of fluorinated N-phenylacetamides. A comparative analysis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety has provided compelling evidence for the advantageous role of fluorine.
One study systematically investigated the impact of different halogen substitutions on the antibacterial activity against plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo). The results clearly demonstrated that the presence and position of the halogen atom on the phenyl ring significantly influence the bactericidal effect. Notably, compounds with a halogen at the 4-position of the benzene ring exhibited increased activity.[2]
A direct comparison of compounds with different halogens at the 4-position revealed the superiority of the fluorine substituent. The compound N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) displayed a minimum 50% effective concentration (EC50) of 156.7 µM against Xoo, outperforming its chloro (A4) and bromo (A7) analogs.[2] This finding underscores the unique properties of fluorine in enhancing antibacterial potency. Furthermore, this fluorinated compound was found to be more effective than the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM).[2]
Table 1: Comparative Antibacterial Activity of Halogenated N-Phenylacetamide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound | 4-Position Substituent | EC50 (µM)[2] |
| A1 | -F | 156.7 |
| A4 | -Cl | >200 |
| A7 | -Br | >200 |
| Bismerthiazol (Control) | - | 230.5 |
| Thiodiazole Copper (Control) | - | 545.2 |
The enhanced activity of the 4-fluoro substituted compound can be attributed to fluorine's high electronegativity, which can influence the molecule's electronic distribution and its interaction with bacterial targets. Scanning electron microscopy has suggested that these compounds may exert their effect by causing cell membrane rupture in the bacteria.[2]
Anticancer Activity: A More Complex Relationship
The structure-activity relationship of fluorinated N-phenylacetamides in the context of cancer is more intricate, with the overall substitution pattern on both the phenyl and acetamide moieties playing a crucial role.
Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[3][4] A key finding from these studies is that the nature of the substituent on the N-phenyl ring significantly impacts cytotoxicity. For instance, derivatives bearing an electron-withdrawing nitro group (NO2) consistently showed higher cytotoxic effects compared to those with an electron-donating methoxy group (OCH3).[3]
While a direct comparison with a non-fluorinated parent compound is not available in these specific studies, the data strongly suggests that the 4-fluorophenyl group is a favorable feature for anticancer activity. The combination of the 4-fluoro substitution on the phenylacetamide ring and a nitro group on the N-phenyl ring appears to be a promising strategy for enhancing cytotoxicity.
Table 2: Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives in Cancer Cell Lines [3]
| Compound | N-Phenyl Ring Substituent | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |
| 2a | 2-NO2 | 95 | >100 | >100 |
| 2b | 3-NO2 | 52 | >100 | 98 |
| 2c | 4-NO2 | 80 | 100 | >100 |
| 2d | 2-OCH3 | >100 | >100 | >100 |
| 2e | 3-OCH3 | >100 | >100 | >100 |
| 2f | 4-OCH3 | >100 | >100 | >100 |
| Imatinib (Control) | - | 40 | 98 | 45 |
The data indicates that the position of the nitro group also influences activity, with the 3-nitro substituted compound (2b) being the most potent against the PC3 cell line.[3] The mechanism of action for these compounds is believed to involve the induction of apoptosis.[3]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated N-phenylacetamides.
Synthesis of N-Phenylacetamide Derivatives
The synthesis of N-phenylacetamide derivatives can be achieved through a multi-step process, as exemplified by the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety.[2]
General Synthetic Workflow:
Caption: General synthetic workflow for N-phenylacetamide derivatives.
Step-by-Step Synthesis Protocol: [2]
-
Aniline Protection and Amide Formation: Start with p-phenylenediamine (PPD). Protect one of the amino groups, followed by an amide formation reaction to introduce the acetamide moiety. Subsequent deprotection yields the 4-amino-N-phenylacetamide intermediate.
-
Formation of Isothiocyanate: The 4-amino-N-phenylacetamide intermediate is then converted into an isothiocyanate.
-
Thiourea Synthesis: The isothiocyanate is reacted to form a thiourea derivative.
-
Final Condensation: The thiourea intermediate is condensed with different α-halocarbonyl compounds (e.g., a fluorinated phenacyl bromide) to yield the final fluorinated N-phenylacetamide derivatives.
For specific reaction conditions, including reagents, solvents, and temperatures, please refer to the detailed procedures outlined in the cited literature.[2]
Biological Evaluation Protocols
The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Assay:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step MIC Protocol:
-
Prepare Bacterial Inoculum: Culture the desired bacterial strain (e.g., Xanthomonas oryzae) in a suitable broth medium to achieve a standardized cell density.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
The cytotoxic effect of the compounds on cancer cells can be evaluated using the MTS assay.[3]
Step-by-Step MTS Assay Protocol: [3]
-
Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
To determine if the cytotoxic effect is due to apoptosis, the Annexin V-FITC assay can be performed.
Experimental Workflow for Annexin V-FITC Assay:
Sources
- 1. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative analysis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride vs. other halogenated anilines
This guide provides a detailed comparative analysis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride against a selection of other common halogenated anilines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in physicochemical properties, analytical characterization, and chemical reactivity that arise from variations in halogen substitution and molecular structure. Our objective is to furnish a scientifically grounded resource that explains not only the observable data but also the underlying chemical principles, thereby empowering researchers to make informed decisions in their synthetic and analytical endeavors.
Introduction: The Role and Diversity of Halogenated Anilines
Halogenated anilines are a cornerstone class of intermediates in the chemical industry. Their versatile structure, consisting of an aniline core functionalized with one or more halogen atoms, makes them indispensable building blocks for a vast array of products, including pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][2][3] The identity, number, and position of the halogen substituents profoundly influence the molecule's electronic properties, reactivity, and biological activity.
This guide focuses on this compound, a highly functionalized and electron-deficient aniline derivative. By comparing it with simpler, more common halogenated anilines such as 4-fluoroaniline, 2,4-dichloroaniline, and 4-bromoaniline, we aim to illuminate the structure-property relationships that govern this important class of molecules. We will explore how the presence of multiple electron-withdrawing fluorine atoms, combined with an N-acetamide side chain, imparts unique characteristics that set it apart from its less complex counterparts.
Part 1: Comparative Physicochemical Properties
The physical properties of anilines are a direct consequence of their molecular structure, influencing everything from solubility and melting point to their behavior in biological systems. The introduction of halogens and other functional groups creates significant variations from the parent aniline molecule.
Expertise & Experience: The choice of comparators—4-fluoro-, 2,4-dichloro-, and 4-bromoaniline—is deliberate. They represent a systematic variation in both the type of halogen (F, Cl, Br) and the degree of substitution, allowing for a clear analysis of periodic trends and steric effects. This compound serves as an example of a more complex, "next-generation" building block where multiple fluorine atoms create a highly electron-deficient aromatic system.
The data presented below is collated from established chemical databases and literature. Note that some properties for the primary topic compound are predicted due to a lack of extensive experimental literature, a common scenario for specialized reagents.
| Property | 2-amino-N-(2,3,4-trifluorophenyl)acetamide HCl | 4-Fluoroaniline | 2,4-Dichloroaniline | 4-Bromoaniline | Aniline (Baseline) |
| Molecular Formula | C₈H₈ClF₃N₂O | C₆H₆FN | C₆H₅Cl₂N | C₆H₆BrN | C₆H₅NH₂ |
| Molecular Weight ( g/mol ) | 260.61 | 111.12 | 162.02 | 172.02 | 93.13 |
| Appearance | Solid (Predicted) | Light-colored oily liquid[4] | White to beige crystalline powder[5] | Colorless to pale yellow crystals[6] | Colorless liquid[3] |
| Melting Point (°C) | N/A | -1.9 | 59-62[5] | 60-64[7] | -6.3 |
| Boiling Point (°C) | N/A | 187.3 | 245[5] | 230[8] | 184.1 |
| Water Solubility | Soluble (as hydrochloride salt) | Insoluble[4] | <0.1 g/100 mL[5] | Poor solubility[9] | 3.6 g/100 mL |
| pKa (of conjugate acid) | < 2.0 (Estimated) | 4.65 | 2.05[5] | 3.86 | 4.6 |
Analysis of Trends:
-
Basicity (pKa): The basicity of the aniline nitrogen is highly sensitive to substituents on the aromatic ring. The parent aniline has a pKa of 4.6. A single fluorine atom in the para-position (4-fluoroaniline) slightly reduces the basicity (pKa 4.65, though some sources suggest it's slightly lower than aniline) due to the inductive electron-withdrawing effect of the highly electronegative fluorine[10]. Chlorine and bromine are less electronegative, resulting in pKa values that are lower but still reflect significant electron withdrawal (2.05 for 2,4-dichloroaniline, 3.86 for 4-bromoaniline). For 2-amino-N-(2,3,4-trifluorophenyl)acetamide, the combined inductive effect of three fluorine atoms makes the phenyl ring extremely electron-poor, drastically reducing the electron density on the aniline nitrogen and rendering it a very weak base, with an estimated pKa well below 2.0.
-
Melting and Boiling Points: Melting and boiling points generally increase with molecular weight and molecular symmetry. The solid nature of the di- and tri-substituted anilines compared to the liquid state of aniline and 4-fluoroaniline reflects stronger intermolecular forces (dipole-dipole, van der Waals).
-
Solubility: The hydrochloride salt form of the topic compound is expected to be water-soluble, a common strategy to improve the aqueous solubility of amines. The parent halogenated anilines exhibit poor water solubility, a characteristic feature of aromatic compounds.
Part 2: Analytical Characterization Workflow
Accurate identification and quantification are critical when working with synthetic intermediates. The workflow for characterizing halogenated anilines relies on a combination of spectroscopic and chromatographic techniques.
Trustworthiness: The protocol described below is a self-validating system. By combining High-Performance Liquid Chromatography (HPLC) for separation and purity assessment with Mass Spectrometry (MS) for mass confirmation and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, a researcher can establish the identity and purity of a sample with a high degree of confidence.
Experimental Protocol: HPLC Analysis of Halogenated Anilines
This protocol is adapted from established methods for analyzing halogenated aromatic compounds and is designed for comparative purposes.[11]
Objective: To separate a mixture of halogenated anilines and assess the purity of individual samples.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD) or an Electrochemical Detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
HPLC-grade solvents.
-
Analytical standards of each aniline.
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each aniline in acetonitrile. Create a mixed standard by diluting the stocks to 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at 254 nm.
-
Gradient Elution: Start at 30% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 30% B over 1 min; equilibrate for 3 min.
-
-
Data Analysis: Record the retention time and peak area for each compound. Purity is assessed by the relative percentage of the main peak area.
Causality Behind Experimental Choices:
-
C18 Column: A C18 (octadecylsilane) stationary phase is the workhorse of reverse-phase chromatography. It separates molecules based on hydrophobicity. More hydrophobic compounds (like those with higher molecular weight halogens or more halogen substituents) will be retained longer on the column.
-
Gradient Elution: A solvent gradient (changing the ratio of water to acetonitrile) is used to ensure that both less-retained (more polar) and strongly-retained (more nonpolar) compounds elute as sharp peaks within a reasonable timeframe.
-
Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the amine groups (by keeping them in their protonated, cationic form), leading to better peak shapes and more reproducible retention times.
Mandatory Visualization: HPLC Analytical Workflow
Caption: Workflow for the comparative analysis of halogenated anilines using HPLC.
Expected Spectroscopic Signatures
-
¹⁹F NMR: This technique is indispensable for fluorine-containing compounds. For 2-amino-N-(2,3,4-trifluorophenyl)acetamide, one would expect three distinct signals in the ¹⁹F NMR spectrum, each showing coupling to the adjacent fluorine atoms and to the aromatic protons, providing unambiguous confirmation of the 2,3,4-substitution pattern.
-
Mass Spectrometry: The presence of chlorine and bromine provides highly characteristic isotopic patterns due to their natural isotopes (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1). These patterns are a definitive way to confirm the presence and number of these halogens in a molecule. For the topic compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by matching the exact mass to within a few parts per million (ppm).[12]
Part 3: Synthesis and Reactivity Insights
The synthetic accessibility and subsequent reactivity of an intermediate define its utility. The trifluorinated acetamide presents a different synthetic challenge and reactivity profile compared to simpler halogenated anilines.
Proposed Synthesis Pathway
A plausible and robust synthesis for this compound involves a standard peptide coupling approach followed by deprotection.
Trustworthiness: This proposed synthesis is based on well-established, high-yielding reactions in organic chemistry: amide bond formation and catalytic hydrogenation. Each step is verifiable through standard analytical techniques (TLC, NMR, MS), ensuring the integrity of the process.
Mandatory Visualization: Synthesis of Target Compound
Caption: Proposed synthesis route for 2-amino-N-(2,3,4-trifluorophenyl)acetamide HCl.
Comparative Reactivity
-
Nucleophilicity/Basicity: As discussed, the aniline nitrogen in the topic compound is significantly less basic and nucleophilic than in other halogenated anilines. This is a critical consideration for subsequent reactions, such as alkylations or further acylations, which would require more forcing conditions.
-
Electrophilic Aromatic Substitution (EAS): The amino group in aniline is a powerful activating, ortho-, para-directing group.[3] However, in the topic compound, this activating effect is overwhelmed by the deactivating N-acetyl group and the three strongly deactivating fluorine atoms. The aromatic ring is therefore highly resistant to further electrophilic substitution. In contrast, anilines like 4-bromoaniline can readily undergo further substitution.
-
Hydrodehalogenation: The removal of halogen atoms via reduction is a useful synthetic transformation.[2] The strength of the carbon-halogen bond increases in the order C-Br < C-Cl < C-F. Consequently, removing the fluorine atoms from the trifluorophenyl ring would be significantly more difficult than removing chlorine or bromine from the other comparators under typical catalytic hydrogenation conditions.
Conclusion
The comparative analysis reveals that this compound is a unique molecular entity whose properties are dominated by the powerful electron-withdrawing nature of its trifluorinated phenyl ring. Compared to common halogenated anilines like 2,4-dichloroaniline and 4-bromoaniline, it exhibits:
-
Significantly Lower Basicity: Making it less reactive as a nucleophile.
-
A Deactivated Aromatic Ring: Rendering it resistant to electrophilic aromatic substitution.
-
Robust C-F Bonds: Making defluorination challenging.
-
Distinct Analytical Signatures: Especially in ¹⁹F NMR and mass spectrometry.
While its synthesis is more complex, these very properties make it and similar polyfluorinated anilines highly valuable precursors for creating novel pharmaceuticals and agrochemicals where metabolic stability and altered electronic profiles are desired. Understanding these fundamental differences is paramount for any scientist looking to harness the synthetic potential of this advanced class of chemical building blocks.
References
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PubChem. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
-
Zeng, T., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
-
Weidlich, T., & Prokeš, L. (2011). Facile dehalogenation of halogenated anilines and their derivatives using Al-Ni alloy in alkaline aqueous solution. Central European Journal of Chemistry, 9(4), 590-597. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Lores, E.M., Bristol, D.W., & Moseman, R.F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available from: [Link]
-
Wikipedia. Aniline. Available from: [Link]
-
Wikipedia. 3,4-Dichloroaniline. Available from: [Link]
-
Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. Available from: [Link]
-
Wikipedia. 4-Bromoaniline. Available from: [Link]
-
INCHEM. ICSC 1226 - 4-BROMOANILINE. Available from: [Link]
-
PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Available from: [Link]
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- 12. PubChemLite - this compound (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise quantification of small molecule therapeutics and their metabolites is a cornerstone of pharmaceutical development. Immunoassays, prized for their sensitivity and throughput, depend entirely on the specificity of the antibodies employed. This guide provides an in-depth comparison of monoclonal antibodies developed against the hapten 2-amino-N-(2,3,4-trifluorophenyl)acetamide. We explore the critical nature of antibody cross-reactivity, presenting a rigorous framework for its evaluation using competitive ELISA and Surface Plasmon Resonance (SPR). Detailed experimental protocols, comparative data analysis, and field-proven insights are provided to empower researchers to select the optimal antibody for their specific analytical needs, ensuring data integrity and assay reliability.
Introduction: The Specificity Imperative in Small Molecule Immunoassays
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (Target Analyte 1) is a key pharmacological scaffold whose accurate measurement is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. Like many small molecules, it is not immunogenic on its own and is classified as a hapten.[1][2] To elicit an immune response for antibody production, it must be conjugated to a larger carrier protein.[1][2]
The Principle of Cross-Reactivity
Antibody specificity and cross-reactivity are inversely related.[7] A highly specific antibody will exhibit minimal cross-reactivity.[7] The degree of cross-reactivity is determined by the structural homology between the target analyte and its derivatives. Even minor modifications, such as the substitution or removal of a single fluorine atom or modifications to the acetamide group, can significantly alter an antibody's binding affinity. Understanding this principle is crucial for interpreting immunoassay data correctly.
Caption: Conceptual diagram of antibody cross-reactivity.
Comparative Antibody Evaluation
Three monoclonal antibodies (mAb-A, mAb-B, and mAb-C) were generated against a carrier protein-conjugated form of Target Analyte 1. The primary screening objective was to assess their binding affinity to the target and their specificity against a panel of structurally related derivatives.
Kinetic Analysis via Surface Plasmon Resonance (SPR)
Expert Rationale: Before proceeding to endpoint assays like ELISA, it is invaluable to understand the binding kinetics of the antibody-antigen interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures real-time association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) is calculated.[8][9][10] A lower KD value signifies a higher binding affinity. This kinetic data provides a more nuanced view of antibody performance than endpoint analysis alone.[8][11][12]
Summary of SPR Kinetic Data
| Antibody | Target Analyte | kon (1/Ms) | koff (1/s) | KD (M) | Affinity |
| mAb-A | Target Analyte 1 | 2.1 x 10⁵ | 8.5 x 10⁻⁵ | 4.0 x 10⁻¹⁰ | High |
| mAb-B | Target Analyte 1 | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 x 10⁻⁹ | Moderate |
| mAb-C | Target Analyte 1 | 3.5 x 10⁵ | 7.0 x 10⁻³ | 2.0 x 10⁻⁸ | Low |
Interpretation: mAb-A exhibits the highest affinity for Target Analyte 1, characterized by a very slow dissociation rate (koff), suggesting a highly stable antibody-antigen complex. mAb-C, despite having a fast association rate, also dissociates quickly, resulting in the lowest overall affinity.
Specificity Assessment by Competitive ELISA
Expert Rationale: The competitive ELISA is the gold-standard immunoassay format for quantifying haptens and assessing cross-reactivity.[4] In this format, the free analyte in the sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less labeled analyte binding to the antibody, producing a lower signal. This inverse relationship is crucial for quantification.[13][14]
Cross-reactivity is quantified by determining the concentration of a derivative required to displace 50% of the labeled analyte (the IC50 value) and comparing it to the IC50 of the primary target analyte.
Cross-Reactivity (%) = (IC50 of Target Analyte 1 / IC50 of Derivative) x 100
Comparative Cross-Reactivity Data
| Compound | Structural Modification | mAb-A | mAb-B | mAb-C |
| IC50 (nM) / % CR | IC50 (nM) / % CR | IC50 (nM) / % CR | ||
| Target Analyte 1 | Parent Compound | 1.5 / 100% | 8.2 / 100% | 45.0 / 100% |
| Derivative A | Des-fluoro (lacks F at C2) | 125 / 1.2% | 41 / 20.0% | 60.0 / 75.0% |
| Derivative B | Des-amino (lacks NH₂) | > 10,000 / <0.01% | > 10,000 / <0.01% | 8,500 / 0.5% |
| Derivative C | N-methyl acetamide | 300 / 0.5% | 150 / 5.5% | 90.0 / 50.0% |
| Derivative D | 4-fluorophenyl variant | 2,500 / 0.06% | 980 / 0.8% | 400 / 11.3% |
Analysis and Interpretation:
-
mAb-A: Demonstrates exceptional specificity. It has a high affinity for the parent compound (lowest IC50) and exhibits negligible binding to all tested derivatives. The trifluorophenyl and amino moieties appear to be critical components of the epitope it recognizes. This antibody is the prime candidate for a highly specific, quantitative assay for Target Analyte 1.
-
mAb-B: Shows moderate specificity. While it maintains good preference for the parent compound, it displays significant cross-reactivity (20%) with Derivative A, indicating that the fluorine at the C2 position is less critical for its binding interaction compared to mAb-A.
-
mAb-C: Exhibits broad cross-reactivity. It binds significantly to multiple derivatives, particularly those with modifications on the phenyl ring or acetamide group. This antibody is unsuitable for specific quantification of Target Analyte 1 but could potentially be repurposed for screening assays designed to detect a class of related compounds.[3]
Methodologies for the Application Scientist
Reproducible and reliable data is built upon a foundation of well-validated and meticulously executed protocols.[15][16][17]
Experimental Workflow: Competitive ELISA
The following workflow is a self-validating system, incorporating essential controls to ensure data integrity.[15]
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cusabio.com [cusabio.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. What are the differences between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. What are the associations between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 8. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapidnovor.com [rapidnovor.com]
- 10. researchgate.net [researchgate.net]
- 11. carterra-bio.com [carterra-bio.com]
- 12. Kinetic Analysis and Epitope Binning Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biossusa.com [biossusa.com]
- 14. microbenotes.com [microbenotes.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of 2-amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride Production
Introduction
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is a valuable fluorinated building block for researchers in drug discovery and medicinal chemistry. Its structure, featuring a primary amine and a trifluorinated aniline moiety, makes it a key intermediate for synthesizing a range of complex pharmaceutical candidates. The efficiency, safety, and scalability of its synthesis are paramount for its practical application.
This guide provides an in-depth, objective comparison of two primary synthetic strategies for producing this target compound. We will move beyond simple procedural lists to analyze the underlying chemical logic, benchmark performance with quantitative and qualitative data, and provide field-proven insights to guide researchers in selecting the optimal route for their specific needs. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Overview of Competing Synthetic Strategies
The synthesis of this compound can be logically approached from two distinct directions, each with inherent advantages and disadvantages.
-
The Classical Halogen Displacement Route (Route 1): This is a traditional two-step approach. It first involves the construction of a chloroacetamide intermediate, followed by the nucleophilic displacement of the chloride to install the primary amine.
-
The Protected Amino Acid Coupling Route (Route 2): This modern approach, borrowed from peptide synthesis, involves coupling the target aniline with an N-protected glycine, followed by a deprotection step to reveal the primary amine and form the hydrochloride salt.
Caption: High-level overview of the two competing synthetic pathways.
Route 1: In-Depth Analysis of the Classical Halogen Displacement Strategy
This strategy is predicated on a robust and well-established reaction sequence: acylation followed by nucleophilic substitution. The key intermediate is the α-chloro amide, which serves as an electrophile for the subsequent introduction of the amino group.
Step 1A: Synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
The initial step is the acylation of 2,3,4-trifluoroaniline with chloroacetyl chloride. This is a standard amide bond formation that is typically high-yielding. The primary challenge in this step is managing the reaction's exothermicity and handling the hazardous nature of chloroacetyl chloride.
Causality of Experimental Choices:
-
Base (Triethylamine): Chloroacetyl chloride reacts with the aniline to form the amide and one equivalent of hydrochloric acid. A non-nucleophilic organic base like triethylamine is required to scavenge this acid, preventing it from protonating the starting aniline and rendering it unreactive.
-
Solvent (Toluene): An inert, anhydrous solvent is necessary to prevent hydrolysis of the highly reactive acyl chloride. Toluene is a common and effective choice.
-
Temperature (0 °C): The reaction is highly exothermic. Adding the chloroacetyl chloride at reduced temperature (ice bath) allows for better control, minimizing potential side reactions and ensuring safety.
Step 1B: Amination via Gabriel Synthesis
Direct amination of the chloroacetamide intermediate with ammonia is often problematic, leading to over-alkylation and the formation of secondary and tertiary amine impurities, which complicates purification.[1] The Gabriel synthesis elegantly circumvents this issue by using the phthalimide anion as a masked form of ammonia.[2][3] This bulky nucleophile can only alkylate once. The primary amine is then liberated in a subsequent step.
Causality of Experimental Choices:
-
Potassium Phthalimide: This serves as the nitrogen nucleophile. It is readily prepared or commercially available and effectively attacks the α-chloro amide.
-
Hydrazine (Ing-Manske Procedure): While acidic hydrolysis can be used to cleave the phthalimide group, it often requires harsh conditions.[4] Treatment with hydrazine hydrate provides a milder and more efficient method, forming a stable phthalhydrazide precipitate that can be easily filtered off, simplifying the workup.[2]
Sources
A Comparative Guide to In Vitro Metabolic Stability: The Impact of Trifluorination on Acetamides
As drug discovery pipelines demand compounds with optimized pharmacokinetic profiles, enhancing metabolic stability has become a paramount objective. A molecule's susceptibility to metabolism, primarily by hepatic enzymes, dictates its half-life, bioavailability, and dosing regimen. One of the most powerful and widely adopted strategies in medicinal chemistry to mitigate metabolic liability is the strategic incorporation of fluorine.[1][2] This guide, grounded in established experimental principles, provides an in-depth comparison of the in vitro metabolic stability of a trifluorinated acetamide versus its non-fluorinated parent structure, elucidating the profound impact of this single chemical modification.
The Biochemical Rationale: Why Trifluorination is a Go-To Strategy
The liver is the body's primary metabolic hub, and the cytochrome P450 (CYP) superfamily of enzymes is responsible for the Phase I metabolism of an estimated 70-80% of all clinical drugs.[3][4] These enzymes typically catalyze oxidative reactions, such as hydroxylation, on electron-rich or sterically accessible sites of a drug molecule.[3] A common point of metabolic attack is a C-H bond, which can be cleaved to introduce a hydroxyl group.
The introduction of a trifluoromethyl (CF3) group is a cornerstone strategy to enhance metabolic stability for several key reasons:[5][6]
-
Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This makes it exceptionally resistant to the enzymatic cleavage typically performed by CYP450 enzymes, effectively "shielding" that position from metabolic attack.[7][8]
-
Metabolic Blocking: By replacing a metabolically labile hydrogen atom or methyl group with a robust CF3 group, chemists can block a known metabolic "hotspot."[9] This forces the metabolic machinery to seek alternative, often less favorable, sites on the molecule, thereby slowing the overall rate of clearance.
-
Electronic Effects: The highly electronegative fluorine atoms in a CF3 group strongly withdraw electron density from adjacent atoms or aromatic rings. This deactivation makes the molecule less susceptible to oxidative attack by CYP enzymes, which often target electron-rich moieties.[2][10]
This guide will use a representative compound pair—N-phenylacetamide and N-(4-(trifluoromethyl)phenyl)acetamide—to experimentally demonstrate these principles.
Experimental Design and Protocol
To provide a direct and objective comparison, we will quantify the rate at which our test compounds are depleted when incubated with a metabolically active system. The chosen in vitro model is pooled human liver microsomes (HLMs), which are subcellular fractions of hepatocytes containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[11][12] This system is a cost-effective, high-throughput industry standard for assessing intrinsic clearance.[11][13]
Experimental Workflow
The overall experimental process follows a logical sequence of incubation, sampling, and analysis to determine the rate of parent compound depletion over time.
Detailed Step-by-Step Protocol
This protocol is a self-validating system when run with appropriate controls (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to ensure the metabolic competency of the microsomal batch.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[13]
-
Microsome Suspension: Thaw a vial of pooled human liver microsomes (e.g., from XenoTech) on ice. Dilute the microsomes with the phosphate buffer to a working concentration of 1 mg/mL. Keep on ice.
-
Test Compound Stock: Prepare 1 mM stock solutions of N-phenylacetamide and N-(4-(trifluoromethyl)phenyl)acetamide in DMSO.
-
NADPH Cofactor Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Prepare this solution fresh just before use, as NADPH is unstable.
-
-
Incubation Reaction Setup:
-
In a 96-well plate, add the components in the following order for a final volume of 200 µL:
-
178 µL of phosphate buffer.
-
20 µL of the 1 mg/mL microsome suspension (final concentration: 0.5 mg/mL).
-
2 µL of the 1 mM test compound stock (final concentration: 1 µM).
-
-
Prepare parallel wells for each compound and each time point (0, 5, 15, 30, 45 minutes).
-
Include a "minus cofactor" control well for the final time point, where buffer is added instead of NADPH, to check for non-enzymatic degradation.
-
-
Reaction and Termination:
-
Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 20 µL of the 10 mM NADPH solution to all wells except the "minus cofactor" controls.[13]
-
At each designated time point (0, 5, 15, 30, 45 min), terminate the reaction by adding 200 µL of cold acetonitrile containing an internal standard (IS) to the appropriate wells.[14] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][16] The method should be optimized to specifically quantify the parent compound in the presence of metabolites and matrix components.
-
Data Analysis and Results
The concentration of the parent compound remaining at each time point is measured by LC-MS/MS. This data is then used to calculate two key parameters of metabolic stability: the in vitro half-life (t½) and the intrinsic clearance (Clint).
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): The inherent ability of the liver to metabolize a drug. It is a more direct measure of metabolic efficiency.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)
-
Comparative Metabolic Stability Data
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| N-phenylacetamide | 18.5 | 75.5 | |
| N-(4-(trifluoromethyl)phenyl)acetamide | > 60 (No significant turnover) | < 11.5 (Below limit of quantitation) |
Note: Data are representative and illustrative for this guide.
Interpretation and Mechanistic Insights
The results present a stark contrast. The non-fluorinated parent compound, N-phenylacetamide, is metabolized relatively quickly, with a half-life of 18.5 minutes and a corresponding high intrinsic clearance. This suggests it is a good substrate for CYP enzymes. In contrast, the trifluorinated analog shows exceptional stability, with negligible degradation observed over the 60-minute incubation period.
This dramatic increase in metabolic stability can be directly attributed to the CF3 group. The primary metabolic pathway for N-phenylacetamide (also known as acetanilide) is CYP-mediated aromatic hydroxylation, predominantly at the para-position, to form paracetamol (acetaminophen).[17] By replacing the hydrogen at this vulnerable para-position with a metabolically robust trifluoromethyl group, the primary route of metabolism is effectively blocked.
The electron-withdrawing nature of the CF3 group further deactivates the entire aromatic ring, making other potential hydroxylation sites less favorable for enzymatic attack. The consequence is a molecule that is significantly more resistant to Phase I metabolism, leading to a much lower intrinsic clearance.
Conclusion and Implications for Drug Development
This direct comparison unequivocally demonstrates the power of trifluorination as a strategy to enhance the metabolic stability of acetamides in vitro. By replacing a metabolically labile C-H bond at a known oxidation hotspot with a non-metabolizable C-CF3 group, we transformed a rapidly cleared compound into a highly stable one.
For researchers and drug development professionals, this principle is a critical tool. Improving metabolic stability can lead to:
-
Longer in vivo half-life: Reducing the need for frequent dosing.
-
Increased oral bioavailability: Less of the drug is eliminated by the liver before it can reach systemic circulation.[7]
-
More predictable pharmacokinetics: Reducing inter-patient variability that can arise from differences in metabolic enzyme expression.
While the effect is context-dependent, the strategic use of trifluoromethyl groups remains one of the most reliable and effective methods for addressing metabolic liabilities in drug candidates, ultimately accelerating the path to safer and more effective medicines.[9]
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 21, 2026, from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved January 21, 2026, from [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved January 21, 2026, from [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 21, 2026, from [Link]
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National Institutes of Health. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry, 11, 1186358. [Link]
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National Institutes of Health. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2329. [Link]
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MDPI. (2023). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Pharmaceuticals, 16(8), 1139. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will delve into a multi-pronged analytical approach, providing not just the "how" but also the "why" behind our experimental choices. This guide is designed to be a self-validating system, empowering you to make informed decisions when sourcing this critical reagent.
Introduction: The Criticality of Purity in Drug Development
The adage "garbage in, garbage out" holds particularly true in pharmaceutical synthesis. Impurities in a starting material like this compound can have cascading effects, leading to:
-
Formation of unwanted by-products: These can complicate purification steps and reduce the overall yield of the desired active pharmaceutical ingredient (API).
-
Introduction of potentially toxic compounds: Impurities may carry their own pharmacological or toxicological profiles, compromising the safety of the final drug product.
-
Alteration of physicochemical properties: Impurities can affect solubility, crystal habit, and stability of the API.
-
Inconsistent reaction kinetics: The presence of unknown substances can interfere with the intended chemical transformation, leading to batch-to-batch variability.
Therefore, a rigorous and multi-faceted analytical approach to purity assessment is not just a quality control measure; it is a fundamental aspect of robust drug development. This guide will compare hypothetical batches of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the practical application of these analytical techniques.
Analytical Strategy: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive assessment. Our strategy will incorporate High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Differential Scanning Calorimetry (DSC) for assessing overall purity and detecting crystalline impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. We will employ a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar to nonpolar compounds like our target molecule and its likely impurities.
Experimental Rationale:
The choice of a C18 stationary phase provides a versatile platform for retaining the aromatic analyte and a broad range of potential impurities. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the elution of compounds with varying polarities. The acidic pH of the buffer ensures that the primary amine on our analyte is protonated, leading to better peak shape and retention. UV detection is selected based on the chromophoric nature of the trifluorophenyl ring.
Detailed Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Data Interpretation and Hypothetical Results:
The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. It is crucial to adhere to the reporting thresholds defined by the International Council for Harmonisation (ICH) Q3A guidelines, which state that impurities present at a level of ≥0.05% should be reported.[1][2]
Table 1: Hypothetical HPLC Purity Data for this compound from Different Suppliers
| Supplier | Purity (%) | Known Impurity 1 (%) | Unknown Impurity 1 (%) | Unknown Impurity 2 (%) | Total Impurities (%) |
| Supplier A | 99.85 | 0.08 | 0.04 | 0.03 | 0.15 |
| Supplier B | 99.52 | 0.25 | 0.15 | 0.08 | 0.48 |
| Supplier C | 99.95 | < 0.05 | < 0.05 | < 0.05 | 0.05 |
Note: Known Impurity 1 could be a starting material or a known by-product from the synthetic route.
Gas Chromatography-Mass Spectrometry (GC-MS): Uncovering Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of pharmaceutical analysis, its primary role is the detection and quantification of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances.[3][4] The United States Pharmacopeia (USP) General Chapter <467> provides a comprehensive framework for the control of residual solvents.[3][5][6][7]
Experimental Rationale:
Headspace GC is the preferred technique for residual solvent analysis as it allows for the introduction of only the volatile components into the GC system, thereby protecting the instrument from non-volatile sample matrix components. Mass spectrometry provides definitive identification of the detected solvents.
Detailed Experimental Protocol: Headspace GC-MS
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.
GC-MS Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of dimethyl sulfoxide (DMSO).
Data Interpretation and Hypothetical Results:
The detected residual solvents are quantified against a standard containing known amounts of common solvents. The results are then compared to the limits set forth in USP <467>.
Table 2: Hypothetical Residual Solvent Analysis of this compound from Different Suppliers (ppm)
| Supplier | Acetone | Ethyl Acetate | Dichloromethane | Total Residual Solvents |
| Supplier A | 150 | 50 | < 5 | 200 |
| Supplier B | 800 | 250 | 50 | 1100 |
| Supplier C | < 50 | < 20 | < 5 | < 75 |
| USP <467> Limit | 5000 | 5000 | 600 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[8] In the context of purity assessment, it serves two primary purposes: confirming the identity of the main component and identifying the structure of unknown impurities if they are present at a sufficient concentration.[9][10]
Experimental Rationale:
¹H NMR provides information about the number of different types of protons and their neighboring environments. ¹⁹F NMR is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which can help in identifying structurally related fluorinated impurities.
Detailed Experimental Protocol: ¹H and ¹⁹F NMR
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
¹H NMR Parameters:
-
Solvent: DMSO-d₆
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
¹⁹F NMR Parameters:
-
Solvent: DMSO-d₆
-
Pulse Program: zgig30
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
Sample Preparation:
-
Dissolve approximately 10-15 mg of the sample in 0.75 mL of DMSO-d₆.
Data Interpretation and Hypothetical Results:
The NMR spectra of the samples are compared to a reference standard or to theoretically predicted spectra. The presence of unexpected signals may indicate impurities. For instance, an additional set of aromatic signals in the ¹H NMR could suggest the presence of a related aromatic impurity.
Table 3: Hypothetical NMR Analysis Summary
| Supplier | ¹H NMR Confirmation | ¹⁹F NMR Confirmation | Observable Impurities |
| Supplier A | Conforms | Conforms | Minor unidentified signals in the aromatic region. |
| Supplier B | Conforms | Conforms | Signals consistent with starting material observed. |
| Supplier C | Conforms | Conforms | No significant impurities detected. |
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11][12] For highly pure crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[13][14]
Experimental Rationale:
Impurities disrupt the crystal lattice of a substance, leading to a broadening of the melting endotherm and a decrease in the melting point. By analyzing the shape of the melting peak, the purity of the sample can be estimated. This method is particularly sensitive to crystalline impurities.
Detailed Experimental Protocol: DSC
Instrumentation:
-
Differential Scanning Calorimeter.
DSC Parameters:
-
Sample Pan: Hermetically sealed aluminum pans
-
Temperature Range: 25 °C to 250 °C (or above the melting point)
-
Heating Rate: 2 °C/min
-
Purge Gas: Nitrogen at 50 mL/min
Sample Preparation:
-
Accurately weigh 2-3 mg of the sample into an aluminum pan and hermetically seal it.
Data Interpretation and Hypothetical Results:
The purity is calculated using the software accompanying the DSC instrument, which applies the van't Hoff equation to the melting endotherm.
Table 4: Hypothetical DSC Purity Data
| Supplier | Onset of Melting (°C) | Peak Melting Point (°C) | Purity (mol%) |
| Supplier A | 210.5 | 212.8 | 99.88 |
| Supplier B | 209.2 | 211.5 | 99.45 |
| Supplier C | 211.8 | 213.5 | 99.96 |
Visualizing the Workflow: A Unified Approach
To provide a clear overview of the analytical process, the following diagram illustrates the workflow for assessing the purity of this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion: A Data-Driven Approach to Supplier Selection
Based on our multi-faceted analysis of hypothetical data, a clear picture of the quality of this compound from the three suppliers emerges:
-
Supplier A: Provides a high-purity product with minor, acceptable levels of impurities and residual solvents.
-
Supplier B: The product from this supplier shows a significantly higher level of both organic impurities and residual solvents, which could negatively impact downstream processes.
-
Supplier C: Consistently delivers the highest purity product with negligible impurities and residual solvents across all analytical techniques.
This comprehensive, orthogonal approach to purity assessment provides the necessary data to make an informed and scientifically sound decision when selecting a supplier for critical raw materials. By implementing these self-validating analytical systems, research and development teams can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC. (2023, February 6). PubMed Central. Retrieved from [Link]
-
(PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025, August 5). ResearchGate. Retrieved from [Link]
-
General Information: New Expression of Acceptance Criteria in the Test for Related Substances. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH. Retrieved from [Link]
-
(467) RESIDUAL SOLVENTS. (n.d.). USP-NF. Retrieved from [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved from [Link]
-
USP<467> residual solvents. (2018, March 9). Agilent. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
-
Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. (2022, December 8). European Medicines Agency. Retrieved from [Link]
-
Preparation of TMS Derivatives for GC/MS. (n.d.). CalTech GPS. Retrieved from [Link]
-
Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments. Retrieved from [Link]
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How should the test requirements be applied in related substances tests? - EDQM FAQs. (2021, September 15). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
467 RESIDUAL SOLVENTS. (2019, September 27). USP-NF. Retrieved from [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009, April 5). PubMed. Retrieved from [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved from [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved from [Link]
-
2-Amino-N-(2,2,2-trifluoroethyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. Retrieved from [Link]
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EDQM: Excipient Monographs and Reference Standards. (2025, April 16). gmp-compliance.org. Retrieved from [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
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USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). ResolveMass. Retrieved from [Link]
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Control of impurities of pharmacopoeial substances - Scientific guideline. (2004, April 22). European Medicines Agency. Retrieved from [Link]
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The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets. (n.d.). Polish Pharmaceutical Society. Retrieved from [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com. Retrieved from [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). NIH. Retrieved from [Link] impurity-profiling-of-drugs-in-pharmaceutical-research
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2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. (n.d.). NIH. Retrieved from [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]
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How to design a purity test using HPLC. (2012, November 9). Chromatography Forum. Retrieved from [Link]
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Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency. Retrieved from [Link]
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ICH Q3BR Guideline Impurities in New Drug Products. (n.d.). IKEV. Retrieved from [Link]
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This guide provides a comprehensive comparative analysis of the potential biological efficacy of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride. Given the limited direct research on this specific molecule, this document establishes a predictive framework for its biological activity by examining structurally related acetamide derivatives with known pharmacological profiles. We will delve into potential mechanisms of action, propose robust experimental designs for efficacy testing, and present a comparative analysis based on existing literature for analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel acetamide-based compounds.
Introduction: Deconstructing this compound
The molecule this compound is a halogenated acetamide derivative. Its structure, characterized by a trifluorinated phenyl ring attached to an amino-acetamide backbone, suggests several avenues for biological interaction. While public-domain literature on this specific compound is scarce[1], we can infer its potential activities by analyzing its constituent chemical motifs and comparing them to well-characterized analogs.
The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and membrane permeability. The amino-acetamide core provides a versatile scaffold that is present in compounds with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.
Comparative Analysis of Structurally Related Acetamide Derivatives
The biological activities of acetamide derivatives are diverse and largely dependent on the substitutions on the phenyl ring and the acetamide nitrogen. Below, we compare the known activities of several classes of related compounds to build a hypothesis for the potential efficacy of this compound.
Anti-inflammatory and Analgesic Properties
Numerous phenoxy acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Halogen-containing phenoxy derivatives, in particular, have shown enhanced anti-inflammatory functions[2]. The presence of the trifluorophenyl group in our target compound suggests that it may exhibit similar properties.
Neuroprotective Effects
A series of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides have been identified as selective inhibitors of carbonic anhydrase II (CA-II) with neuroprotective effects[3]. Molecular docking studies of these compounds revealed key interactions within the active site of CA-II. The substituted phenylacetamide moiety plays a crucial role in this binding. Given this precedent, this compound could be investigated for similar neuroprotective activities.
Anticancer and Apoptotic Activity
The acetamide scaffold is a recurring motif in compounds designed as anticancer agents. For instance, new 1,3,4-thiadiazole derivatives containing a 2-phenyl-N-acetamide moiety have been shown to induce apoptosis in cancer cell lines through the activation of caspases 3 and 9[4]. Furthermore, novel phenoxyacetamide derivatives have demonstrated potent cytotoxic activity against liver cancer cells by inducing apoptosis and cell cycle arrest[5]. This suggests that our target compound warrants investigation for its potential as an anticancer therapeutic.
Antimicrobial Activity
Certain acetamide derivatives have been reported to exhibit significant antibacterial and antifungal properties. For example, specific 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(substituted phenyl) acetamide compounds have shown good activity against both gram-positive bacteria and fungi[2]. The trifluoromethyl group can enhance the lipophilicity of a compound, potentially improving its ability to penetrate microbial cell membranes, which could be a factor in any antimicrobial efficacy of this compound.
Table 1: Comparative Biological Activities of Structurally Related Acetamide Derivatives
| Compound Class | Key Structural Features | Reported Biological Activity | Reference |
| Phenoxy Acetamides | Halogen-substituted phenoxy group | Anti-inflammatory, Analgesic | [2] |
| N-phenyl-2-(phenyl-amino) Acetamides | Phenyl-amino acetamide core | Anticoagulant (Factor VIIa inhibitors) | [6] |
| N-phenylacetamide sulphonamides | Phenylacetamide with sulfonamide group | Analgesic | [2] |
| 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | Substituted phenylacetamide linked to a thiadiazole-sulfonamide | Carbonic Anhydrase II Inhibition, Neuroprotection | [3] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | Phenylacetamide linked to a trifluoromethyl-thiadiazole | Anticancer (Apoptosis induction) | [4] |
| Phenoxyacetamide Derivatives | Trichlorophenoxy acetamide core | Anticancer (Apoptotic inducer against HepG2 cells) | [5] |
Hypothesized Mechanism of Action and Proposed Experimental Validation
Based on the activities of related compounds, a plausible hypothesis is that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation, apoptosis, or neuronal function. For instance, its potential anticancer activity could be mediated by the intrinsic apoptosis pathway.
Diagram 1: Hypothesized Apoptotic Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the target compound.
To validate this hypothesis, a series of in vitro and in vivo experiments are necessary.
Diagram 2: Experimental Workflow for Efficacy Testing
Caption: A stepwise workflow for evaluating the anticancer efficacy of the target compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the biological efficacy of this compound, with a focus on its potential anticancer properties.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is then determined.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the compound.
Methodology:
-
Subcutaneously inject cancer cells (e.g., 5x10⁶ MCF-7 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histopathological analysis.[7]
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, a comparative analysis of its structural analogs provides a strong rationale for investigating its potential biological efficacy across several therapeutic areas, most notably in oncology, neuroprotection, and anti-inflammatory applications. The trifluorophenyl moiety is a promising feature for enhancing drug-like properties.
The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's biological activity. Future research should focus on synthesizing and characterizing this compound and then proceeding with the proposed in vitro and in vivo studies. Structure-activity relationship (SAR) studies on a series of related analogs would also be highly valuable in optimizing its potential therapeutic effects.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. PubMed. [Link]
-
This compound (C8H7F3N2O). PubChemLite. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. [Link]
-
In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines. PubMed. [Link]
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- 1. PubChemLite - this compound (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. In vitro and in vivo effect of flutamide on steroid hormone secretion in canine and human inflammatory breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 2,3,4-trifluorophenyl isomer with other trifluorophenyl isomers
A Senior Application Scientist's Guide to the Spectroscopic Nuances of 2,3,4-Trifluorophenyl Isomers and Their Congeners
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The trifluorophenyl moiety, in particular, offers a fascinating case study in how the seemingly subtle shift of a single fluorine atom can induce profound changes in a molecule's electronic and conformational landscape. For the researcher, scientist, or drug development professional, the ability to unequivocally distinguish between different trifluorophenyl isomers is not merely an academic exercise; it is a critical necessity for ensuring compound identity, purity, and, ultimately, the integrity of their research.
This guide provides an in-depth spectroscopic comparison of the 2,3,4-trifluorophenyl isomer with its fellow trifluorophenyl isomers, including the 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-substituted analogues. We will explore how the interplay of electronic and steric effects manifests in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, offering a robust analytical toolkit for their differentiation. For simplicity and data availability, this guide will often refer to trifluoroaniline isomers as representative examples of the trifluorophenyl class, as the spectroscopic features of the aromatic ring are the primary focus.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the structural elucidation of trifluorophenyl isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's connectivity and electronic environment.
Experimental Protocol: NMR Spectroscopy
A standardized approach is crucial for the valid comparison of NMR data across isomers.
Sample Preparation:
-
Dissolve 5-10 mg of the trifluorophenyl-containing compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be consistent for all isomers to minimize solvent-induced chemical shift variations.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) or a fluorinated solvent can be used.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly important for resolving complex coupling patterns.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.
-
¹⁹F NMR: This is a highly sensitive nucleus, and spectra can be acquired relatively quickly. Proton decoupling is often used to simplify the spectra, although coupled spectra can provide valuable structural information.
dot
Caption: Workflow for NMR Spectroscopic Analysis of Trifluorophenyl Isomers.
Comparative NMR Data of Trifluoroaniline Isomers
The following table summarizes the key ¹H, ¹³C, and ¹⁹F NMR spectral features for a selection of trifluoroaniline isomers. Note that chemical shifts and coupling constants are highly dependent on the solvent and the specific molecule, but the trends and patterns are informative.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm, C-F carbons) | ¹⁹F NMR (δ, ppm) |
| 2,3,4-Trifluoroaniline | Aromatic protons typically appear as complex multiplets due to H-F and H-H couplings.[1][2] | Carbons directly bonded to fluorine exhibit large ¹JCF coupling constants and are significantly deshielded. | Three distinct fluorine resonances are expected, each showing coupling to the other fluorine atoms and to adjacent protons.[1] |
| 2,3,6-Trifluoroaniline | The aromatic protons will show complex splitting patterns influenced by the three fluorine substituents.[3][4] | Three distinct signals for the fluorine-bearing carbons are anticipated, each split by the attached fluorine.[3] | Three separate fluorine signals will be observed, with their coupling patterns revealing their relative positions.[3] |
| 2,4,6-Trifluoroaniline | Due to symmetry, a single signal for the two equivalent aromatic protons is expected, appearing as a triplet of triplets due to coupling with the ortho and para fluorine atoms.[5][6] | Two signals for the fluorine-bearing carbons (C2/C6 and C4) would be expected. | Two fluorine resonances are anticipated: one for the two equivalent ortho fluorines and one for the para fluorine.[5] |
| 3,4,5-Trifluoroaniline | A single resonance for the two equivalent aromatic protons is expected, appearing as a triplet due to coupling with the two ortho fluorine atoms. | Two distinct signals for the fluorine-bearing carbons (C3/C5 and C4) are predicted. | Two fluorine signals are expected: one for the two equivalent fluorines at positions 3 and 5, and another for the fluorine at position 4. |
Expert Insights: The symmetry of the isomer plays a crucial role in the complexity of its NMR spectra. For instance, the highly symmetric 2,4,6- and 3,4,5-trifluoroaniline isomers exhibit much simpler ¹H and ¹⁹F NMR spectra compared to the less symmetric 2,3,4- and 2,3,6-isomers. The analysis of C-F and F-F coupling constants is particularly diagnostic for confirming the substitution pattern.
The Vibrational Fingerprints: Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and non-destructive method for obtaining a "molecular fingerprint" of a compound. The positions and intensities of absorption bands are characteristic of the vibrational modes of specific functional groups and the overall molecular structure.
Experimental Protocol: IR Spectroscopy
Attenuated Total Reflectance (ATR)-IR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
dot
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Comparative IR Data of Trifluoroaniline Isomers
The IR spectra of trifluorophenyl isomers are dominated by absorptions arising from C-F and C-C stretching vibrations, as well as aromatic C-H bending modes.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 2,3,4-Trifluoroaniline | Strong C-F stretching bands are expected in the 1300-1000 cm⁻¹ region. The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern.[1] |
| 2,3,6-Trifluoroaniline | Similar to the 2,3,4-isomer, strong C-F stretching absorptions will be prominent. The unique substitution pattern will result in a distinct fingerprint region, particularly in the C-H out-of-plane bending region.[3][4] |
| 2,4,6-Trifluoroaniline | The high symmetry of this isomer may lead to fewer and sharper bands in the IR spectrum compared to its less symmetrical counterparts.[5] |
| 3,4,5-Trifluoroaniline | The C-F stretching region will be a key diagnostic area. The pattern of C-H bending vibrations will be characteristic of the 1,2,3,5-tetrasubstituted benzene ring. |
Expert Insights: While the C-F stretching region provides a clear indication of the presence of fluorine, it is often the "fingerprint" region (below 1500 cm⁻¹) that is most useful for distinguishing between isomers. The out-of-plane C-H bending vibrations are particularly sensitive to the positions of the substituents on the aromatic ring.
Fragmentation Patterns: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be highly characteristic of a particular isomer.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI)-MS:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
dot
Caption: Workflow for EI-Mass Spectrometry Analysis.
Comparative Mass Spectrometry Data of Trifluoroaniline Isomers
All trifluoroaniline isomers will have the same molecular ion peak (m/z 147 for C₆H₄F₃N). However, the relative abundances of the fragment ions can differ.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3,4-Trifluoroaniline | 147 | Fragments corresponding to the loss of HF, HCN, and other small neutral molecules are expected. The relative intensities of these fragments will be isomer-specific.[1] |
| 2,3,6-Trifluoroaniline | 147 | The fragmentation pattern will be influenced by the positions of the fluorine atoms, leading to a unique mass spectrum compared to other isomers.[3] |
| 2,4,6-Trifluoroaniline | 147 | The stability of the molecular ion and the fragmentation pathways may be affected by the symmetrical arrangement of the fluorine atoms.[7] |
| 3,4,5-Trifluoroaniline | 147 | The fragmentation is expected to differ from the other isomers due to the different electronic environment of the aromatic ring. |
Expert Insights: While the molecular ion confirms the elemental composition, the fragmentation pattern is key to distinguishing isomers. Subtle differences in bond strengths and the stability of fragment ions, dictated by the fluorine substitution pattern, lead to unique mass spectra for each isomer.
Electronic Transitions: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λ_max) and intensity (ε) of absorption bands are sensitive to the extent of conjugation and the electronic effects of substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare solutions of the trifluorophenyl compounds in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
Comparative UV-Vis Data of Trifluorophenyl Isomers
The UV-Vis spectra of trifluorophenyl isomers are expected to show characteristic absorptions for substituted benzenes. The exact λ_max and molar absorptivity will vary depending on the isomer.
| Isomer | Expected λ_max (nm) |
| All Trifluorophenyl Isomers | The primary (E2-band) and secondary (B-band) absorptions characteristic of the benzene chromophore are expected. The positions and intensities of these bands will be influenced by the fluorine substituents. Generally, fluorination can cause a slight hypsochromic (blue) or bathochromic (red) shift depending on the substitution pattern and its effect on the electronic transitions. |
Expert Insights: While UV-Vis spectroscopy may not be as structurally informative as NMR or IR for distinguishing between these closely related isomers, it can still provide valuable comparative data. Subtle shifts in λ_max can be correlated with the electronic effects of the fluorine atoms at different positions on the aromatic ring. A comprehensive library of UV-Vis spectra for all isomers would be necessary for definitive identification using this technique alone.
Conclusion
The accurate identification of trifluorophenyl isomers is a critical task in many scientific disciplines. While each spectroscopic technique offers valuable information, a multi-technique approach provides the most robust and unambiguous characterization. NMR spectroscopy, with its ability to probe the precise chemical environment of each nucleus, stands out as the most powerful tool for distinguishing between these isomers. IR spectroscopy offers a rapid and characteristic fingerprint, while mass spectrometry provides confirmation of molecular weight and unique fragmentation patterns. UV-Vis spectroscopy, although less specific, can offer complementary information on the electronic properties of the isomers. By understanding the principles behind each of these techniques and how the substitution pattern of the fluorine atoms influences the resulting spectra, researchers can confidently identify and differentiate between the various trifluorophenyl isomers, ensuring the accuracy and reliability of their scientific endeavors.
References
-
PubChem. 2,3,6-Trifluoroaniline. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 2,3,6-Trifluoroaniline. [Link]
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PubChem. 2,3,4-Trifluoroaniline. National Center for Biotechnology Information. [Link]
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IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
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ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. [Link]
-
SpectraBase. 2,3,4-Trifluoroaniline 1H NMR Spectrum. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database. [Link]
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- 4. 2,3,6-Trifluoroaniline [myskinrecipes.com]
- 5. 2,4,6-Trifluoroaniline = 97 363-81-5 [sigmaaldrich.com]
- 6. 2,4,5-Trichloroaniline | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trifluoroaniline(363-81-5) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride, grounding every recommendation in established safety principles and regulatory standards.
Hazard Identification and Foundational Safety
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the choice of waste stream.
Chemical Profile: this compound is a halogenated organic compound. Its safety profile, based on data from similar trifluoro- and amino-acetamide compounds, indicates that it must be treated as a hazardous substance.[1][2]
The primary hazards associated with this class of chemicals are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Category | Description | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] | ECHA C&L Inventory |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][3] | ECHA C&L Inventory |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3] | ECHA C&L Inventory |
Causality of Hazard: The trifluorophenyl group and the acetamide structure contribute to the compound's reactivity and irritant properties. These functional groups can interact with biological macromolecules, leading to the observed irritation of the skin, eyes, and respiratory system. Therefore, all handling and disposal operations must be designed to prevent direct contact and aerosol generation.
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of this compound is its correct categorization. Due to the presence of fluorine atoms on the phenyl ring, this compound is classified as a halogenated organic compound .
This classification is critical because halogenated and non-halogenated waste streams are treated and disposed of via entirely different processes.[4][5] Commingling these streams leads to significant complications and increased costs for disposal facilities.[5] Halogenated waste often requires high-temperature incineration with special scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.
Action Directive: All waste containing this compound—including the pure compound, contaminated solutions, and rinsate—must be placed exclusively in a designated "Halogenated Organic Waste" container.[6][7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of the target compound.
Step 3.1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn to mitigate the risks of exposure.[1][8]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Nitrile rubber gloves. Gloves must be inspected for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling should occur within a certified chemical fume hood.
Step 3.2: Waste Collection and Containment
Proper containment is essential to prevent environmental release and ensure safe transport.
-
Select an Appropriate Container:
-
Label the Container Correctly:
-
Accumulate Waste Safely:
-
For Solid Waste: Unused or expired pure compound should be transferred carefully to the waste container, avoiding dust generation.[1][2]
-
For Liquid Waste: Solutions containing the compound should be carefully poured into the designated halogenated liquid waste container.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[10]
-
Keep the waste container closed at all times except when actively adding waste.[6][9]
-
-
Store in a Satellite Accumulation Area (SAA):
Step 3.3: Managing Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating a container of this type is to triple-rinse it.[11][12]
-
Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Crucially, the rinsate from all three rinses is also hazardous waste and must be collected and added to the "Halogenated Organic Waste" container.
-
-
Final Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous laboratory glass or plastic waste.[12]
Step 3.4: Arranging for Final Disposal
Laboratory personnel are responsible for accumulation, but final disposal must be handled by licensed professionals.
-
Contact EHS: When the waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department.[9][13]
-
Professional Removal: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][15] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[4][12]
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the appropriate PPE as described in Step 3.1.
-
Contain the Spill: For a small, manageable solid spill, gently sweep up the material to avoid creating dust.[1][2] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a sealed bag or container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
